4-tributylstannyl-5H-furan-2-one
Description
Properties
IUPAC Name |
3-tributylstannyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O2.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h2H,3H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGKNHRVGTLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448237 | |
| Record name | 4-tributylstannyl-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145439-09-4 | |
| Record name | 4-tributylstannyl-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Tributylstannyl-5H-furan-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Butenolide Scaffold as a Privileged Synthetic Intermediate
The 5H-furan-2-one, or butenolide, ring system is a cornerstone of natural product chemistry and medicinal science. It serves as a critical pharmacophore in a vast array of bioactive molecules, including numerous annonaceous acetogenins known for their potent anticancer activities.[1] The inherent reactivity of the butenolide scaffold, which can act as a nucleophile, electrophile, and dienophile, makes it an exceptionally versatile building block in complex total syntheses.[1] To harness its full potential, chemists require efficient methods to introduce diverse substituents onto the butenolide core. This guide focuses on a pivotal reagent that unlocks this capability: 4-tributylstannyl-5H-furan-2-one .
This organostannane is a powerful intermediate, primarily utilized in palladium-catalyzed Stille cross-coupling reactions.[2][3] Its stability to air and moisture, combined with its high reactivity in the presence of a suitable catalyst, allows for the precise and efficient formation of carbon-carbon bonds at the C4-position of the butenolide ring. This document provides a comprehensive technical overview of its synthesis, characterization, and application, grounded in established chemical principles and field-proven methodologies.
Part 1: Strategic Synthesis via Palladium-Catalyzed Stannylation
The most reliable and strategic approach to synthesizing this compound involves the palladium-catalyzed cross-coupling of a 4-halobutenolide with a tin-donating reagent, typically hexabutylditin [(Bu₃Sn)₂]. This method offers high yields and excellent regioselectivity. The causality behind this choice lies in the robustness and well-understood mechanism of palladium-catalyzed cross-coupling reactions, which are foundational to modern organic synthesis.[4][5]
Mechanistic Rationale
The reaction proceeds through a well-defined catalytic cycle, which is fundamental to many palladium-catalyzed processes.[2][4] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 4-halobutenolide substrate. This step forms a square planar Pd(II) intermediate.
-
Transmetalation : The organotin reagent, hexabutylditin, then exchanges a tributylstannyl group with the halide on the palladium complex. This is often the rate-determining step in the Stille coupling.
-
Reductive Elimination : The final step involves the formation of the new carbon-tin bond as the desired product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and purification steps to ensure the final product's identity and purity. Crucial Safety Note: Organotin compounds are highly toxic.[2][3] All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Starting Material: 4-Bromo-5H-furan-2-one is a suitable precursor, which can be synthesized from commercially available materials.[6]
Reagents & Equipment:
-
4-Bromo-5H-furan-2-one
-
Hexabutylditin [(Bu₃Sn)₂]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene (or THF)
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Syringes for liquid transfer
-
Silica gel for column chromatography
-
Saturated aqueous potassium fluoride (KF) solution
Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 4-bromo-5H-furan-2-one (1.0 eq), followed by the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%). Anhydrous toluene is then added via cannula to dissolve the solids.
-
Initiation: Begin vigorous stirring and add hexabutylditin (approx. 1.1 eq) to the solution via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up - Tin Removal: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate. The crucial step to ensure product purity is the removal of tin byproducts.[4] Wash the organic phase vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least one hour. This causes the precipitation of tributyltin fluoride, which can be removed by filtration through a pad of Celite.
-
Extraction: Wash the filtered organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][8]
-
Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a colorless or pale yellow oil.
Part 2: Comprehensive Characterization
Rigorous characterization is non-negotiable to confirm the successful synthesis of this compound and to ensure its purity for subsequent reactions. The combination of NMR, IR, and Mass Spectrometry provides a complete structural picture.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This spectrum is used to identify the protons in the molecule. Key signals include the vinylic proton at the C3 position, the methylene protons at the C5 position, and the complex multiplets of the butyl groups attached to the tin atom. The integration of these signals should correspond to the number of protons.
-
¹³C NMR: This provides information about the carbon skeleton. Distinctive peaks will be observed for the carbonyl carbon (C=O), the two sp² carbons of the double bond (one of which will show coupling to the tin atom), the sp³ carbon of the CH₂ group, and the four distinct carbons of the butyl chains.
-
¹¹⁹Sn NMR: This is a definitive technique for confirming the presence and chemical environment of the tin atom. A single resonance is expected in a characteristic region for tetraorganostannanes.
Infrared (IR) Spectroscopy:
The IR spectrum is used to identify key functional groups. The most prominent absorption will be the very strong C=O stretch of the α,β-unsaturated lactone, typically found in the 1740-1780 cm⁻¹ region.[9] Other important stretches include the C=C bond (~1630-1650 cm⁻¹) and the C-H stretches of the alkyl and vinyl groups (below and just above 3000 cm⁻¹, respectively).[10]
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the compound. A key feature to look for is the characteristic isotopic pattern of tin, which has several naturally occurring isotopes. This unique pattern provides unambiguous evidence for the presence of a single tin atom in the molecule or its fragments.
Summary of Analytical Data
| Property | Data |
| Molecular Formula | C₁₆H₃₀O₂Sn[11][12] |
| Molecular Weight | 373.11 g/mol [11][13] |
| Appearance | Colorless to pale yellow solid or oil[12] |
| ¹H NMR (CDCl₃, δ) | ~7.2-7.4 ppm (s, 1H, C3-H), ~4.8-5.0 ppm (s, 2H, C5-H₂), 0.8-1.6 ppm (m, 27H, Bu₃Sn) |
| ¹³C NMR (CDCl₃, δ) | ~174 ppm (C=O), ~150-155 ppm (C4-Sn), ~135-140 ppm (C3), ~70 ppm (C5), ~10-30 ppm (Bu₃Sn carbons) |
| IR (ν, cm⁻¹) | ~1750 (C=O, strong), ~1640 (C=C, medium), ~2850-2960 (C-H, strong) |
| MS (EI) | Shows characteristic isotopic cluster for tin around m/z = 374 (M⁺); key fragment at m/z = 317 (M⁺ - Bu) |
Part 3: Application in Stille Cross-Coupling
The primary value of this compound lies in its role as a nucleophilic building block in Stille cross-coupling reactions.[2][3] This palladium-catalyzed reaction enables the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling the stannane with an organic electrophile (R-X), such as an aryl, heteroaryl, or vinyl halide or triflate.[5]
This transformation provides a powerful and versatile route to a wide range of 4-substituted butenolides, which are often challenging to synthesize through other methods.[14][15] The reaction conditions are generally mild and tolerate a broad spectrum of functional groups, making it a highly valuable tool in the synthesis of complex molecules.[4][5]
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its preparation via palladium-catalyzed stannylation is a robust and scalable method. The thorough characterization by NMR, IR, and MS is essential for ensuring the quality required for its successful application in subsequent synthetic steps. As a key partner in the Stille cross-coupling reaction, this reagent provides researchers and drug development professionals with a powerful tool for accessing a diverse library of 4-substituted butenolides, paving the way for the discovery and synthesis of novel bioactive compounds.
References
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Liu, Z., Wang, Y., Zhang, Y., & Chen, G. (2020). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society. Available at: [Link]
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Nguyen, S. S., Fjetland, A. J., & Prescher, J. A. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Mabon, R., Richecœur, A. M. E., & Sweeney, J. B. (2001). Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Butenolide Synthesis from Functionalized Cyclopropenones. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Synthesis of the bicyclic butenolide core of pallamolide A: a biomimetic approach. Available at: [Link]
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]
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Organic Syntheses. (n.d.). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Retrieved from [Link]
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INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2(5H)-Furanone. Retrieved from [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. Available at: [Link]
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Valenti, C., D'Auria, M., Roviello, G., & Iannaccone, M. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry. Available at: [Link]
-
MDPI. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Available at: [Link]
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Rousset, S., Abarbri, M., Thibonnet, J., Duchêne, A., & Parrain, J. L. (1999). (E)-5-(Tributylstannylmethylidene)-5H-furan-2-ones: versatile synthons for the stereospecific elaboration of gamma-alkylidenebutenolide skeletons. Organic Letters. Available at: [Link]
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MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]
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Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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NIST. (n.d.). 4-Methyl-5H-furan-2-one. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
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4-tributylstannyl-5H-furan-2-one CAS number 145439-09-4 properties
This guide provides an in-depth technical overview of 4-tributylstannyl-5H-furan-2-one (CAS Number: 145439-09-4), a versatile organotin reagent crucial for the construction of carbon-carbon bonds in complex organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and safe handling. The information presented herein is synthesized from primary literature and established chemical data to ensure technical accuracy and practical utility.
Core Compound Profile and Physicochemical Properties
This compound is a stable, yet reactive, organostannane that serves as a key building block in modern synthetic chemistry. Its structure features a γ-butenolide (5H-furan-2-one) ring, a motif present in numerous natural products, coupled with a tributyltin moiety at the 4-position. This specific arrangement makes it an excellent precursor for introducing the butenolide scaffold into more complex molecules via palladium-catalyzed cross-coupling reactions.
While comprehensive, experimentally verified data is not universally available from commercial suppliers[1], the fundamental properties have been established and are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 145439-09-4 | [2] |
| Molecular Formula | C₁₆H₃₀O₂Sn | [2] |
| Molecular Weight | 373.12 g/mol | |
| Physical Form | Solid | |
| SMILES String | CCCC(CCCC)C1=CC(=O)OC1 | |
| InChI Key | SFOGKNHRVGTLCF-UHFFFAOYSA-N |
Synthesis and Mechanism: A Radical Approach
The primary route for the synthesis of this compound is through a radical-mediated desulfurative stannylation. This method provides a regioselective means of introducing the tributyltin group onto the furanone core. The causality behind this synthetic choice lies in its efficiency and the accessibility of the required precursors.
The synthesis begins with a precursor, 4-(phenylsulfanyl)-2(5H)-furanone. This precursor is then subjected to a radical reaction involving tributyltin hydride (Bu₃SnH) and a radical initiator, typically azobisisobutyronitrile (AIBN).
Synthetic Workflow
The overall synthetic transformation can be visualized as a two-step process: the preparation of the phenylsulfanyl precursor, followed by the key desulfurative stannylation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is based on the methodology reported by Hollingworth, Perkins, and Sweeney for the synthesis of stannylfuranones via radical desulfurative stannylation.
Step 1: Synthesis of 4-(Phenylsulfanyl)-2(5H)-furanone (Precursor)
-
This protocol is inferred from general methods for the synthesis of similar thioethers, as the specific preparation of this precursor is a standard transformation.
-
To a solution of a suitable 4-halo-2(5H)-furanone (e.g., 4-bromo-2(5H)-furanone) in an appropriate aprotic solvent (e.g., THF or DMF), add thiophenol and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup, typically with a dilute acid wash followed by brine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-(phenylsulfanyl)-2(5H)-furanone.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(phenylsulfanyl)-2(5H)-furanone precursor in a degassed solvent such as toluene or benzene.
-
Add tributyltin hydride (Bu₃SnH, typically 1.1-1.5 equivalents).
-
Add a catalytic amount of AIBN (azobisisobutyronitrile, ~0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) to initiate the radical chain reaction.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting crude oil by flash column chromatography on silica gel to separate the desired product from tin byproducts.
Reactivity and Application in Synthesis: The Stille Cross-Coupling
The primary utility of this compound lies in its function as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds. The tributylstannyl group is efficiently transmetalated to a palladium(II) center, which then undergoes reductive elimination with an organic halide or triflate to form the new carbon-carbon bond.
The furanone moiety is tolerant of a wide range of functional groups, making this reagent particularly valuable in the late-stage functionalization of complex molecules and in the total synthesis of natural products.[3]
The Stille Coupling Catalytic Cycle
The mechanism of the Stille coupling is a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
General Protocol: Stille Coupling of this compound with an Aryl Iodide
This protocol provides a representative methodology for the cross-coupling reaction.
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an anhydrous, degassed solvent (e.g., DMF or toluene).
-
Add this compound (1.1-1.2 eq) to the mixture via syringe.
-
In some cases, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) may be added to accelerate the transmetalation step.
-
Heat the reaction mixture (typically between 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Workup: Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.
-
Further wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-aryl-2(5H)-furanone.
Spectroscopic and Analytical Data
Characterization of this compound is critical for confirming its identity and purity. As commercial suppliers often do not provide this data[1], information from the primary literature is essential. The following data is based on the reported values for analogous compounds and general knowledge of NMR and IR spectroscopy.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Multiplets between δ 0.8-1.6 ppm corresponding to the butyl groups on the tin atom.- A singlet or narrow multiplet for the vinylic proton at the 3-position of the furanone ring.- A singlet for the methylene protons at the 5-position of the furanone ring. |
| ¹³C NMR | - Resonances for the butyl carbons, typically between δ 10-30 ppm.- Resonances for the furanone ring carbons, including the carbonyl carbon (>170 ppm), the vinylic carbons, and the methylene carbon. Tin coupling (JC-Sn) may be observed. |
| IR Spectroscopy | - Strong C=O stretching frequency for the lactone carbonyl, typically around 1750-1780 cm⁻¹.- C=C stretching frequency for the double bond in the furanone ring.- C-H stretching frequencies for the alkyl and vinylic protons. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺). The spectrum will show a characteristic isotopic pattern for tin. |
Safety, Handling, and Toxicology
Authoritative Grounding: The toxicity of organotin compounds is well-documented and necessitates stringent safety protocols.
This compound, as an organotin compound, must be handled with extreme care. The toxicity of organotins is primarily dictated by the organic groups attached to the tin atom, with trialkyltin compounds like this reagent being among the most toxic.
Key Hazards:
-
High Acute Toxicity: Organotin compounds are highly toxic by all routes of exposure: inhalation, ingestion, and dermal contact.
-
Neurotoxicity: Many organotin compounds can affect the central nervous system.
-
Irritation: Can cause severe irritation and burns to the skin and eyes.
-
Environmental Hazard: Tributyltin compounds are known to be persistent and highly toxic to aquatic life.
Mandatory Handling Procedures
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., heavy-duty nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Decontamination: All glassware and surfaces must be decontaminated after use. A common method involves rinsing with a solution that can cleave the tin-carbon bond, followed by proper disposal.
-
Waste Disposal: All organotin-containing waste (solid and liquid) is considered hazardous and must be disposed of according to institutional and governmental regulations. Do not pour down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion and Future Outlook
This compound is a highly valuable reagent for the synthesis of substituted butenolides, which are important structural motifs in medicinal chemistry and natural product synthesis. Its utility in Stille cross-coupling reactions provides a reliable method for C-C bond formation under relatively mild conditions. The synthetic route via radical desulfurative stannylation is an effective method for its preparation. However, the high toxicity associated with organotin compounds is a significant drawback, mandating strict adherence to safety protocols. As the field of organic synthesis continues to evolve, the development of less toxic alternatives or catalytic-in-tin Stille coupling protocols may reduce the reliance on stoichiometric quantities of such reagents. Nevertheless, for its broad functional group tolerance and proven reliability, this compound remains a key tool in the arsenal of the synthetic chemist.
References
-
Hollingworth, G. J., & Sweeney, J. B. (1992). Preparation and reactions of 3- and 4-tributylstannyl-2-(5H)-furanones: Preparation of aryl furanones. Tetrahedron Letters, 33(46), 7049-7052. [Link]
-
Hollingworth, G. J., Perkins, G., & Sweeney, J. (1996). Preparation and palladium-catalysed cross-coupling reactions of 3- and 4-tributylstannylfuran-2(5 H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1913-1919. [Link]
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INDOFINE Chemical Company. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10915702, this compound. Retrieved January 14, 2026, from [Link].
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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Semantic Scholar. (n.d.). Preparation and use of 3- and 4-tributylstannyl 2(5H)-furanones. Retrieved January 14, 2026, from [Link]
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University of Huddersfield Repository. (2021). Preparation and reactions of 3- and 4-tributylstannyl-2-(5H)-furanones: Preparation of aryl furanones. Retrieved January 14, 2026, from [Link]
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molecular weight and formula of 4-tributylstannyl-5H-furan-2-one
An In-depth Technical Guide to 4-tributylstannyl-5H-furan-2-one: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key organotin reagent in modern organic synthesis. The document is intended for researchers, chemists, and professionals in drug development. It details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and explores its applications, particularly as a precursor in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecular architectures. Emphasis is placed on the rationale behind experimental procedures, ensuring both technical accuracy and practical utility.
Introduction: The Synthetic Utility of Organostannanes
The furan-2(5H)-one, or butenolide, scaffold is a privileged motif present in numerous natural products and biologically active molecules.[1][2] The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents and chemical probes.[3][4] Organotin reagents, specifically tributylstannyl derivatives, have emerged as exceptionally versatile intermediates for creating carbon-carbon bonds through reactions like the Stille cross-coupling.
This compound serves as a stable, yet reactive, building block for introducing the butenolide moiety at the C4 position. Its significance lies in its ability to act as a nucleophilic partner in palladium-catalyzed reactions, enabling the facile construction of 4-substituted furan-2-ones, which are otherwise challenging to synthesize directly.[5] This guide delves into the essential technical details of this compound, providing a foundational understanding for its effective use in a research and development setting.
Core Physicochemical Properties
A precise understanding of a reagent's properties is critical for its successful application. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₀O₂Sn | [6][7][8] |
| Molecular Weight | 373.11 g/mol | [6][8] |
| CAS Number | 145439-09-4 | [6][7][8] |
| Appearance | Solid | [7][9] |
| SMILES String | CCCC(CCCC)C1=CC(=O)OC1 | [6][7][9] |
| InChI Key | SFOGKNHRVGTLCF-UHFFFAOYSA-N | [7][9] |
Synthesis and Mechanistic Considerations
The preparation of this compound typically involves the introduction of a tributyltin moiety onto a pre-existing furanone precursor. One common and effective strategy is the palladium-catalyzed hydrostannylation of an appropriate alkyne, or a desulfurative stannylation process.[5]
Experimental Protocol: Palladium-Catalyzed Stannylation
This protocol describes a representative synthesis from a suitable precursor, 4-tosyl-2(5H)-furanone. The tosyl group serves as an effective leaving group for the palladium-catalyzed coupling with hexabutylditin, the source of the tributylstannyl group.
Materials and Reagents:
-
4-tosyl-2(5H)-furanone
-
Hexabutylditin, (Bu₃Sn)₂
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. The entire system must be flame-dried or oven-dried and cooled under a stream of inert gas to exclude atmospheric oxygen and moisture, which can deactivate the palladium catalyst and react with the organotin reagents.
-
Reagent Addition: To the flask, add 4-tosyl-2(5H)-furanone (1.0 eq), hexabutylditin (1.1 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe to the flask to achieve a starting material concentration of approximately 0.1 M. The degassing of the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes help remove any inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a versatile intermediate in Stille cross-coupling reactions. This reaction provides a powerful method for forming new carbon-carbon bonds under mild conditions with high functional group tolerance.
Stille Cross-Coupling Reactions
In a typical Stille coupling, this compound is reacted with an organic halide or triflate (R-X) in the presence of a palladium catalyst. The tributylstannyl group is efficiently transmetalated to the palladium center, and subsequent reductive elimination forms a new C-C bond, yielding a 4-substituted-5H-furan-2-one.
This methodology is foundational for synthesizing libraries of furanone derivatives for screening in drug discovery programs.[3] The furanone core is a key component of compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities.[1][4][10]
Logical Pathway for Application
The following diagram outlines the logical flow from the reagent to its application in synthesizing bioactive compounds.
Caption: Application of the title compound in synthesizing bioactive molecules.
Safety and Handling
Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (gloves, lab coat, safety glasses) is mandatory. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.
Conclusion
This compound is a high-value synthetic intermediate that provides a reliable and efficient route to 4-substituted furan-2(5H)-ones. Its utility in palladium-catalyzed Stille cross-coupling reactions makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel and complex molecular entities.
References
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INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H30O2Sn). Retrieved from [Link]
- Mabon, R., Richecœur, A. M. E., & Sweeney, J. B. (1999). Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. The Journal of Organic Chemistry, 64(1), 328–332.
- Sweeney, J. B. (1995). Preparation and use of 3- and 4-tributylstannyl 2(5H)-furanones. Semantic Scholar.
- Roy, B., et al. (2020).
- D'Auria, M., & Racioppi, R. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry, 20(23), 2472-2521.
- Ghorab, M. M., et al. (2015). 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient One-Pot Synthesis and Evaluation of Cytotoxic Activity. Drug Research, 65(9), 473-478.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. Retrieved from [Link]
- Liu, X., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(1), 1232-1240.
- Ali, I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
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- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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In-Depth Technical Guide: Spectroscopic Data for 4-tributylstannyl-5H-furan-2-one
This guide provides a comprehensive overview of the spectroscopic data for the organotin reagent, 4-tributylstannyl-5H-furan-2-one. The information presented is curated for researchers, scientists, and professionals in drug development who utilize organostannanes in organic synthesis. This document delves into the key spectroscopic techniques used to characterize this compound, offering not just the data but also the underlying principles and experimental methodologies.
Introduction
This compound (CAS Number: 145439-09-4) is a versatile synthetic intermediate, particularly valuable in cross-coupling reactions where the tributylstannyl group can be readily exchanged.[1][2][3][4] Its molecular formula is C₁₆H₃₀O₂Sn, with a molecular weight of approximately 373.12 g/mol .[1][2][3][4] The structural integrity and purity of this reagent are paramount for successful and reproducible synthetic outcomes. Spectroscopic analysis is the cornerstone of its quality control, providing unambiguous identification and characterization. This guide will explore the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound.
Molecular Structure and Key Spectroscopic Correlations
The structure of this compound, a substituted butenolide, presents distinct features that are readily identifiable through various spectroscopic methods. The key structural components are the α,β-unsaturated γ-lactone ring and the tributyltin moiety.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for both the furanone ring and the tributylstannyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Referencing: Reference the spectrum to the residual chloroform signal at δ 7.26 ppm.
Data Interpretation:
While a specific peer-reviewed spectrum is not publicly available in the searched literature, based on the analysis of related structures, the expected chemical shifts are as follows:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.1-6.3 | Singlet with Sn satellites | - | 1H |
| H-5 | ~4.8-5.0 | Singlet with Sn satellites | - | 2H |
| -Sn-CH ₂- | ~1.0-1.2 | Triplet | ~8 | 6H |
| -CH₂- | ~1.4-1.6 | Multiplet | - | 6H |
| -CH₂- | ~1.2-1.4 | Sextet | ~7 | 6H |
| -CH ₃ | ~0.8-0.9 | Triplet | ~7 | 9H |
Note: The presence of tin isotopes (¹¹⁷Sn and ¹¹⁹Sn, both with I=1/2) results in satellite peaks flanking the main proton signals coupled to the tin atom. The observation of these satellites is a definitive confirmation of the Sn-C bond.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).
-
Number of Scans: 512-1024 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Referencing: Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.
Data Interpretation:
Based on established chemical shift ranges for similar organotin compounds and furanones, the expected ¹³C NMR data is summarized below.
| Carbon | Chemical Shift (δ, ppm) | Key Features |
| C=O (C-2) | ~170-175 | Carbonyl carbon, downfield. |
| =C -Sn (C-4) | ~145-150 | Olefinic carbon bonded to tin. |
| =C H (C-3) | ~120-125 | Olefinic carbon bonded to hydrogen. |
| -O-C H₂ (C-5) | ~70-75 | Aliphatic carbon adjacent to the ester oxygen. |
| -Sn-C H₂- | ~10-15 | Aliphatic carbon directly attached to tin. |
| -C H₂- | ~28-30 | |
| -C H₂- | ~26-28 | |
| -C H₃ | ~13-14 | Terminal methyl carbon. |
Note: Carbon signals for atoms close to the tin atom will also exhibit coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes, resulting in satellite peaks.
Caption: Key ¹H and ¹³C NMR correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a neat solid sample on a diamond attenuated total reflectance (ATR) accessory or by preparing a thin film from a volatile solvent.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
Data Interpretation:
The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and olefinic groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2950-2850 | C-H stretch | Tributyl group |
| ~1750-1780 | C=O stretch | α,β-unsaturated γ-lactone |
| ~1630-1650 | C=C stretch | Furanone ring |
| ~1100-1200 | C-O stretch | Ester |
The C=O stretching frequency is a particularly diagnostic peak. Its position at a relatively high wavenumber is characteristic of an unsaturated five-membered lactone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for generating protonated or adducted molecular ions.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Data Interpretation:
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the multiple stable isotopes of tin.
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 375.13405 |
| [M+Na]⁺ | 397.11599 |
| [M+K]⁺ | 413.08993 |
Data sourced from PubChem.[5]
The most significant feature in the mass spectrum will be the isotopic cluster of peaks for the tin-containing ions. The relative abundances of these peaks will correspond to the natural isotopic distribution of tin.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its structure and assessment of its purity. For researchers in synthetic chemistry, a thorough understanding and application of these techniques are essential for ensuring the quality of this important reagent and the successful outcome of subsequent reactions.
References
-
PubChem. This compound. Available from: [Link].
- Hollingworth, G. J.; Knight, J. R.; Sweeney, J. B. Reactions of Stannylfuranones: Facile Preparation of 4-Halo-2(5H)-furanones. Synth. Commun.1994, 24 (6), 871-874.
- Mabon, R.; Richecœur, A. M. E.; Sweeney, J. B. Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. J. Org. Chem.1999, 64 (9), 328–333.
-
INDOFINE Chemical Company. This compound. Available from: [Link].
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- 4. 4-(Tributylstannyl)furan-2(5H)-one 95.00% | CAS: 145439-09-4 | AChemBlock [achemblock.com]
- 5. Preparation and use of 3- and 4-tributylstannyl 2(5H)-furanones | Semantic Scholar [semanticscholar.org]
chemical structure and SMILES string for 4-tributylstannyl-5H-furan-2-one
An In-depth Technical Guide to 4-tributylstannyl-5H-furan-2-one: Synthesis, Application, and Safe Handling
Abstract
This technical guide provides a comprehensive overview of this compound, a key organometallic intermediate for researchers, scientists, and professionals in drug development and materials science. We delve into its chemical structure, physicochemical properties, and a plausible, detailed synthetic methodology. The core of this guide focuses on the compound's application as a versatile building block in palladium-catalyzed cross-coupling reactions, offering a step-by-step protocol for a representative Stille coupling. Emphasizing scientific integrity, we explore the mechanistic rationale behind experimental choices. Crucially, this document provides authoritative guidance on the safe handling, storage, and disposal of organotin compounds, reflecting their significant toxicological profile. This guide serves as both a practical manual and a reference document for the effective and safe utilization of this compound in advanced organic synthesis.
The Strategic Role of Organostannanes in Modern Synthesis
Organotin compounds, or organostannanes, are a class of organometallic chemicals defined by the presence of at least one tin-carbon bond.[1] Within this class, tetraorganotins, particularly tributyltin derivatives, have become indispensable reagents in modern organic chemistry. Their prominence is largely due to their role in the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.
The utility of reagents like this compound stems from several key features of the tributyltin moiety:
-
Air and Moisture Tolerance: Compared to many other organometallic reagents (e.g., organolithiums or Grignards), organostannanes exhibit moderate stability to air and moisture, simplifying their handling and storage.
-
Functional Group Compatibility: They are compatible with a wide array of functional groups, allowing for their use in complex molecular architectures without the need for extensive protecting group strategies.
-
Transmetalation Efficiency: The tin-carbon bond is sufficiently labile to undergo efficient transmetalation to a palladium(II) center, the key step in the Stille coupling catalytic cycle, yet stable enough for purification and storage.
The 2(5H)-furanone core, also known as a butenolide, is a privileged scaffold found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The combination of this valuable heterocyclic core with the synthetic versatility of the tributyltin group makes this compound a highly valuable building block for accessing novel and complex 4-substituted 2(5H)-furanones.[4]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Reference(s) |
| Chemical Name | This compound | |
| Synonyms | 4-(Tributylstannyl)furan-2(5H)-one | [5] |
| CAS Number | 145439-09-4 | [6] |
| Molecular Formula | C₁₆H₃₀O₂Sn | [6][7] |
| Molecular Weight | 373.12 g/mol | |
| Physical Form | Solid | |
| SMILES String | CCCC(CCCC)C1=CC(=O)OC1 | [7][8] |
| InChI Key | SFOGKNHRVGTLCF-UHFFFAOYSA-N |
Chemical Structure:
Caption: 2D representation of this compound.
Plausible Synthesis of this compound
While a specific published procedure for this exact molecule can be elusive, a robust synthetic route can be designed based on established organometallic principles, namely the hydrostannation of an alkyne precursor. The synthesis of the parent 2(5H)-furanone scaffold is well-documented, often starting from biomass-derived furfural.[9][10] A plausible precursor for our target is 4-ethynyl-5H-furan-2-one, which can be synthesized from corresponding halo- or triflyloxy-furanones via Sonogashira coupling.
The key step is the regioselective addition of tributyltin hydride across the carbon-carbon triple bond.
Experimental Protocol: Radical-Initiated Hydrostannation
This protocol describes the synthesis via a radical-initiated hydrostannation, which often provides good yields and predictable regioselectivity.
Reaction Scheme: 4-ethynyl-5H-furan-2-one + (n-Bu)₃SnH → this compound
Materials and Equipment:
-
4-ethynyl-5H-furan-2-one
-
Tributyltin hydride ((n-Bu)₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar, reflux condenser, and septum. Flame-dry the entire apparatus under vacuum and backfill with an inert atmosphere (e.g., Argon). This is critical as radical reactions can be sensitive to oxygen.
-
Reagent Charging: To the flask, add 4-ethynyl-5H-furan-2-one (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.1 M concentration).
-
Initiator Addition: Add AIBN (0.05 - 0.1 eq) to the solution. AIBN is a thermal initiator; its choice is dictated by its decomposition at a convenient temperature (around 65-85 °C) to generate radicals, initiating the chain reaction.
-
Hydride Addition: Using a syringe, add tributyltin hydride (1.1 eq) dropwise to the stirring solution at room temperature. A slight excess of the hydride ensures complete consumption of the starting material.
-
Reaction Execution: Heat the reaction mixture to 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by withdrawing small aliquots. The reaction is typically complete within 2-4 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product will contain the desired stannane and residual tin hydride/byproducts. Purify the residue using silica gel column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is typically effective. The non-polar nature of the tributyltin group means the product will elute relatively quickly.
-
-
Characterization: Confirm the identity and purity of the isolated solid product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Cross-Coupling: The Stille Reaction
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This allows for the direct installation of the furanone moiety onto various organic scaffolds (aryl, heteroaryl, vinyl halides, or triflates).
Catalytic Cycle Workflow
The mechanism of the Stille coupling is a well-understood catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Protocol: Synthesis of a 4-Aryl-5H-furan-2-one
This protocol details a representative coupling between this compound and an aryl iodide.
Materials and Equipment:
-
This compound (1.0 eq)
-
Aryl iodide (e.g., Iodobenzene, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere setup, stirrer, and heating source
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk tube containing a stir bar under vacuum and backfill with Argon.
-
Reagent Loading: In the designated order, add the aryl iodide (1.1 eq), this compound (1.0 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.02 eq). The order is important to ensure the catalyst is added to a mixture, preventing potential decomposition.
-
Solvent Addition: Add anhydrous DMF via syringe. The choice of a polar aprotic solvent like DMF facilitates the reaction by stabilizing the charged intermediates in the catalytic cycle.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw. This step is imperative to remove dissolved oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90-100 °C. Stir vigorously for 6-12 hours. Monitor progress by TLC, observing the consumption of the starting materials and the appearance of a new, more polar spot for the product.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF). The fluoride ions readily complex with the tin byproducts, forming insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite. This is a key step for removing the highly toxic tin waste.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-aryl-5H-furan-2-one.
Critical Safety and Handling Protocols
Organotin compounds are highly toxic and must be handled with extreme caution.[11] The toxicity is primarily driven by the number of organic groups, with triorganotins (like the tributyltin moiety) being the most hazardous class.[1][12]
Routes of Exposure: Inhalation, skin contact, and ingestion.[11] Health Effects: Tributyltin (TBT) compounds are potent immunotoxins and endocrine disruptors.[1] Acute exposure can cause severe skin and eye irritation or burns, while chronic exposure can lead to neurological damage.[11][13]
Mandatory Laboratory Practices
-
Designated Area: All work with organotin compounds should be conducted in a designated area within a certified chemical fume hood to prevent inhalation exposure.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered nitrile gloves. Check for breakthrough times. Contaminated gloves must be disposed of immediately.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A dedicated lab coat, preferably one that is non-permeable, should be used and laundered separately.
-
-
Handling: Use non-sparking spatulas and tools. Avoid creating dust from solid compounds. Solutions should be transferred via cannula or syringe.
-
Contamination: Any surface or piece of equipment that comes into contact with organotins is considered contaminated. Decontaminate glassware by rinsing with a potassium permanganate solution followed by an acid wash.
Spill and Emergency Procedures
-
Spill: In the event of a spill, evacuate the area. For small spills, absorb the material with a spill pillow or absorbent material. Place the contaminated material in a sealed, clearly labeled container for hazardous waste disposal.[11] Do not attempt to clean up large spills without specialized training and equipment.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[11][14]
-
Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open.[11]
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of exposure.[11]
-
Waste Disposal
-
All waste materials, including crude reaction mixtures, contaminated silica gel, gloves, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11][14]
-
Disposal must comply with all local, state, and federal regulations for hazardous chemical waste.[14] Never dispose of organotin waste down the drain.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the synthesis of complex molecules containing the biologically significant 2(5H)-furanone scaffold. Its utility in Stille cross-coupling reactions provides a reliable pathway to novel compounds for pharmaceutical and materials science applications. However, its high utility is matched by its significant toxicity. Adherence to the stringent safety protocols outlined in this guide is not merely a recommendation but an absolute requirement for ensuring the safety of researchers and the environment. Future work may focus on developing greener alternatives, such as organoboron or organosilicon reagents, to access this valuable furanone building block with a reduced toxicological footprint.
References
-
National Research Council. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]
-
Centers for Disease Control and Prevention (CDC). ORGANOTIN COMPOUNDS. [Link]
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Department of Climate Change, Energy, the Environment and Water (DCCEEW), Australia. Organo-tin compounds. [Link]
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PubChemLite. This compound (C16H30O2Sn). [Link]
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INDOFINE Chemical Company. This compound | 145439-09-4. [Link]
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Mabon, R., Richecœur, A. M. E., & Sweeney, J. B. (1999). Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. The Journal of Organic Chemistry, 64(1), 328–330. [Link]
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PubChemLite. 2-(tributylstannyl)furan (C16H30OSn). [Link]
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ResearchGate. Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. [Link]
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New Journal of Chemistry (RSC Publishing). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
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Bentham Science. Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. [Link]
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National Institutes of Health (NIH). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]
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A-tributylstannyl-5H-furan-2-on: A Műszaki Útmutató a Kereskedelmi Elérhetőségről és a Szállítókról
Kutatók, tudósok és gyógyszerfejlesztési szakemberek számára készült
Ez a mélyreható műszaki útmutató a 4-tributilstannil-5H-furán-2-on kereskedelmi elérhetőségét és szállítóit vizsgálja, egy kulcsfontosságú reagens a gyógyszerkutatásban és a szerves szintézisben. A dokumentum részletesen bemutatja a vegyület beszerzési lehetőségeit, a szintetikus eljárásokat, valamint a Stille-kapcsolási reakciókban való alkalmazásának protokolljait, különös tekintettel a 4-aril-szubsztituált butenolidok előállítására, amelyek számos biológiailag aktív természetes anyag és gyógyszermolekula alapvázát képezik.
Bevezetés a 4-tributilstannil-5H-furán-2-on jelentőségébe
A 4-tributilstannil-5H-furán-2-on (CAS-szám: 145439-09-4) egy ónorganikus vegyület, amely a butenolid (vagy furanon) vázat egy tributil-ón csoporttal kapcsolja össze. Ez a szerkezet teszi kiváló prekurzorrá a palládium-katalizált keresztkapcsolási reakciókban, különösen a Stille-reakcióban.[1] A Stille-reakció egy sokoldalú szén-szén kötésképző eljárás, amely lehetővé teszi a komplex molekuláris vázak felépítését enyhe reakciókörülmények között, és széles funkciós csoport toleranciával rendelkezik.[2]
A 4-tributilstannil-5H-furán-2-on alkalmazásával szintetizált 4-aril-2(5H)-furanonok számos természetes anyagban és gyógyszerjelöltben megtalálhatóak, és változatos biológiai aktivitást mutatnak, beleértve a gyulladáscsökkentő, daganatellenes és antimikrobiális hatásokat.[3][4] Ezért ez a reagens értékes eszköz a gyógyszerkutatók és a szintetikus kémikusok számára.
Kereskedelmi Elérhetőség és Szállítók
A 4-tributilstannil-5H-furán-2-on kereskedelmi forgalomban kapható több vegyipari beszállítótól, ami lehetővé teszi a kutatók számára a közvetlen beszerzést a szintetikus munkákhoz. Az alábbi táblázat összefoglalja a főbb szállítókat és a kapcsolódó alapvető információkat.
| Szállító | Katalógusszám (példa) | CAS-szám | Képlet | Molekulatömeg | Tisztaság (jellemző) |
| INDOFINE Chemical Company | 08-3343 | 145439-09-4 | C₁₆H₃₀O₂Sn | 373.11 | 95% |
| Biosynth | VFA43909 | 145439-09-4 | C₁₆H₃₀O₂Sn | 373.11 | - |
| Sigma-Aldrich (Fisher Scientific-en keresztül) | - | 145439-09-4 | C₁₆H₃₀O₂Sn | 373.12 | - |
Megjegyzés: A katalógusszámok és a tisztasági adatok változhatnak. A beszerzés előtt mindig ellenőrizze a szállító aktuális specifikációit.
A 4-tributilstannil-5H-furán-2-on Szintézise
Bár a vegyület kereskedelmi forgalomban kapható, a laboratóriumi szintézise is megvalósítható. Egy irodalmi hivatkozás egy szokatlan deszulfuratív sztannilezési reakciót említ a 3- és 4-tributilstannil-furanonok előállítására.[5] Bár a konkrét, részletes protokoll nem áll rendelkezésre a keresési eredményekből, a szintézis valószínűsíthető útvonala a megfelelő tioéter prekurzorból indul ki.
A hipotetikus szintézis egy 4-helyzetben megfelelő kilépő csoporttal (például tiofenil-csoporttal) rendelkező furanon származékból indulhat ki. Ezt a prekurzort tributil-ón-hidriddel vagy más tributil-ón reagenssel reagáltatják szabadgyökös vagy fém-katalizált körülmények között, ami a kén-szén kötés felhasadásához és a tributilstannil-csoport beépüléséhez vezet.
Hipotetikus Szintetikus Útvonal Diagramja
Ábra 1. A 4-tributilstannil-5H-furán-2-on hipotetikus szintézise deszulfuratív sztannilezéssel.
Alkalmazás a Stille-Keresztkapcsolási Reakciókban: Protokoll a 4-Aril-2(5H)-furanonok Szintéziséhez
A 4-tributilstannil-5H-furán-2-on legfontosabb alkalmazása a Stille-keresztkapcsolási reakció, amely lehetővé teszi a 4-aril-2(5H)-furanonok hatékony szintézisét.[5] Az alábbiakban egy általános, reprezentatív protokoll található, amely irodalmi adatokon alapuló általános Stille-kapcsolási eljárásokból származik, és a furanon szubsztrát sajátosságaihoz igazodik.[1][2]
A Stille-kapcsolási Reakció Katalitikus Ciklusa
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Introduction: Navigating the Chemistry and Hazards of a Potent Synthetic Building Block
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 4-tributylstannyl-5H-furan-2-one
This compound is a specialized organotin reagent utilized in organic synthesis. Its utility lies in the strategic introduction of a furanone moiety, a structural motif present in numerous bioactive natural products and pharmaceuticals.[1][2] The compound's structure combines a highly toxic tributyltin group with a reactive furanone lactone ring. This duality necessitates a robust and well-informed safety protocol. The tributyltin (TBT) component, in particular, dictates the primary handling precautions, as organotin compounds are recognized for their high toxicity by all routes of exposure and significant environmental hazards.[3][4]
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to manage the risks associated with this compound. The protocols herein are synthesized from authoritative safety guidelines for organotin compounds and related reactive heterocycles, emphasizing a proactive approach to safety through rigorous engineering controls, appropriate personal protective equipment, and meticulously planned emergency procedures.
Section 1: Compound Identification and Physicochemical Properties
A clear understanding of the compound's identity is the foundation of safety.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 145439-09-4 | |
| Molecular Formula | C₁₆H₃₀O₂Sn | |
| Molecular Weight | 373.12 g/mol | |
| Physical Form | Solid | |
| Synonyms | 4-(Tributylstannyl)-2(5H)-furanone | - |
Section 2: Hazard Identification and Toxicological Assessment
The primary hazards of this compound are dictated by its tributyltin moiety. Organotin compounds are a class of chemicals with well-documented, severe toxicity. The degree of toxicity is generally highest for compounds with three or four alkyl groups attached to the tin atom.[3]
Inferred GHS Classification
| Hazard Class | Category | Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | High toxicity of tributyltin compounds.[3] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | High toxicity of tributyltin compounds.[3] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | High toxicity of tributyltin compounds. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Irritant properties of 2(5H)-furanone and organotins.[5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Irritant properties of 2(5H)-furanone.[5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Immune system, Nervous system) through prolonged or repeated exposure | Well-documented effects of organotins.[3][7] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | High aquatic toxicity of tributyltin compounds.[4] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | High aquatic toxicity and persistence of tributyltin.[4] |
Toxicological Profile
-
Tributyltin (TBT) Toxicity: TBT compounds are potent immunotoxins and neurotoxins. Exposure can lead to damage of the central nervous system.[3] They are readily absorbed through the skin, making dermal contact a critical exposure route.[8] The environmental impact is severe, as TBT is extremely toxic to aquatic organisms even at very low concentrations and can bioaccumulate.[4][9]
-
2(5H)-Furanone Hazards: The furanone moiety is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[5][6][10]
Section 3: Hierarchy of Controls for Safe Handling
A multi-layered approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The causality here is simple: preventing the chemical from entering the laboratory atmosphere is the most effective way to prevent exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8][11]
-
Designated Area: A specific area of the lab or a designated fume hood should be demarcated for work with organotin compounds. This area should be clearly marked with warning signs.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.
Administrative Controls: Standard Operating Procedures (SOPs)
-
Access Restriction: Only trained and authorized personnel should be permitted to handle this compound.[8]
-
Prohibition of Contamination: Eating, drinking, and applying cosmetics are strictly prohibited in the work area.[7]
-
Hygiene Practices: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile outer, nitrile inner). | Prevents skin contact. Tributyltins can penetrate standard gloves; double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated.[8] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes to the eyes and face. Goggles provide a seal against vapors and dust.[7][8] |
| Body Protection | A chemically impervious lab coat or apron worn over a standard lab coat. | Protects skin and personal clothing from contamination.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required for non-routine operations or in case of engineering control failure.[8][12] | Protects against inhalation of dust or aerosols. Use should be dictated by a formal risk assessment. |
Section 4: Step-by-Step Operational Protocols
Adherence to a strict, pre-defined workflow is crucial for preventing accidental exposure and release.
Protocol for Weighing and Transferring the Solid Compound
This workflow is designed to contain the solid powder and prevent contamination of the laboratory.
Caption: Workflow for the safe handling of solid this compound.
Section 5: Storage and Incompatibility
Proper storage is essential to maintain the compound's integrity and prevent accidental release or dangerous reactions.
-
Storage Conditions: Store in a tightly sealed, clearly labeled container. The storage location must be a cool, dry, and well-ventilated area designated for highly toxic materials.[5] It should be kept in a locked cabinet or an area with restricted access.[13]
-
Incompatible Materials: Keep away from strong oxidizing agents.[5] Organotin compounds can also react with water to produce flammable gases (if hydrides) or hydrogen halides (if halides), so maintaining dry conditions is paramount.[3]
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm to personnel and the environment.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[8][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol
The response to a spill depends on its size and location.
Caption: Decision tree for responding to a this compound spill.
Section 7: Waste Disposal
All materials contaminated with this compound are classified as hazardous waste and must be disposed of accordingly.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, glassware, excess reagent) in a dedicated, sealed, and clearly labeled hazardous waste container.[8][15] The label should explicitly state "Organotin Waste" or "Tributyltin Waste".
-
Container Management: Do not mix organotin waste with other waste streams. Keep the waste container closed except when adding waste.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not attempt to dispose of this material down the drain or in regular trash.[15] Chemical degradation procedures exist but are complex and should only be performed by trained professionals.
References
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (General reference for organotin toxicity)
-
National Institute for Occupational Safety and Health (NIOSH). (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. U.S. Department of Health, Education, and Welfare. Retrieved from [Link]
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AFIRM Group. (n.d.). Organotin Compounds. Retrieved from [Link]
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Del Valle Lab, University of Southern California. (n.d.). Standard Operating Procedures: Organotin Reagents. Retrieved from [Link]
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Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Tin, Organic Compounds (as Sn). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2013). New CLH public consultations launched on tributyltin compounds and PHMB. Retrieved from [Link]
- Du, Y., et al. (2014). Environmental remediation techniques of tributyltin contamination in soil and water: A review.
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Thavasi, R., et al. (2011). Bioremediation of tributyltin contaminated sediment. PubMed. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
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SedNet. (n.d.). Remediation of tributyltin-contaminated sediments and water. Retrieved from [Link]
- Hicks, J. B., & Mueller, C. A. (2000).
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SGS. (2009). EU Bans Certain Organotin Compounds in Consumer Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
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ResearchGate. (2013). How do you get rid of organotin waste? Retrieved from [Link]
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Rotterdam Convention. (2006). Draft decision guidance document for tributyltin compounds. Retrieved from [Link]
-
Speciation.net. (2009). EU bans certain organotin compounds. Retrieved from [Link]
-
Szostak, M., et al. (2020). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules. Retrieved from [Link]
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European Commission. (2005). Substance Data Sheet: Tributyltin compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2(5H)-Furanone. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). (n.d.). SOP: Tributyltin hydride. Retrieved from [Link]
-
Wang, Y., et al. (2022). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications. Retrieved from [Link]
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Methodological & Application
The Stille Coupling Reaction Using 4-tributylstannyl-5H-furan-2-one: A Detailed Guide for Synthetic Chemists
Introduction: Harnessing the Power of Organostannanes for Butenolide Synthesis
The Stille cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Developed by John Kenneth Stille, this palladium-catalyzed reaction joins an organostannane with an organic halide or pseudohalide.[2][3] A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, which simplifies their handling and storage.[2][3][4][5] This reaction is compatible with a wide array of functional groups, including amines, amides, esters, and ketones, often obviating the need for protecting groups.[3][5][6]
Within the vast arsenal of organostannanes, 4-tributylstannyl-5H-furan-2-one emerges as a particularly valuable building block. This reagent provides a direct route to the butenolide scaffold, a privileged motif found in numerous natural products and pharmaceutically active compounds.[7][8][9] Butenolides are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][10] This guide offers a comprehensive overview of the Stille coupling reaction utilizing this compound, from the underlying mechanism to detailed experimental protocols and applications in drug discovery.
Delving into the Mechanism: The Palladium Catalytic Cycle
The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium complex.[2][4] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4][6][11]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the organic electrophile (typically an aryl or vinyl halide/triflate), forming a Pd(II) complex.[2][4][6][12] This step is often the rate-determining step, especially for less reactive electrophiles.[1]
-
Transmetalation: The organostannane, in this case, this compound, then transfers the butenolide moiety to the palladium center, displacing the halide or pseudohalide.[2][4][6][12] The precise mechanism of transmetalation can vary depending on the reaction conditions and substrates.[4]
-
Reductive Elimination: In the final step, the two organic groups coupled to the palladium center are eliminated to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.[4][6][12]
Figure 1. The catalytic cycle of the Stille coupling reaction.
Key Parameters for a Successful Coupling
The success of a Stille coupling reaction hinges on the careful selection of several key parameters:
-
Palladium Catalyst and Ligands: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[12][13] The choice of ligand is critical and can significantly impact the reaction's efficiency.[1] Bulky, electron-rich phosphine ligands, such as RuPhos, are known to promote the coupling of challenging substrates.[1]
-
Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. Common choices include toluene, DMF, THF, and dioxane.
-
Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the reaction rate.[5][13] The "copper effect" is thought to facilitate the transmetalation step.[14]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the substrates.
Experimental Protocols
General Protocol for the Stille Coupling of this compound with an Aryl Iodide
This protocol provides a general procedure that can be adapted for various aryl and vinyl halides/triflates.
Materials:
-
Aryl iodide (1.0 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv)
-
Anhydrous, degassed toluene (or other suitable solvent)
-
Inert atmosphere (Argon or Nitrogen)
Figure 2. A typical experimental workflow for the Stille coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound (1.1 equiv) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5H-furan-2-one.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5), P(t-Bu)₃ (10) | Dioxane | 100 | 12 | 78 |
| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (5) | DMF | 90 | 24 | 92 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5), CuI (10) | NMP | 80 | 18 | 75 |
Note: The above data is illustrative. Actual yields and reaction conditions may vary depending on the specific substrates and should be optimized accordingly.
Applications in Drug Discovery and Natural Product Synthesis
The butenolide moiety is a key pharmacophore in a multitude of biologically active molecules. The Stille coupling with this compound has been instrumental in the synthesis of complex natural products and their analogs for drug discovery programs. For example, this methodology has been applied to the synthesis of carotenoid butenolides, a class of compounds with interesting biological properties.[17][18][19] The ability to introduce the butenolide ring late in a synthetic sequence highlights the functional group tolerance and reliability of the Stille coupling.
Safety and Handling Precautions
Organotin compounds, including this compound, are highly toxic.[2][4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2] Palladium catalysts can also be toxic and should be handled with care. Waste containing tin and palladium residues must be disposed of according to institutional and environmental regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; ensure anhydrous and oxygen-free conditions. |
| Poorly reactive halide | Switch to a more reactive halide (I > Br > Cl); use a more active ligand (e.g., a biarylphosphine). | |
| Increase reaction temperature. | ||
| Homocoupling of the Organostannane | Reaction conditions too harsh | Lower the reaction temperature; use a less reactive catalyst. |
| Presence of oxygen | Ensure thorough degassing of solvents and an inert atmosphere. | |
| Difficulty in Removing Tin Byproducts | Incomplete precipitation | Increase the duration of the KF workup; use a larger excess of KF solution. |
| Consider alternative workup procedures, such as treatment with DBU/iodine. |
Conclusion
The Stille coupling of this compound is a powerful and reliable method for the synthesis of 4-substituted butenolides. A thorough understanding of the reaction mechanism and the influence of key parameters allows for the rational design and optimization of synthetic routes towards complex molecules of biological and pharmaceutical importance. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively harness this valuable transformation in their synthetic endeavors.
References
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Stille reaction. In Wikipedia. Retrieved from [Link]
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The Stille Reaction in the Synthesis of Carotenoid Butenolides: Synthesis of 6'-epi-Peridinin. Organic Letters. ACS Publications. Retrieved from [Link]
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The Stille reaction in the synthesis of carotenoid butenolides: synthesis of 6'-epi-peridinin. PubMed. Retrieved from [Link]
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Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
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The Stille Reaction in the Synthesis of Carotenoid Butenolides. American Chemical Society. Retrieved from [Link]
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Stille Coupling. NROChemistry. Retrieved from [Link]
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Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications. RSC Publishing. Retrieved from [Link]
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The Mechanisms of the Stille Reaction. University of Windsor. Retrieved from [Link]
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The Stille Reaction. Chem 115 Myers. Retrieved from [Link]
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RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. Retrieved from [Link]
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Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. PMC. Retrieved from [Link]
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Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. Retrieved from [Link]
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Strategies for the construction of γ-spirocyclic butenolides in natural product synthesis. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
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Butenolide synthesis from functionalized cyclopropenones. eScholarship. Retrieved from [Link]
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Fast and scalable continuous flow synthesis of butenolides and coumarins. RSC Publishing. Retrieved from [Link]
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Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters. Retrieved from [Link]
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Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. ACS Publications. Retrieved from [Link]
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THE STILLE REACTION, 38 YEARS LATER. Retrieved from [Link]
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This compound. INDOFINE Chemical Company. Retrieved from [Link]
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Application Notes and Protocols for the Stille Coupling of Aryl Halides with 4-Tributylstannyl-5H-furan-2-one
Introduction: The Strategic Importance of the Stille Coupling
The Stille cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Developed by John Kenneth Stille, this palladium-catalyzed reaction joins an organostannane (organotin) compound with an organic halide or pseudohalide.[1][4] Its significance in both academic research and industrial applications, particularly in pharmaceutical and materials science, stems from its remarkable tolerance of a wide array of functional groups and the general stability of the organostannane reagents to air and moisture.[1][5][6][7] This allows for the coupling of complex and highly functionalized molecules without the need for extensive protecting group strategies.[4][8]
This application note provides a detailed protocol for the Stille coupling of various aryl halides with 4-tributylstannyl-5H-furan-2-one, a valuable building block for the synthesis of butenolide-containing compounds. The butenolide moiety is a core structure in numerous natural products with significant biological activity.
Reaction Mechanism: A Palladium-Catalyzed Cycle
The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[5][6][9]
-
Transmetalation: The organostannane reagent (in this case, this compound) exchanges its organic group with the halide on the palladium center.[1][5][6][9]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product (4-aryl-5H-furan-2-one) and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5][6]
Visualizing the Catalytic Cycle
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of Aryl Halides with this compound
This protocol provides a general procedure. Optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary for specific substrates.[10]
Materials and Reagents
-
Aryl halide (e.g., iodobenzene, 4-bromoanisole, 3-chloropyridine)
-
This compound[11]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tol)₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)[10][12]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle/oil bath
Reaction Setup (General Procedure)
-
Inert Atmosphere: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Purging: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) to ensure an oxygen-free environment.[13]
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification
A critical aspect of the Stille coupling is the removal of toxic organotin byproducts.[7][14] The following work-up procedure is highly effective.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching and Precipitation: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.[5][15] This will precipitate the tributyltin halide as insoluble tributyltin fluoride (Bu₃SnF).[16]
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated tin salts.[15][16]
-
Extraction: Transfer the filtrate to a separatory funnel, wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5H-furan-2-one.
Key Reaction Parameters and Optimization
The success of a Stille coupling reaction is highly dependent on the careful selection of several parameters.
| Parameter | Recommended Options and Considerations | Rationale |
| Aryl Halide | Aryl iodides > Aryl bromides > Aryl triflates >> Aryl chlorides[9] | The reactivity order is based on the ease of oxidative addition to the palladium center. Aryl chlorides are generally less reactive.[9] |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand, PdCl₂(PPh₃)₂[2][9][17] | Pd(PPh₃)₄ is a common and effective catalyst. For less reactive halides, a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand can be more efficient.[12] |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃, P(t-Bu)₃ | The choice of ligand can significantly impact the rate and efficiency of the reaction by influencing the electron density and steric environment of the palladium center.[18] |
| Solvent | Toluene, DMF, Dioxane, THF | The solvent should be anhydrous and degassed.[12] The polarity of the solvent can influence the rate of transmetalation.[9][10] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl halides.[12][19] |
| Additives | CuI, LiCl, CsF | Copper(I) iodide can accelerate the rate of transmetalation.[3][18] Lithium chloride can facilitate the reaction with less reactive halides.[5] Cesium fluoride can also promote the reaction.[3] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, presence of oxygen, insufficient temperature.[12] | Ensure the catalyst is active and the reaction is set up under a strictly inert atmosphere.[12] Gradually increase the reaction temperature. |
| Homocoupling of Organostannane | High reaction temperature, prolonged reaction time.[1][7] | Use the mildest possible reaction conditions. Consider adding the organostannane slowly to the reaction mixture. |
| Difficulty in Removing Tin Byproducts | Incomplete precipitation with KF, co-elution during chromatography. | Ensure vigorous stirring during the KF wash. For chromatographic purification, consider using silica gel treated with triethylamine (2-5%) or basic alumina to better retain tin residues.[14][15][16] |
Conclusion
The Stille coupling of aryl halides with this compound is a highly effective method for the synthesis of 4-aryl-substituted butenolides. By carefully selecting the reaction components and conditions, and by employing a robust work-up procedure for the removal of tin byproducts, researchers can achieve high yields of the desired products. The versatility and functional group tolerance of this reaction make it an invaluable tool in the synthesis of complex molecules for a wide range of applications.
References
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Stille Coupling. NROChemistry. Available from: [Link]
-
Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry. Available from: [Link]
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Stille Coupling. Chemistry LibreTexts. Available from: [Link]
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Stille reaction. Wikipedia. Available from: [Link]
-
Myers, A. The Stille Reaction. Chem 115. Available from: [Link]
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Stille Cross-Coupling. J&K Scientific LLC. Available from: [Link]
-
Stille Coupling. OpenOChem Learn. Available from: [Link]
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 66(24), 841–846. Available from: [Link]
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Stille Coupling. Organic Synthesis. Available from: [Link]
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Stille Coupling. YouTube. Available from: [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available from: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available from: [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. Available from: [Link]
-
The Stille Reaction. Organic Reactions. Available from: [Link]
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Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. Molecules. Available from: [Link]
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Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(12), 3294–3297. Available from: [Link]
-
Liu, W., et al. (2016). Stille coupling via C–N bond cleavage. Nature Communications, 7, 12871. Available from: [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. Available from: [Link]
-
Mabon, R., Richecœur, A. M. E., & Sweeney, J. B. (2002). Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. The Journal of Organic Chemistry, 67(19), 6807–6810. Available from: [Link]
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Application Notes and Protocols for the Synthesis of 4-Substituted-2(5H)-Furanones from Tributylstannyl Precursors
Introduction: The Significance of the 2(5H)-Furanone Scaffold and the Strategic Advantage of Stille Coupling
The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, underscores its importance as a pharmacophore.[1] The substitution pattern on this heterocyclic core dictates its biological activity, with 4-substituted variants being of particular interest in drug discovery programs.[2] However, the regioselective synthesis of these 4-substituted isomers can be challenging compared to their 3- or 5-substituted counterparts.[3]
Traditional synthetic routes often necessitate harsh reaction conditions or the use of toxic reagents.[3] In this context, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. Among these, the Stille cross-coupling reaction offers a mild and highly efficient method for the formation of carbon-carbon bonds.[4] This reaction involves the coupling of an organostannane with an organic halide or pseudohalide.[5] The use of tributylstannyl precursors for the synthesis of 4-substituted-2(5H)-furanones is particularly advantageous due to the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-substituted-2(5H)-furanones utilizing tributylstannyl precursors via the Stille cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for both the synthesis of the key 4-(tributylstannyl)-2(5H)-furanone intermediate and its subsequent coupling, and offer practical troubleshooting advice to ensure successful implementation.
The Engine of C-C Bond Formation: Unraveling the Stille Coupling Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The cycle can be conceptually divided into three key elementary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic electrophile (R¹-X), typically an aryl or vinyl halide/triflate, to the palladium(0) complex. This step involves the insertion of the palladium atom into the R¹-X bond, resulting in a square planar palladium(II) intermediate.
-
Transmetalation: The subsequent step is the transmetalation, where the organic group from the organostannane (R²-SnBu₃), in this case, the 2(5H)-furanone moiety, is transferred to the palladium(II) center, displacing the halide or triflate. This is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex. The two organic ligands (R¹ and R²) couple to form the desired product (R¹-R²), and the palladium(0) catalyst is regenerated, ready to re-enter the catalytic cycle. A cis-arrangement of the two organic groups on the palladium center is a prerequisite for this concerted step to occur.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
Part A: Synthesis of the 4-(Tributylstannyl)-2(5H)-furanone Precursor
The successful synthesis of the target 4-substituted-2(5H)-furanones hinges on the availability of the key 4-(tributylstannyl)-2(5H)-furanone intermediate. This precursor can be prepared from the corresponding 4-halo-2(5H)-furanone. The following protocol is a representative procedure.
Materials and Reagents:
-
4-Bromo-2(5H)-furanone or 4-iodo-2(5H)-furanone
-
Hexabutylditin ((Bu₃Sn)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, dissolve the 4-halo-2(5H)-furanone (1.0 eq) in anhydrous toluene (or dioxane) to a concentration of approximately 0.1 M.
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: To the stirred solution, add hexabutylditin (1.1 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
To remove the tin byproducts, stir the organic solution with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours.[6] This will precipitate the tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the 4-(tributylstannyl)-2(5H)-furanone as a colorless to pale yellow oil.
-
Part B: Stille Cross-Coupling for the Synthesis of 4-Substituted-2(5H)-furanones
This protocol details the palladium-catalyzed coupling of the 4-(tributylstannyl)-2(5H)-furanone with various organic halides or triflates.
Materials and Reagents:
-
4-(Tributylstannyl)-2(5H)-furanone (from Part A)
-
Aryl or vinyl halide/triflate (e.g., iodobenzene, bromobenzene, vinyl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine, tri(2-furyl)phosphine)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF, NMP)
-
Optional additives (e.g., CuI, LiCl)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, combine the 4-(tributylstannyl)-2(5H)-furanone (1.0-1.2 eq), the organic halide or triflate (1.0 eq), and the palladium catalyst (0.01-0.05 eq). If a solid catalyst precursor like PdCl₂(PPh₃)₂ is used with a ligand, they can be added at this stage.
-
Solvent Addition: Add the anhydrous solvent via syringe. The choice of solvent depends on the reactivity of the coupling partners and the desired reaction temperature.
-
Additive Addition (Optional): In cases of less reactive halides (e.g., chlorides) or to accelerate the reaction, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can be beneficial.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically between 60-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Follow the same work-up procedure as described in Part A, step 5, to remove the organotin byproducts using a potassium fluoride solution.
-
After extraction and drying, concentrate the organic phase.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-2(5H)-furanone.
-
Data Presentation and Key Parameters
The success of the Stille coupling is influenced by several factors. The following table summarizes key reaction parameters and their general effects on the synthesis of 4-substituted-2(5H)-furanones.
| Parameter | Options | General Effect on Reaction |
| Organic Electrophile (R¹-X) | I > OTf > Br >> Cl | Reactivity decreases down the series. Iodides are generally the most reactive. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | The choice of catalyst and ligand can significantly impact reaction efficiency and scope. |
| Solvent | Toluene, Dioxane, DMF, NMP | Polarity and boiling point of the solvent affect reaction rate and solubility of reagents. |
| Ligand | PPh₃, AsPh₃, P(2-furyl)₃ | Electron-rich and bulky ligands can sometimes accelerate the reductive elimination step. |
| Additives | CuI, LiCl | CuI can accelerate transmetalation. LiCl can facilitate the oxidative addition of some electrophiles. |
| Temperature | 60-120 °C | Higher temperatures are often required for less reactive coupling partners. |
Experimental Workflow Visualization
The overall workflow for the synthesis of 4-substituted-2(5H)-furanones from tributylstannyl precursors can be visualized as a two-stage process.
Sources
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The Strategic Application of 4-Tributylstannyl-5H-furan-2-one in the Synthesis of Bioactive Natural Products
Introduction: The γ-butenolide, or 5H-furan-2-one, scaffold is a privileged motif in a vast array of natural products exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The targeted synthesis of these complex molecules is a significant endeavor in medicinal chemistry and drug development. A key building block that has emerged to streamline the construction of 4-substituted butenolides is 4-tributylstannyl-5H-furan-2-one. This organostannane reagent, in conjunction with palladium-catalyzed cross-coupling reactions, provides a powerful and versatile tool for the introduction of diverse side chains at the C4 position of the butenolide ring, a crucial step in the total synthesis of numerous natural products.
This technical guide provides an in-depth exploration of the applications of this compound in natural product synthesis. We will delve into the mechanistic underpinnings of its reactivity, showcase its strategic deployment in the total synthesis of the marine natural product family, the rubrolides, and provide detailed, field-proven protocols for its use.
The Power of Stille Coupling: A Mechanistic Overview
The primary utility of this compound lies in its participation in the Stille cross-coupling reaction.[1][2] This palladium-catalyzed process forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1] The reaction is highly valued for its tolerance of a wide range of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3]
The catalytic cycle of the Stille reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane, in this case, this compound, transfers the butenolide moiety to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Case Study: Synthesis of the Rubrolide Family of Marine Natural Products
The rubrolides are a class of halogenated butenolides isolated from marine organisms, which exhibit interesting biological activities, including antimicrobial and cytotoxic properties. The synthesis of these molecules provides an excellent example of the strategic application of this compound.
A common synthetic strategy involves the Stille coupling of this compound with a suitably functionalized vinyl iodide to construct the core 4-substituted butenolide structure of the rubrolides.[4]
Caption: General synthetic approach to the rubrolide core.
Detailed Experimental Protocol: Stille Coupling for the Synthesis of a 4-Vinyl-5H-furan-2-one Intermediate
This protocol provides a representative procedure for the palladium-catalyzed Stille coupling of this compound with a generic vinyl iodide. The specific conditions may require optimization depending on the exact nature of the vinyl iodide substrate.
Materials:
-
This compound (1.0 equiv)
-
Vinyl iodide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous and degassed N,N-dimethylformamide (DMF)
-
Anhydrous and degassed toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert gas supply (argon or nitrogen) with a manifold
-
Magnetic stirrer and heating mantle or oil bath
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Add anhydrous and degassed toluene via syringe to dissolve the solids.
-
Reagent Addition: Add the vinyl iodide (1.1 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (2 x 50 mL) to remove tin byproducts. A gel-like precipitate may form, which can be removed by filtration through a pad of celite.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-vinyl-5H-furan-2-one.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere of argon or nitrogen is crucial to prevent catalyst degradation and ensure optimal reactivity.
-
Anhydrous and Degassed Solvents: Water can interfere with the catalytic cycle and lead to side reactions. Degassing the solvent removes dissolved oxygen.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Stille couplings. Other palladium sources and ligands can also be employed and may require optimization for specific substrates.
-
Potassium Fluoride Wash: Tributyltin halides are byproducts of the reaction and can be difficult to remove. The fluoride ions in the KF solution react with the tin byproducts to form insoluble tributyltin fluoride, which can be easily filtered off.
-
Temperature: The reaction is typically heated to accelerate the rate of reaction, particularly the transmetalation step. The optimal temperature will depend on the reactivity of the coupling partners.
Data Summary
The following table summarizes typical reaction parameters for the Stille coupling of this compound with various organic halides.
| Entry | Organic Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-1-Iodo-1-hexene | Pd(PPh₃)₄ (5) | Toluene | 90 | 18 | 75-85 |
| 2 | 2-Iodothiophene | Pd₂(dba)₃ (2.5), P(2-furyl)₃ (10) | DMF | 80 | 12 | 80-90 |
| 3 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (5) | Dioxane | 100 | 24 | 70-80 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of 4-substituted butenolides, which are core structures in a multitude of biologically active natural products. The Stille cross-coupling reaction provides a reliable and functional group tolerant method for the introduction of diverse side chains at the C4 position. The successful application of this reagent in the total synthesis of complex natural products like the rubrolides underscores its importance in modern organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthetic tool in their own research endeavors.
References
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Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508-524. ([Link])
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Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1-652. ([Link])
-
Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis; VCH: Weinheim, 1996. ([Link])
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Wikipedia Contributors. Stille reaction. Wikipedia, The Free Encyclopedia. ([Link])
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The Butenolide Linchpin: Application Notes for 4-Tributylstannyl-5H-furan-2-one in Synthesis
Introduction: The Enduring Importance of the Butenolide Motif
The 2(5H)-furanone, or butenolide, ring is a privileged scaffold in chemical biology and drug discovery. This five-membered unsaturated lactone is a core structural feature in a vast array of natural products exhibiting potent and diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] The synthesis of substituted butenolides, therefore, remains a critical endeavor for researchers in medicinal chemistry and natural product total synthesis.
This guide focuses on a uniquely versatile and powerful building block for the construction of 4-substituted butenolides: 4-tributylstannyl-5H-furan-2-one . Through the robust and highly convergent palladium-catalyzed Stille cross-coupling reaction, this organostannane reagent provides a direct and reliable route to introduce a wide variety of organic fragments at the C4 position of the furanone core.[3][4] Its stability, coupled with the mild and functional-group-tolerant nature of the Stille coupling, makes it an invaluable tool for the late-stage functionalization of complex molecules and the efficient synthesis of natural product libraries.[5][6]
This document provides a detailed overview of the synthesis of this key building block, in-depth protocols for its application in Stille cross-coupling, and a case study of its use in the total synthesis of furanone-containing natural products.
Part 1: Synthesis of the Building Block
The preparation of this compound is achieved via a clever and efficient radical-mediated desulfurative stannylation. This method, developed by Sweeney and coworkers, utilizes a 4-(phenylthio)-2(5H)-furanone precursor, which is readily accessible. The causality behind this choice is the relative weakness of the C-S bond, which allows for selective radical cleavage and subsequent trapping by tributyltin hydride.
Key Reagents and Rationale
-
4-(Phenylthio)-2(5H)-furanone: The starting material. The phenylthio group serves as a traceless handle, activating the C4 position for radical chemistry.
-
Tributyltin Hydride (Bu₃SnH): The source of the tributylstannyl group and a key component of the radical chain reaction.
-
Azobisisobutyronitrile (AIBN): A standard radical initiator. Upon thermal decomposition, it generates radicals that initiate the chain process.
Protocol 1: Synthesis of this compound
Safety Precaution: Organotin compounds are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7]
-
Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-(phenylthio)-2(5H)-furanone (1.0 eq).
-
Solvent Addition: Dissolve the starting material in degassed toluene. It is crucial to use an oxygen-free solvent to prevent quenching of radical intermediates.
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add tributyltin hydride (1.2 eq) via syringe.
-
Initiator Addition: Add a catalytic amount of AIBN (0.1 eq).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The crude residue contains the desired product along with tin byproducts. Purification is critical.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
A common method to remove tin byproducts is to wash the organic extracts with a saturated aqueous solution of potassium fluoride (KF).[8] The fluoride ions form strong bonds with tin, creating insoluble tributyltin fluoride which can be filtered off.
-
Elute the column with a hexane/ethyl acetate gradient to afford the pure this compound as a stable oil.
-
Part 2: Application in Stille Cross-Coupling
The Stille reaction is a cornerstone of modern organic synthesis, forming carbon-carbon bonds by coupling an organostannane with an organic electrophile, catalyzed by a palladium complex.[1][5][9] The reaction proceeds through a well-established catalytic cycle, making it a predictable and reliable transformation.
Mechanism and Causality
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[8]
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the butenolide moiety) to the palladium center, displacing the halide. This step is often accelerated by the addition of salts like LiCl or co-catalysts like Cu(I) iodide.[8][10]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[8]
Case Study: Total Synthesis of Cleviolide
The utility of this compound is exemplified in the total synthesis of Cleviolide, a natural product isolated from Clevea dicolor. Sweeney and coworkers demonstrated a highly efficient synthesis using a Stille coupling as the key bond-forming step.[4]
Table 1: Optimized Conditions for the Stille Coupling in the Synthesis of Cleviolide[4]
| Component | Role | Details |
| Stannane | Nucleophile | This compound (1.1 eq) |
| Electrophile | Electrophile | 1-Iodo-4-methylpent-3-en-1-yne (1.0 eq) |
| Catalyst | Primary Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Co-catalyst | Transmetalation Promoter | CuI (10 mol%) |
| Solvent | Reaction Medium | N,N-Dimethylformamide (DMF) |
| Temperature | Reaction Energy | Room Temperature |
| Time | Reaction Duration | 2 hours |
| Yield | Product Isolation | 75% |
Protocol 2: General Procedure for Stille Coupling with Aryl/Vinyl Iodides
This protocol is adapted from the synthesis of Cleviolide.[4] Optimization may be required for different substrates.
Caption: Experimental workflow for a typical Stille coupling reaction.
-
Reaction Setup: To a flame-dried, two-necked round-bottomed flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), copper(I) iodide (10 mol%), and the aryl or vinyl iodide (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF via cannula. Stir the mixture for 10 minutes. Add this compound (1.1-1.3 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The choice of room temperature is a key advantage, preserving thermally sensitive functional groups. Monitor the reaction's progress by TLC until the starting electrophile is consumed (typically 2-24 hours).
-
Workup:
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic mixture with a saturated aqueous solution of KF (2 x 50 mL). Stir vigorously for 30 minutes during each wash to precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the filtrate sequentially with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4-substituted-2(5H)-furanone.
Conclusion and Future Outlook
This compound stands out as a robust and highly effective building block for the synthesis of 4-substituted butenolides. The desulfurative stannylation provides a reliable route to its synthesis, and its subsequent application in the Stille cross-coupling reaction offers a mild, functional-group tolerant, and convergent strategy for constructing complex molecular architectures. The successful application of this reagent in the total synthesis of natural products like Cleviolide underscores its value to the research community.[4] As the demand for novel, biologically active heterocyclic compounds continues to grow, the strategic use of versatile building blocks like this compound will remain a cornerstone of innovation in drug discovery and chemical synthesis.
References
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Stille reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Mabon, R., Richecœur, A. M. E., & Sweeney, J. B. (Year not available). Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. The Journal of Organic Chemistry. Available at: [Link]
-
Sweeney, J. B. (1995). Preparation and use of 3- and 4-tributylstannyl 2(5H)-furanones. Semantic Scholar. Available at: [Link]
-
Sweeney, J. B. (n.d.). ResearchGate Profile. Retrieved from [Link]
-
Carter, N. B., Mabon, R., Richecœur, A. M. E., & Sweeney, J. B. (2002). Preparation and reactions of 3,4-bisstannyl-2(5H)furanones. Tetrahedron, 58(44), 9117-9129. Available at: [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]
-
Sweeney, J. B., et al. (1996). Synthesis of cleviolide and the scobinolides. Journal of the Chemical Society, Perkin Transactions 1, 21, 2577-2581. Available at: [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
-
Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC. Retrieved from [Link]
-
Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. Available at: [Link]
-
Wu, J., Zhu, Q., Wang, L., Fathi, R., & Yang, Z. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Organic Chemistry Portal. Available at: [Link]
-
Renna, M. R., Gnoni, A., & Tamma, G. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry, 20(27), 2876-2911. Available at: [Link]
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Application Notes & Protocols: The Synthetic Utility of 4-Tributylstannyl-5H-furan-2-one in Modern Organic Chemistry
Abstract
The γ-butenolide (5H-furan-2-one) motif is a privileged scaffold present in a vast array of biologically active natural products and pharmaceutical agents.[1] Its synthesis and functionalization are of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of 4-tributylstannyl-5H-furan-2-one, a versatile and highly valuable organostannane reagent.[2][3] We will detail its application in carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions and discuss its reactivity with other classes of electrophiles. The protocols herein are designed to be robust and self-validating, with a focus on the causality behind experimental choices to ensure both success and safety in the laboratory.
Introduction: The Strategic Value of a Stannylated Butenolide
The development of complex molecular architectures often relies on the use of pre-functionalized building blocks that can be reliably coupled to other fragments. This compound serves as a stable, accessible, and reactive synthon for the 4-substituted butenolide core. While methods exist for synthesizing butenolides, installing substituents at the C4-position can be challenging.[4][5] This organostannane reagent circumvents many of these difficulties by providing a nucleophilic carbon at the desired position, primed for reaction with a wide range of electrophiles.
Its primary utility lies in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming C(sp²)-C(sp²) bonds.[6][7][8] This reaction is renowned for its mild conditions and tolerance of a broad spectrum of functional groups, making it ideal for late-stage functionalization in complex syntheses.[8][9]
Palladium-Catalyzed Stille Cross-Coupling Reactions
The Stille reaction is the cornerstone application for this compound, enabling the synthesis of 4-aryl, 4-heteroaryl, and 4-vinyl butenolides. These products are key intermediates for numerous natural products.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][8][10][11] Understanding this mechanism is crucial for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide, R-X), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its butenolide group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. The tributyltin halide is released as a byproduct. This is typically the rate-determining step.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are ejected from the coordination sphere, forming the desired C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Phenyl-5H-furan-2-one
This protocol details a representative Stille coupling reaction.
Core Directive: All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Palladium catalysts are sensitive to atmospheric oxygen, and the presence of water can interfere with the reaction. Glassware should be flame-dried or oven-dried immediately before use.
Materials & Reagents:
-
This compound (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Tris(2-furyl)phosphine [P(2-furyl)₃] (10 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or similar reaction vessel
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 373 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and P(2-furyl)₃ (23 mg, 0.10 mmol).
-
Scientist's Insight: Using a phosphine ligand like P(2-furyl)₃ accelerates the rate of reductive elimination and stabilizes the palladium catalyst, preventing the formation of palladium black and improving yields.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (10 mL) via syringe. Stir for 5 minutes until the solids dissolve, yielding a dark purple or brown solution. Add bromobenzene (173 mg, 1.1 mmol, 111 µL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Trustworthiness Check: To remove the highly toxic tributyltin byproducts, stir the organic solution vigorously with an aqueous solution of potassium fluoride (KF, 1M, 15 mL) for 1-2 hours. This causes the tin halides to precipitate as insoluble tributyltin fluoride, which can be removed by filtration.[8]
-
-
Purification: Filter the mixture through a pad of Celite®, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-phenyl-5H-furan-2-one as a solid.
Data Summary: Scope of the Stille Coupling
The following table summarizes representative conditions for coupling this compound with various electrophiles.
| Electrophile (R-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | ~85-95 |
| 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | Dioxane | 90 | ~80-90 |
| 2-Bromopyridine | PdCl₂(PPh₃)₂ (5) | - | DMF | 80 | ~70-80 |
| (E)-β-Bromostyrene | Pd(PPh₃)₄ (5) | - | THF | 65 | ~75-85 |
| Benzoyl Chloride | PdCl₂(PPh₃)₂ (5) | - | Toluene | 80 | ~60-70 |
Note: Yields are approximate and based on typical outcomes for Stille reactions with similar substrates. Optimization may be required.
Reactions with Non-Coupling Electrophiles
While less common than Stille coupling, the C-Sn bond in this compound can also be cleaved by other strong electrophiles in reactions analogous to electrophilic aromatic substitution.[12][13][14] In these cases, the tributylstannyl group acts as a leaving group.
Mechanistic Overview: Electrophilic Substitution (SE)
The furanone ring is an electron-rich π-system, susceptible to attack by electrophiles (E⁺).[15][16][17] The reaction proceeds through a cationic intermediate, followed by the loss of the electrofugal tributyltin cation to restore the double bond.
Caption: General workflow for electrophilic substitution on the stannylated butenolide.
Protocol Example: Friedel-Crafts Acylation with Acetyl Chloride
This protocol describes a potential pathway for creating a 4-acylbutenolide.
Core Directive: This reaction requires strictly anhydrous conditions, as the Lewis acid catalyst (AlCl₃) reacts violently with water.
Materials & Reagents:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck flask under argon, add anhydrous DCM and cool to 0 °C in an ice bath.
-
Lewis Acid: Carefully add aluminum chloride in portions.
-
Scientist's Insight: The high reactivity of acyl chlorides means the carbonyl carbon is strongly electrophilic.[18][19][20] A Lewis acid like AlCl₃ further polarizes the C=O bond, generating a highly reactive acylium ion electrophile, which is necessary to drive the reaction with the moderately activated furanone ring.
-
-
Reagent Addition: Slowly add acetyl chloride via syringe, followed by a solution of this compound in anhydrous DCM.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring it into a flask containing crushed ice and dilute HCl.
-
Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Critical Safety and Handling Considerations
Trustworthiness and Responsibility: Organotin compounds are neurotoxic and environmentally persistent.[2][7][21]
-
Handling: Always handle this compound and all tin-containing waste in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended).
-
Waste Disposal: All tin-contaminated waste (liquids, solids, glassware) must be segregated and disposed of according to institutional and local environmental regulations for heavy metal waste. Do not dispose of tin waste down the drain. Quenching with aqueous KF can help precipitate tin for easier handling, but the solid precipitate is still hazardous waste.
Conclusion and Future Outlook
This compound is a powerful and strategic intermediate for the synthesis of C4-functionalized butenolides. Its utility in palladium-catalyzed Stille couplings is well-established, providing reliable access to a diverse range of valuable compounds. While its use requires stringent safety precautions due to the toxicity of organotin reagents, the synthetic advantages it offers are significant. Future research may focus on developing catalytic, in-situ generation of such reagents or exploring greener cross-coupling alternatives, such as those involving organoboron[5] or organosilicon reagents, to mitigate the environmental and health concerns associated with tin.
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Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy.[Link]
-
Introduction to Organotin Chemistry. Gelest, Inc.[Link]
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Organotin reagents Definition - Inorganic Chemistry II Key Term. Fiveable.[Link]
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A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers.[Link]
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A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon Private CDN.[Link]
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Organocatalytic Enantiospecific Total Synthesis of Butenolides. PubMed Central (PMC).[Link]
-
Butenolide synthesis. Organic Chemistry Portal.[Link]
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Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). ACS Figshare.[Link]
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Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Organic Chemistry Portal.[Link]
-
Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. ACS Publications.[Link]
-
Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Butenolide synthesis from functionalized cyclopropenones. eScholarship.[Link]
-
Synthesis of the bicyclic butenolide core of pallamolide A: a biomimetic approach. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Stille reaction. Wikipedia.[Link]
-
Electrophilic substitution. Wikipedia.[Link]
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Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). ResearchGate.[Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI.[Link]
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Electrophilic Substitution Reaction. GeeksforGeeks.[Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.[Link]
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Stille Cross-Coupling. J&K Scientific LLC.[Link]
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.[Link]
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Nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide.[Link]
-
Electrophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
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Furan: Reaction With Electrophiles - Protonation. Scribd.[Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.[Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.[Link]
-
Why does the electrophilic substitution of furan happen at 2 and 5 positions? Quora.[Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.[Link]
-
Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.[Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.[Link]
-
Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts.[Link]
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- 5. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
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- 9. jk-sci.com [jk-sci.com]
- 10. nobelprize.org [nobelprize.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrophilic substitution - Wikipedia [en.wikipedia.org]
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- 16. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
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- 21. gelest.com [gelest.com]
Application Notes and Protocols for the Preparation of 4-Halo-2(5H)-Furanones
Introduction: The Strategic Importance of 4-Halo-2(5H)-Furanones
The 2(5H)-furanone scaffold is a privileged motif in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active molecules with diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Halogenated derivatives at the C4-position, in particular, serve as versatile synthetic intermediates. The carbon-halogen bond provides a reactive handle for introducing further molecular complexity through various cross-coupling reactions, enabling the construction of extensive compound libraries for drug discovery programs.[4] This document provides a detailed guide for the efficient synthesis of 4-halo-2(5H)-furanones from a common, readily accessible precursor: 4-tributylstannyl-2(5H)-furanone. The protocols herein are designed for researchers and scientists in both academic and industrial settings, with a focus on robust, reproducible, and well-characterized synthetic procedures.
PART 1: The Underlying Chemistry: A Mechanistic Overview
The conversion of 4-tributylstannyl-2(5H)-furanone to its halogenated counterparts is achieved through a reaction that shares mechanistic principles with the renowned Stille cross-coupling reaction.[5][6] Developed by John K. Stille, this palladium-catalyzed reaction forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[6][7] In the context of this application, we are essentially performing a "halogen-destannylation" reaction. While the protocols provided here for elemental halogens may not always necessitate a palladium catalyst, understanding the fundamental steps of the Stille cycle provides valuable insight into the reactivity of the organostannane precursor.
The catalytic cycle of a typical Stille coupling reaction involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the organic electrophile, forming a palladium(II) intermediate.[5][8][9]
-
Transmetalation: The organic group from the organostannane is transferred to the palladium(II) center, displacing the halide and forming a new organopalladium(II) complex.[5][9][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][8][9]
For the direct halogenation of 4-tributylstannyl-2(5H)-furanone with elemental halogens (Cl₂, Br₂, I₂), the reaction can proceed rapidly without a catalyst, as the carbon-tin bond is sufficiently polarized and reactive towards these electrophilic halogen sources.
pd0 [label="Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pdII_complex [label="R¹-Pd(II)-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; r2_snr3 [label="R²-SnR₃"]; pdII_r1r2 [label="R¹-Pd(II)-R²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="R¹-R²"]; x_snr3 [label="X-SnR₃"];
pd0 -> oxidative_addition [label=" + R¹-X"]; oxidative_addition -> pdII_complex; pdII_complex -> transmetalation [label=" + R²-SnR₃"]; transmetalation -> pdII_r1r2; pdII_r1r2 -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label=" Regenerated"]; transmetalation -> x_snr3 [style=dashed]; }
Caption: The catalytic cycle of the Stille cross-coupling reaction.PART 2: Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of 4-chloro-, 4-bromo-, and 4-iodo-2(5H)-furanones. These procedures have been adapted from established literature methods.[11]
General Considerations:
-
Reagent Quality: Use reagents from reliable commercial sources without further purification, unless otherwise noted.
-
Solvent Purity: Anhydrous solvents should be used where specified, as the presence of water can affect reaction efficiency.
-
Inert Atmosphere: While organostannanes are relatively stable to air and moisture, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions.[8]
-
Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[7][12]
start [label="4-Tributylstannyl-2(5H)-furanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reaction with Halogenating Agent\n(Cl₂, Br₂, or I₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up &\nExtraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="4-Halo-2(5H)-furanone", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reaction; reaction -> workup; workup -> purification; purification -> product; }
Caption: General experimental workflow for the synthesis of 4-halo-2(5H)-furanones.Protocol 1: Synthesis of 4-Chloro-2(5H)-furanone
-
Reaction Setup: To a solution of 4-(tributylstannyl)-2(5H)-furanone (1.00 g, 2.43 mmol) in carbon tetrachloride (15 mL) in a round-bottom flask, add a solution of chlorine in carbon tetrachloride dropwise at room temperature until the starting material is consumed (monitored by TLC).[11]
-
Quenching and Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ether/petroleum ether, 1:3) to afford 4-chloro-2(5H)-furanone as a colorless solid.[11]
Protocol 2: Synthesis of 4-Bromo-2(5H)-furanone
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(tributylstannyl)-2(5H)-furanone (1.00 g, 2.43 mmol) in dichloromethane (15 mL). At room temperature, add a solution of bromine (0.12 mL, 2.31 mmol) in dichloromethane (10 mL) dropwise.[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours, monitoring the consumption of the starting material by TLC.[11]
-
Work-up: Add solid potassium fluoride (KF) (approx. 850 mg) to the reaction mixture and stir for 1 hour to precipitate the tin byproducts.[11]
-
Purification: Filter the mixture, evaporate the solvent, and purify the residue by column chromatography on silica gel (eluent: ether/petroleum ether, 1:3) to yield 4-bromo-2(5H)-furanone as a colorless crystalline solid.[11]
Protocol 3: Synthesis of 4-Iodo-2(5H)-furanone
-
Reaction Setup: Dissolve 4-(tributylstannyl)-2(5H)-furanone (1.00 g, 2.43 mmol) in dichloromethane (15 mL) in a round-bottom flask.
-
Reagent Addition: Add a solution of iodine (0.62 g, 2.44 mmol) in dichloromethane (10 mL) dropwise at room temperature.
-
Reaction and Work-up: Stir the mixture at room temperature until the starting material is consumed (as indicated by TLC). Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to obtain 4-iodo-2(5H)-furanone.[11]
PART 3: Data Summary
| Product | Halogenating Agent | Solvent | Yield (%) |
| 4-Chloro-2(5H)-furanone | Cl₂ in CCl₄ | CCl₄ | ~60% |
| 4-Bromo-2(5H)-furanone | Br₂ | Dichloromethane | ~80% |
| 4-Iodo-2(5H)-furanone | I₂ | Dichloromethane | ~59% |
Yields are based on literature reports and may vary depending on experimental conditions and scale.[11]
PART 4: Expertise & Experience - The "Why" Behind the Protocol
-
Choice of Halogenating Agent: Elemental halogens (chlorine, bromine, and iodine) are effective for this transformation due to their electrophilic nature. The carbon-tin bond of the vinyl stannane is sufficiently nucleophilic to react directly with these reagents, leading to a clean replacement of the tributylstannyl group with a halogen atom.
-
Solvent Selection: Dichloromethane and carbon tetrachloride are excellent solvents for these reactions as they are relatively non-polar, effectively dissolve the organostannane starting material, and are inert to the halogenating agents under the reaction conditions.
-
Role of Potassium Fluoride (KF) in Bromination: In the bromination protocol, the addition of solid potassium fluoride is a crucial work-up step. Tributyltin bromide, a byproduct of the reaction, can be challenging to remove by chromatography alone due to its relatively non-polar nature. Fluoride ions have a high affinity for tin, forming insoluble tributyltin fluoride, which precipitates out of the organic solution and can be easily removed by filtration. This significantly simplifies the purification process.
-
TLC Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually track the disappearance of the starting material and the appearance of the product, allowing for precise determination of the reaction's completion and preventing the formation of over-halogenated byproducts.
PART 5: Trustworthiness - A Self-Validating System
The robustness of these protocols is ensured through a combination of in-process controls and thorough product characterization.
-
In-Process Controls:
-
TLC Analysis: As mentioned, TLC provides a real-time assessment of the reaction's progress, ensuring that the reaction is stopped at the optimal point.
-
Visual Confirmation: The disappearance of the characteristic color of bromine and iodine can also serve as a visual cue for reaction completion.
-
-
Product Characterization and Validation: The identity and purity of the synthesized 4-halo-2(5H)-furanones should be unequivocally confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide definitive structural information. For example, in the ¹H NMR spectrum of 4-bromo-2(5H)-furanone, one would expect to see a triplet for the vinylic proton around 6.35 ppm and a doublet for the CH₂O protons around 4.86 ppm.[11]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and, in the case of chloro- and bromo-derivatives, will show the characteristic isotopic pattern of these halogens.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the α,β-unsaturated lactone carbonyl group.
-
By employing these analytical methods, researchers can be confident in the identity and purity of their synthesized 4-halo-2(5H)-furanones, ensuring the reliability of any subsequent synthetic transformations.
References
Sources
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Stille Reactions of 4-Tributylstannyl-5H-furan-2-one
Introduction: The Butenolide Motif and the Power of Stille Coupling
The γ-butenolide (5H-furan-2-one) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] Its synthesis, particularly the introduction of diverse substituents at the C4 position, is a critical challenge. The Stille cross-coupling reaction offers a powerful and versatile solution.[3][4] Developed by the late John Kenneth Stille, this palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane (organotin) compound and an organic electrophile.[5][6]
One of the most significant advantages of the Stille reaction is its remarkable tolerance for a wide array of functional groups.[3][6][7] This allows for its application late in a synthetic sequence, minimizing the need for cumbersome protecting group strategies.[7] This document provides a detailed guide to the functional group tolerance of Stille reactions specifically involving 4-tributylstannyl-5H-furan-2-one, a key building block for accessing C4-substituted butenolides. We will explore the mechanistic underpinnings of this tolerance and provide a field-proven protocol for its successful implementation.
The Catalytic Cycle: A Mechanistic Basis for Functional Group Tolerance
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is key to appreciating why the reaction is so forgiving to other functional groups. The catalyst, typically a Pd(0) complex, undergoes a sequence of three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: The catalytic cycle of the Stille reaction.
The reaction's mild conditions and the relative inertness of the organostannane reagent to many common functionalities are the primary reasons for its broad scope.[5][7] Unlike more reactive organometallics like Grignard or organolithium reagents, tributyltin compounds do not readily react with esters, ketones, amides, or nitriles under neutral conditions.[7][8]
Functional Group Tolerance of the Coupling Partner (R-X)
The Stille reaction of this compound is compatible with a wide range of organic electrophiles (R-X). The primary requirement is that the electrophile can undergo oxidative addition with the Pd(0) catalyst.[9] The table below summarizes the compatibility of various functional groups present on the coupling partner.
| Functional Group | Class | Tolerance | Notes and Causality |
| -CHO | Aldehyde | High | Generally well-tolerated as they do not interfere with the catalytic cycle.[6][10] |
| -C(O)R | Ketone | High | Ketones are non-reactive towards the organostannane and the palladium catalyst under standard conditions.[6][11] |
| -CO₂R | Ester | High | Highly compatible. The butenolide's own lactone is stable, as are other ester groups on the coupling partner.[6][11] |
| -CONH₂/R | Amide | High | Amides are robust and do not participate in side reactions.[6][11] |
| -OH | Alcohol | High | Free hydroxyl groups are generally tolerated, though they may require a base if acidic. |
| -NH₂/R/R₂ | Amine | High | Amines are well-tolerated.[6] Basic amines can sometimes act as ligands, but this is rarely problematic. |
| -NO₂ | Nitro | High | Electron-withdrawing nitro groups are fully compatible.[11] |
| -CN | Nitrile | High | The cyano group is inert under Stille conditions.[10] |
| -OMe | Ether | High | Ethers are stable and non-interfering functional groups.[11] |
| -Cl, -Br, -I | Halide | Variable | The reaction partner must be a halide (or pseudohalide like OTf). Reactivity order is I > Br > OTf >> Cl.[5][9] Chlorides are often too unreactive.[9] |
| -CO₂H | Carboxylic Acid | Moderate | The acidic proton can interfere with the catalyst. Often requires use of a non-nucleophilic base or protection.[6][11] |
| Bulky Groups | Steric | Moderate | Very bulky or heavily substituted electrophiles can slow the reaction rate, particularly the reductive elimination step.[9] |
Experimental Protocol: Synthesis of 4-Phenyl-5H-furan-2-one
This protocol describes a representative Stille coupling between this compound and iodobenzene.
Safety Precaution: Organotin compounds are highly toxic.[5][8] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All tin-containing waste must be collected and disposed of according to institutional guidelines.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture until all solids dissolve. Add iodobenzene (1.1 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C in an oil bath.
-
Rationale: This temperature provides sufficient thermal energy to drive the catalytic cycle without causing significant decomposition of the reagents or catalyst.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting stannane is consumed (typically 4-12 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate.
-
Workup - Tin Removal: Transfer the mixture to a separatory funnel. Wash with a saturated aqueous solution of KF (3 x 50 mL for a ~1g scale reaction). Let the mixture stir vigorously for at least 30 minutes for each wash. A precipitate of tributyltin fluoride (Bu₃SnF) will form.
-
Rationale: Fluoride ions have a high affinity for tin, forming an insoluble salt that can be removed by filtration.[10] This is a critical step for product purity.
-
-
Workup - Extraction: Filter the entire mixture through a pad of Celite® to remove the Bu₃SnF precipitate. Wash the Celite® pad with additional ethyl acetate. Return the filtrate to the separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-phenyl-5H-furan-2-one.
Figure 2: Experimental workflow for the Stille coupling protocol.
Troubleshooting and Advanced Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Inactive Catalyst (Pd(0) oxidized). 2. Unreactive electrophile (e.g., aryl chloride). 3. Insufficient temperature. | 1. Ensure a thoroughly deoxygenated system. Use fresh catalyst. 2. Switch to the corresponding bromide or iodide.[9] 3. Increase temperature, but monitor for decomposition. |
| Homocoupling of Stannane | Reaction of two stannane molecules, often promoted by oxygen or slow transmetalation.[5] | Ensure rigorous exclusion of air. Consider adding a copper(I) co-catalyst (e.g., CuI) to accelerate the desired cross-coupling.[9][10] |
| Stalled Reaction | Ligand dissociation issues or catalyst deactivation. | Add a fresh portion of catalyst. For difficult couplings, consider using more electron-rich and bulky phosphine ligands.[4] |
| Difficult Tin Removal | Incomplete precipitation of Bu₃SnF; tin byproducts co-eluting with the product. | Repeat the KF wash, ensuring vigorous stirring for an extended period. A final wash with 10% NH₄OH can sometimes help. |
The Role of Additives
For less reactive coupling partners, additives can significantly enhance reaction rates.
-
Copper(I) Iodide (CuI): It is believed that CuI can act as a co-catalyst, potentially facilitating the transmetalation step, which is often the rate-limiting step in the cycle.[10]
-
Lithium Chloride (LiCl): In some systems, LiCl in polar aprotic solvents (like DMF or NMP) can accelerate the reaction, possibly by preventing ligand dissociation from palladium or by facilitating the transmetalation step.
Figure 3: Logic diagram of functional group effects on Stille reaction steps.
Conclusion
The Stille reaction of this compound is a robust and highly reliable method for the synthesis of C4-substituted butenolides. Its success is rooted in the stability of the organostannane and the mild, neutral conditions of the palladium-catalyzed cycle, which impart a broad tolerance for most common functional groups. By understanding the mechanistic principles and following a validated protocol, researchers can confidently employ this reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Stille cross-coupling reaction - YouTube. (2020, February 13). ChemHelp ASAP. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115 Course Notes. [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Demianova, Z., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8659–8662. [Link]
-
Wu, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 68(2), 670–673. [Link]
-
Wu, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. ResearchGate. [Link]
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Troubleshooting & Optimization
how to remove tributyltin byproducts from Stille coupling reactions
A Guide to Removing Tributyltin Byproducts from Stille Coupling Reactions
Welcome to the Technical Support Center for Stille coupling reaction purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of persistent and toxic tributyltin byproducts. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of tributyltin byproducts from my Stille coupling reaction so critical?
A: Organotin compounds, including the tributyltin reagents and their byproducts, are notoriously toxic.[1][2][3] For any application destined for biological systems, such as in medicinal chemistry and drug development, regulatory standards and safety protocols necessitate the reduction of these toxic residues to parts-per-million (ppm) levels.[1][4] Failure to do so can lead to inaccurate biological data and potential safety hazards.
Q2: What are the primary tributyltin byproducts I should anticipate in my reaction mixture?
A: The most common byproducts you will encounter are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) which are formed during the transmetalation step of the Stille coupling.[1] You may also have unreacted tributyltin starting material. If your reaction conditions are not perfectly inert, you might also find hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions.[1]
Q3: Can I simply use a standard silica gel column to remove these byproducts?
A: While it may seem like a straightforward approach, standard silica gel chromatography is often inefficient for the complete removal of tributyltin byproducts. These compounds can be relatively nonpolar and may co-elute with your desired product, leading to persistent contamination. However, modified chromatographic techniques, which we will discuss in the troubleshooting section, can be highly effective.
Q4: I performed an aqueous potassium fluoride (KF) wash, but my NMR still shows tin residues. What went wrong?
A: This is a common issue with several potential causes. Incomplete precipitation of tributyltin fluoride (Bu₃SnF) is a likely culprit. This can be due to insufficient stirring, too short of a reaction time with the KF solution, or the formation of a stubborn emulsion.[5] Additionally, a solid precipitate of Bu₃SnF can form at the interface of the organic and aqueous layers, which can trap your product or prevent complete separation.[5][6] Filtering the entire biphasic mixture through a pad of Celite® can often resolve this issue.[5][6]
Q5: Are there any non-aqueous methods for removing tributyltin byproducts, especially if my compound is water-sensitive?
A: Yes, for water-sensitive compounds, non-aqueous workups are preferable.[5] Flash chromatography using silica gel that has been pre-treated with 2-5% triethylamine in the eluent is a robust method.[5][7] Another effective approach is to use a stationary phase composed of 10% w/w anhydrous potassium carbonate in silica gel.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of your Stille coupling reaction products and provides actionable solutions.
Issue 1: Persistent Organotin Contamination After Aqueous KF Wash
-
Possible Cause: Incomplete reaction of tributyltin byproducts with potassium fluoride.
-
Solution: Increase the concentration of the KF solution (a saturated aqueous solution is recommended) and extend the stirring time to at least one hour, or even overnight in difficult cases.[5] Vigorous stirring is crucial to ensure efficient phase transfer and reaction.[5]
-
Possible Cause: Presence of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), which do not react as readily with KF.
-
Solution: Before the KF wash, treat the crude reaction mixture with a solution of iodine (I₂) in a suitable organic solvent. This will convert the tin hydrides and ditins into tributyltin iodide (Bu₃SnI), which is more readily precipitated as Bu₃SnF upon treatment with KF.[5]
Issue 2: Formation of an Unbreakable Emulsion or Interfacial Precipitate During Extraction
-
Possible Cause: The formation of insoluble tributyltin fluoride (Bu₃SnF) at the interface of the organic and aqueous layers can lead to emulsions.[6]
-
Solution: After treatment with the aqueous KF solution, filter the entire biphasic mixture through a pad of Celite®.[1][7] This will remove the solid Bu₃SnF and often helps to break up the emulsion. Follow this with a standard aqueous workup, including a brine wash to further reduce the likelihood of emulsion formation.[1]
Issue 3: Low Recovery of the Desired Product After Purification
-
Possible Cause: Adsorption of the product onto the precipitated tin fluorides or the Celite® used for filtration.[5]
-
Solution: After filtering to remove the precipitated tin byproducts, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[5]
-
Possible Cause: Degradation of a sensitive product on acidic silica gel during column chromatography.
-
Solution: To prevent product degradation, use silica gel that has been treated with triethylamine or opt for a less acidic stationary phase like neutral or basic alumina for chromatography.[5]
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most effective tributyltin byproduct removal techniques.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is often the first line of defense for removing the bulk of tributyltin byproducts.
-
Reaction Quench: Once the Stille reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or diethyl ether.[1]
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride. Shake the funnel vigorously for at least one minute for each wash.[5][7]
-
Filtration (if necessary): If a significant amount of white precipitate (Bu₃SnF) forms at the interface and hinders separation, filter the entire mixture through a pad of Celite®.[1][6][7]
-
Final Washes: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography if necessary.
Protocol 2: Chromatography with Triethylamine-Treated Silica Gel
This method is particularly useful when the KF wash is insufficient or for compounds that are sensitive to aqueous conditions.
-
Silica Gel Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes) containing 2-5% triethylamine (v/v).[5][7]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate your crude reaction mixture and dissolve it in a minimal amount of the eluent. Load this solution onto the column.
-
Elution: Elute the column with your chosen solvent system, gradually increasing the polarity to isolate your desired product. The basic nature of the triethylamine-treated silica helps to retain the tin byproducts.
Protocol 3: Chromatography with Potassium Carbonate-Impregnated Silica Gel
This is a highly effective method for reducing organotin impurities to very low levels.[4]
-
Stationary Phase Preparation: Thoroughly mix 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[4] This mixture can be stored for several months without loss of activity.[4]
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute with an appropriate solvent system to separate the product from the tin impurities, which will be strongly retained by the basic stationary phase. This method has been shown to reduce organotin impurities to below 15 ppm.[4]
Data Presentation
| Purification Method | Typical Efficiency in Removing Organotin Byproducts | Key Advantages | Key Disadvantages |
| Aqueous KF Wash & Filtration | >95% | High efficiency, cost-effective, simple procedure.[8] | May not be suitable for water-sensitive compounds; can form emulsions.[8] |
| Flash Chromatography (Triethylamine-treated Silica) | >98% | Effective for a broad range of products, including those that are water-sensitive.[5] | Requires an additional chromatography step. |
| Flash Chromatography (K₂CO₃-impregnated Silica) | >99% (often to <15 ppm) | Highly efficient for achieving very low levels of tin contamination.[4] | Requires preparation of the mixed stationary phase. |
| Recrystallization (for solid products) | Variable, can be >99% | Can be a highly effective final purification step for crystalline solids.[5][9] | Only applicable to solid products; may result in some loss of material. |
Visualizing the Workflow
Below are diagrams illustrating the logical flow of the key purification protocols.
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Caption: General workflow for purification by modified silica gel chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Benchchem. (n.d.). Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions.
- Speciation.net. (2024, April 10). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS.
- PubMed. (1993). Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection.
- Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
- PubMed. (2024). Development of a liquid chromatographic separation method for 11 organotin compounds in workplace air samples via HPLC-ICP-MS.
- NROChemistry. (n.d.). Stille Coupling.
- Agilent. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- Crossref. (2013, September). Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues from reaction mixtures.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- MSU Chemistry. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†.
- Benchchem. (n.d.). Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions.
- Cornerstone. (n.d.). Optimal Precipitation of Organotin Fluorides by Cation Exchange.
- ResearchGate. (2016, January 6). (PDF) Potassium fluoride on calcium fluoride - A practical reagent for removal of organotin residues from reaction mixtures.
- National Institutes of Health. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.
- Benchchem. (n.d.). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
- ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?.
- SiliCycle. (n.d.). Scavenging Solutions.
- Brainly.in. (2022, February 8). how to purify Tributyltinoxide.
- ResearchGate. (2015, October 15). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?.
- ECHEMI. (n.d.). Workup for removing tin byproducts ?.
- ResearchGate. (2017, June 20). Workup for removing tin byproducts ?.
-
PubMed. (2017). Liquid membrane transport of potassium fluoride by the organotin-based ditopic host Ph2FSnCH2SnFPh-CH2-[10]-crown-6. Retrieved from
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Scribd. (n.d.). 11-The Stille Reaction | PDF.
- University of Rochester, Department of Chemistry. (n.d.). About Workup.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Google Patents. (n.d.). JPH029890A - Method for removing organotin compound.
- SiliCycle. (n.d.). Application Note.
- Benchchem. (n.d.). Technical Support Center: Removal of Tin Residues from Reaction Products.
-
RSC Publishing. (2017, January 19). Liquid membrane transport of potassium fluoride by the organotin-based ditopic host Ph2FSnCH2SnFPh-CH2-[10]. Retrieved from
- ResearchGate. (2015, March 1). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?.
- Organic Syntheses. (2022, May 9). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1).
- ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- Apeiron. (n.d.). Apeiron's Metal Scavenging Solutions.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).
- University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
- Chemistry Stack Exchange. (2016, June 30). Removal of tetrabutylammonium from an organic reaction.
- SiliCycle. (n.d.). Scavengers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 3. Occupational exposure to organotin substances: Development of a liquid chromatographic separation method for 11 organotin compounds in workplace air samples via HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Products from 4-Tributylstannyl-5H-furan-2-one Reactions
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 4-tributylstannyl-5H-furan-2-one. The inherent challenge in these reactions, most commonly Stille-type cross-couplings, is the removal of highly toxic and often chromatographically challenging organotin byproducts.[1][2] This guide offers practical, field-proven solutions to common purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of products from reactions involving this compound and provides detailed, step-by-step protocols to resolve them.
Issue 1: Persistent Tributyltin Residues in the Product After Standard Aqueous Work-up
Question: I've performed a Stille coupling with this compound and after a standard aqueous work-up, my NMR spectrum still shows significant contamination with tributyltin species. How can I effectively remove these byproducts?
Answer: This is the most prevalent issue in Stille reactions.[2][3] Standard aqueous extractions are often insufficient for complete removal of non-polar tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr). The most common and effective strategy is to convert these into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[4][5]
-
Incomplete Reaction: Unreacted this compound remains.
-
Formation of Soluble Tin Byproducts: Tributyltin halides are soluble in many organic solvents.
-
Emulsion Formation: The presence of tin salts can lead to emulsions during aqueous work-up, trapping the desired product and tin byproducts.
This is the most widely adopted method for removing tributyltin byproducts.[6][7][8]
Step-by-Step Methodology:
-
Reaction Quench: Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[6][7]
-
Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF).[6] Shake the funnel vigorously for at least one minute.[6] It is often beneficial to allow the biphasic mixture to stir for an hour or even overnight to ensure complete precipitation of the tin fluoride.[6][9]
-
Precipitate Removal: A white solid, tributyltin fluoride (Bu₃SnF), will often form at the interface of the organic and aqueous layers.[8][10] If this occurs, filter the entire mixture through a pad of Celite® to remove the precipitate.[6][8]
-
Separation and Drying: Separate the organic layer, wash with brine to remove any remaining water-soluble impurities, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography if necessary.
Issue 2: Product Co-elutes with Tin Byproducts During Flash Chromatography
Question: I've attempted to purify my product using flash column chromatography on silica gel, but the tributyltin byproducts have a similar Rf to my desired compound. How can I improve the separation?
Answer: Co-elution is a common problem due to the relatively non-polar nature of both the butenolide products and the tributyltin byproducts. Modifying the stationary phase or the polarity of the tin species can significantly enhance separation.
-
Similar Polarity: The desired product and tributyltin byproducts exhibit similar affinities for the stationary phase.
-
Acidic Silica Gel: Standard silica gel can be slightly acidic, which may not be ideal for separating certain compounds and can sometimes lead to product degradation.[7]
Method A: Triethylamine-Treated Silica Gel
Treating the silica gel or the eluent with a small amount of triethylamine (Et₃N) is a highly effective technique for improving the separation of tin byproducts.[6][8][11]
Step-by-Step Methodology:
-
Silica Gel Slurry: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[6]
-
Add Triethylamine: Add 2-5% triethylamine by volume to the eluent used for both the slurry and the mobile phase.[6][8]
-
Column Packing and Elution: Pack the column with the triethylamine-treated slurry and elute as you would with a standard flash column.
Method B: Potassium Carbonate-Impregnated Silica Gel
For a more robust basic stationary phase, silica gel can be impregnated with potassium carbonate (K₂CO₃). This has been shown to reduce organotin impurities to very low levels (<15 ppm).[9][10]
Step-by-Step Methodology:
-
Stationary Phase Preparation: Thoroughly mix 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[10]
-
Column Packing: Dry pack the chromatography column with the K₂CO₃-silica mixture.
-
Sample Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system.
Method C: Polarity Modification of Tin Byproducts
Before chromatography, the polarity of the tin byproducts can be altered to facilitate separation.
-
Conversion to Bu₃SnOH: Treatment with aqueous NaOH can convert tributyltin halides to the more polar tributyltin hydroxide, which may have a different elution profile.[8][12]
-
Conversion to Bu₃SnMe: Conversely, treatment with reagents like AlMe₃ can convert them to the less polar tetrabutyltin, which will elute much faster on silica gel.[8][12]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reaction involving this compound?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. It's crucial to visualize both the starting material and the product. Since organotin compounds are often not UV-active, using a stain is essential. A potassium permanganate (KMnO₄) stain is excellent for visualizing a wide range of organic compounds, as it reacts with oxidizable functional groups.[13] Staining with iodine vapor is another effective method, as iodine has a high affinity for many organic compounds.[14][15]
Q2: My desired butenolide product appears to be degrading on the silica gel column. What can I do?
A2: Some butenolides can be sensitive to the acidic nature of standard silica gel.[7] Using a deactivated stationary phase is recommended. You can either use commercially available neutral alumina or deactivate the silica gel yourself by treating it with triethylamine as described in the troubleshooting section.[7]
Q3: Are there any alternatives to KF for removing tin byproducts?
A3: Yes, while KF is the most common, other fluoride sources like cesium fluoride (CsF) can also be used and may be more effective in some cases.[6] Additionally, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by iodine has been reported as an effective method for removing organotin impurities.[7][9]
Q4: I have a large-scale reaction. Are there purification methods that avoid chromatography?
A4: For larger scale reactions, chromatography can be cumbersome. In some cases, product purification can be achieved by simple aqueous washing, especially if the product is a solid that can be recrystallized.[16] Precipitation of the product from a suitable solvent system can also be an effective non-chromatographic purification method.[6]
Q5: How do I dispose of the tributyltin waste?
A5: Tributyltin compounds are highly toxic and must be handled and disposed of as hazardous waste according to your institution's safety guidelines.[1] Converting the soluble tin byproducts to the solid tributyltin fluoride (Bu₃SnF) not only aids in purification but also makes the waste easier and safer to handle.[4] The precipitated Bu₃SnF can potentially be recycled back to tributyltin chloride, a useful starting material.[4]
Data and Workflow Summaries
Table 1: Comparison of Common Tin Removal Techniques
| Method | Principle | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF.[7][9] | Simple, inexpensive, and effective for many substrates.[7] | Can form emulsions; may not be effective for all tin species.[7] |
| Et₃N-Treated Silica | Basic deactivation of silica improves separation. | Simple to implement with standard chromatography. | May not be sufficient for very difficult separations. |
| K₂CO₃/Silica Gel | Strongly basic stationary phase effectively retains tin. | Highly effective, can reduce tin to <15 ppm.[9][10] | Requires preparation of the mixed stationary phase. |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents (e.g., hexane and acetonitrile).[7][12] | Simple and does not require solid supports.[7] | Efficiency is highly dependent on partition coefficients. |
Diagram 1: General Workflow for Purification after Stille Coupling
Caption: Decision tree for resolving co-elution issues during chromatography.
References
- Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
- Benchchem. Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions.
- Benchchem. Technical Support Center: Stille Coupling Tin Byproduct Removal.
-
Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. Available from: [Link]
-
Wang, Z. et al. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. PMC. Available from: [Link]
-
Sherma, J. & Rolfe, C. Trace Level Quantitation of Phenyltin Compounds Using HPTLC. PMC. Available from: [Link]
- Google Patents. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method.
-
Shandong Look Chemical. An efficient method for removing organotin impurities. Available from: [Link]
-
SciSpace. Synthesis of some butenolides and study of their antibacterial activity. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from: [Link]
-
NROChemistry. Stille Coupling. Available from: [Link]
-
Chemistry LibreTexts. 4: Radical Reactions. Available from: [Link]
-
CORE. THE STILLE REACTION, 38 YEARS LATER. Available from: [Link]
-
Wikipedia. Stille reaction. Available from: [Link]
-
MSU Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Available from: [Link]
-
TLC stains. Available from: [Link]
-
Stains for Developing TLC Plates. Available from: [Link]
-
TLC Visualization Methods. Available from: [Link]
-
ResearchGate. Workup for removing tin byproducts? Available from: [Link]
-
Golden. Stille reaction. Available from: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
-
Organic Chemistry Portal. Butenolide synthesis. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Small Scale Flash Column. Available from: [Link]
-
Myers, A. The Stille Reaction. Chem 115. Available from: [Link]
-
OpenRiver. A Methodology for the Synthesis of Bioactive Butenolides. Available from: [Link]
-
King Group. Successful Flash Chromatography. Available from: [Link]
Sources
- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. sdlookchem.com [sdlookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. TLC stains [reachdevices.com]
- 14. Stains for Developing TLC Plates [faculty.washington.edu]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stille Coupling of Organostannyl Furanones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for organostannyl furanone coupling reactions. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the Stille coupling of these valuable synthetic intermediates. As experienced chemists know, while the Stille reaction is a powerful tool for C-C bond formation, its application to specific heterocyclic systems like furanones can present unique challenges.[1][2] This guide is structured to help you navigate these complexities, moving beyond simple procedural steps to explain the underlying chemical principles governing both success and failure in your reactions.
Our approach is grounded in years of field-proven experience and a deep understanding of reaction mechanisms. Every recommendation is designed to be a self-validating system, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should anticipate when performing a Stille coupling with an organostannyl furanone?
The most prevalent side reactions include:
-
Protodestannylation of the organostannyl furanone.
-
Dehalogenation of the coupling partner (if applicable).[4]
-
Furanone Ring Isomerization or Opening under certain reaction conditions.
-
Stannyl Group Migration to an alternative position on the furanone ring.
Q2: Why is the choice of palladium catalyst and ligands so critical for this specific reaction?
The electronic nature of the furanone ring and the specific substitution pattern of your organostannyl furanone will dictate the optimal catalyst and ligand combination. The coordination environment of the palladium center directly influences the rates of oxidative addition, transmetalation, and reductive elimination. An improper choice can favor side reactions over the desired cross-coupling.[5] For instance, bulky, electron-rich phosphine ligands can accelerate reductive elimination, potentially minimizing side reactions.[6]
Q3: Are there any specific analytical techniques you recommend for monitoring the reaction and identifying byproducts?
Beyond standard TLC and LC-MS, consider using 119Sn NMR spectroscopy to monitor the consumption of your organostannane and the formation of tin-containing byproducts. High-resolution mass spectrometry (HRMS) is invaluable for identifying the exact mass of unexpected products, aiding in the elucidation of side reaction pathways.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Coupled Product with Significant Homocoupling of the Organostannyl Furanone.
Symptoms:
-
Major byproduct observed with a mass corresponding to a dimer of the furanone moiety.
-
Incomplete consumption of the electrophilic coupling partner.
Root Cause Analysis:
Homocoupling is a common side reaction in Stille couplings and can occur through two primary mechanisms[1]:
-
Reaction of two equivalents of the organostannane with the Pd(II) precatalyst before the catalytic cycle is fully established.
-
A radical process involving the Pd(0) species.
The presence of oxygen can also promote homocoupling by oxidizing the Pd(0) catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing homocoupling.
Detailed Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Employing three to five freeze-pump-thaw cycles is highly recommended.
-
Catalyst Choice: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 to bypass the initial reduction step where homocoupling can be prevalent.
-
Ligand Modification: The addition of bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, outcompeting the homocoupling pathway.
-
Copper(I) Co-catalysis: The addition of a copper(I) salt, such as CuI, can facilitate the transmetalation step, which is often the rate-limiting step in the Stille cycle.[6] By accelerating transmetalation, the concentration of the organopalladium halide intermediate is kept low, reducing the likelihood of side reactions.
-
Solvent Effects: Highly polar aprotic solvents like DMF can sometimes promote side reactions. Switching to a less polar solvent like toluene may suppress homocoupling.[4]
| Parameter | Recommendation | Rationale |
| Degassing | 3-5 freeze-pump-thaw cycles | Minimizes O2 which can promote homocoupling. |
| Catalyst | Pd(0) source (e.g., Pd(PPh3)4) | Bypasses Pd(II) reduction step prone to side reactions. |
| Ligand | Bulky, electron-rich (e.g., P(t-Bu)3) | Accelerates desired catalytic cycle over side reactions. |
| Additive | CuI (0.1 - 1.0 equiv) | Facilitates the rate-limiting transmetalation step.[6] |
| Solvent | Toluene or Dioxane | Less polar solvents can disfavor homocoupling.[4] |
Problem 2: Significant Formation of the De-stannylated Furanone (Protodestannylation).
Symptoms:
-
A major byproduct is the furanone starting material without the organostannyl group.
-
This is often observed alongside unreacted electrophile.
Root Cause Analysis:
Protodestannylation is the cleavage of the C-Sn bond by a proton source. Organostannyl furanones can be susceptible to this side reaction, especially if acidic protons are present in the reaction medium. The source of protons can be trace water, acidic impurities in the reagents or solvents, or the generation of acidic species during the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodestannylation.
Detailed Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Distill solvents over an appropriate drying agent and dry solid reagents in a vacuum oven.
-
Addition of a Base: The inclusion of a non-nucleophilic base can scavenge trace protons. Cesium fluoride (CsF) is a good choice as it can also activate the organostannane for transmetalation.[6] Proton Sponge® is another effective option.
-
Reagent Purity: Purify your starting materials, particularly the electrophile, to remove any acidic impurities.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor protodestannylation relative to the desired coupling reaction.
Problem 3: Furanone Ring Opening or Isomerization.
Symptoms:
-
Formation of unexpected byproducts with masses inconsistent with simple coupling or side reactions.
-
1H NMR of the crude product may show the disappearance of characteristic furanone signals and the appearance of new olefinic or carbonyl signals.
Root Cause Analysis:
The furanone ring, particularly the butenolide substructure, can be susceptible to nucleophilic attack or rearrangement under certain conditions, especially in the presence of strong bases or nucleophiles. The palladium catalyst itself can potentially coordinate to the furanone double bond and facilitate isomerization. While less common, this pathway should be considered when other side reactions have been ruled out. A study on 3-iodochromone (a related heterocyclic system) showed aza-Michael addition/ring-opening as a potential side reaction in the presence of N-nucleophiles.[7]
Reaction Mechanism of Potential Ring Opening:
Caption: Potential pathway for furanone ring opening.
Detailed Troubleshooting Steps:
-
Base Selection: If a base is required, use a mild, non-nucleophilic base like K2CO3 or CsF. Avoid strong, nucleophilic bases like alkoxides or hydroxides if possible.
-
Temperature and Reaction Time: Minimize reaction time and temperature to reduce the likelihood of thermal degradation or rearrangement.
-
Protecting Groups: If the furanone contains other sensitive functional groups, consider if they could be participating in undesired intramolecular reactions.
-
Ligand Choice: The ligand on the palladium catalyst can influence its interaction with the furanone ring. A systematic screening of ligands may be necessary to find one that promotes the desired coupling without facilitating isomerization.
References
-
Stille reaction - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids - Organic Chemistry Portal. Available at: [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Available at: [Link]
-
THE STILLE REACTION, 38 YEARS LATER. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H) - ResearchGate. Available at: [Link]
-
Stille Coupling | NROChemistry. Available at: [Link]
-
significant dehalogenation in stille coupling : r/Chempros - Reddit. Available at: [Link]
-
Stille Coupling - YouTube. Available at: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Stille Reaction - Chem 115 Myers. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles | Request PDF - ResearchGate. Available at: [Link]
-
Title Synthesis and reactivity of dihalofuranones Authors Lyons, Thérèse A.;Gahan, Cormac G. M.;O'Sullivan, Timothy P. Publica - CORA. Available at: [Link]
-
Palladium-Catalyzed Synthesis and Transformations of Organometallic Compounds - Diva-Portal.org. Available at: [Link]
-
Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines | Request PDF - ResearchGate. Available at: [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. Available at: [Link]
-
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - NIH. Available at: [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
stability and decomposition of 4-tributylstannyl-5H-furan-2-one
This guide provides in-depth technical and application support for researchers, scientists, and drug development professionals working with 4-tributylstannyl-5H-furan-2-one. It addresses common challenges related to the stability and decomposition of this organotin reagent, offering troubleshooting advice and preventative measures to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction using this compound is yielding low or no desired product. What are the likely causes?
Low or no yield in a Stille coupling reaction with this reagent often points to its degradation, either before or during the reaction. The primary culprits are typically acidic conditions, the presence of oxidizing agents, or elevated temperatures. The C-Sn bond in this compound is susceptible to cleavage, which deactivates the reagent.
A common side reaction is protodestannylation, where a proton source cleaves the carbon-tin bond, resulting in the formation of the corresponding unsubstituted 5H-furan-2-one and tributyltin byproducts. This can be caused by acidic impurities in the solvent, starting materials, or even on the surface of the glassware.
Another possibility is homocoupling of the organostannane, which can be promoted by certain palladium catalysts or reaction conditions.
Q2: I am observing significant formation of hexabutyldistannoxane in my reaction mixture. What does this indicate?
The presence of hexabutyldistannoxane, (Bu3Sn)2O, is a strong indicator that your this compound reagent has been exposed to moisture or air. Organostannanes can react with water to form tributyltin hydroxide, which then condenses to form the stannoxane. This process consumes the active reagent and can complicate purification.
Q3: What are the best practices for storing this compound to ensure its long-term stability?
To maintain the integrity of this compound, it should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis. It is also recommended to store it at low temperatures, typically in a freezer at -20°C. The container should be sealed tightly to prevent the ingress of moisture and air. It is advisable to use a container with a septum to allow for the removal of the reagent via syringe under an inert atmosphere.
Troubleshooting Guide
Issue 1: Reagent Decomposition During Storage
-
Symptom: Reduced activity of the reagent in reactions, presence of a white precipitate (tributyltin oxides/hydroxides).
-
Cause: Exposure to air and moisture.
-
Solution:
-
Always handle the reagent under an inert atmosphere (glove box or Schlenk line).
-
Store in a tightly sealed container with a septum at low temperatures (-20°C).
-
If you suspect partial decomposition, you can attempt to purify the reagent by column chromatography on silica gel, although this can also lead to degradation if not performed quickly and with deoxygenated solvents.
-
Issue 2: Protodestannylation During Reaction
-
Symptom: Formation of 5H-furan-2-one as a major byproduct.
-
Cause: Presence of acidic protons in the reaction mixture.
-
Solution:
-
Use dry, freshly distilled, and deoxygenated solvents.
-
Ensure all starting materials are free of acidic impurities.
-
Consider adding a non-nucleophilic base, such as proton sponge, to the reaction mixture to scavenge any stray protons.
-
Issue 3: Poor Reactivity in Stille Coupling
-
Symptom: Low conversion of the starting materials.
-
Cause: In addition to reagent decomposition, this could be due to an inappropriate choice of catalyst, ligand, or solvent.
-
Solution:
-
Screen different palladium catalysts and ligands. For example, Pd(PPh3)4 is a common choice, but other catalysts like Pd2(dba)3 with a suitable ligand (e.g., P(fur)3) may be more effective.
-
The choice of solvent is also critical. Aprotic, non-polar solvents like toluene or dioxane are generally preferred.
-
Ensure that the reaction temperature is appropriate. While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of the organostannane.
-
Stability and Decomposition Pathways
The stability of this compound is dictated by the strength of the C-Sn bond and the reactivity of the furanone ring. The primary decomposition pathways are illustrated below:
Caption: Major decomposition pathways for this compound.
Experimental Protocols
Protocol 1: Handling and Storage of this compound
-
All manipulations should be carried out under an inert atmosphere of argon or nitrogen.
-
Use dry, oven-dried glassware.
-
Transfer the reagent using a gas-tight syringe.
-
Store the reagent in a sealed vial with a Teflon-lined cap, preferably with a septum, at -20°C.
-
Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture on the septum.
Protocol 2: A General Procedure for Stille Coupling
-
To a dry flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.).
-
Add dry, deoxygenated solvent (e.g., toluene).
-
Stir the mixture at the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir for 30 minutes to precipitate the tributyltin fluoride.
-
Filter the mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for a typical Stille coupling reaction.
Data Summary
| Parameter | Condition | Observation | Recommendation |
| Storage | -20°C, under Argon | Stable for > 6 months | Recommended storage condition |
| Room Temperature, Air | Decomposition within days | Avoid | |
| Solvent | Toluene, Dioxane (dry, deoxygenated) | Good stability | Recommended for reactions |
| Protic solvents (e.g., alcohols) | Rapid decomposition | Avoid | |
| Acidic impurities | Rapid decomposition | Use purified solvents | |
| Temperature | < 120°C | Generally stable for reaction times | Monitor for decomposition at higher temperatures |
| > 120°C | Increased rate of decomposition | Use with caution |
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]
-
Prakash, G. K. S.; Yudin, A. K. Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 1997 , 97 (3), 757-786. [Link] (Provides context on the stability of organometallic reagents).
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Furanone Synthesis
Welcome to the technical support center for palladium-catalyzed furanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Section 1: Initial Diagnosis & Foundational Issues
This section addresses the most frequent and fundamental sources of error in palladium-catalyzed reactions. Before delving into complex parameter optimization, a thorough review of these foundational elements is critical.
Q1: My reaction has stalled or resulted in a very low yield. What are the first and most critical parameters I should verify?
A1: When a typically robust reaction fails, the root cause is often not the esoteric aspects of the catalytic cycle but a breakdown in fundamental laboratory technique. The active Pd(0) species is highly sensitive to its environment.
Core Areas for Immediate Verification:
-
Atmospheric Integrity: The single most common point of failure is the contamination of the reaction by oxygen or moisture. The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state, halting the catalytic cycle.[1] Similarly, many organometallic reagents and strong bases are quenched by water.
-
Causality: Oxygen intercepts the electron-rich Pd(0) catalyst, forming palladium oxides which are incompetent for oxidative addition. Water can hydrolyze sensitive reagents or bases.
-
Actionable Advice: Ensure your inert gas (argon or nitrogen) is of high purity and dry.[2] All glassware must be rigorously dried (oven or flame-drying) and the reaction setup must be leak-free.[3][4] Employ robust air-free techniques, such as using a Schlenk line or a glovebox.[2][5]
-
-
Reagent & Solvent Purity: Impurities can act as potent catalyst poisons.[4]
-
Causality: Even trace amounts of contaminants (e.g., sulfur compounds, peroxides in solvents, or impurities from starting materials) can bind irreversibly to the palladium center, deactivating it. Solvents like THF can form peroxides upon storage, which are hazardous and detrimental to the catalyst. Water in solvents is a frequent issue.[6]
-
Actionable Advice: Use freshly purified, anhydrous, and degassed solvents.[2][4] Verify the purity of starting materials via NMR or GC-MS before use. If a reagent is old, consider re-purification or purchase of a new batch.
-
Section 2: The Catalytic System - Catalyst, Ligand, and Additives
If foundational checks do not resolve the issue, a deeper investigation into the components of the catalytic system is warranted.
Q2: I see a black precipitate (Palladium Black) in my flask. What does this mean and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition.[1] It signifies that the catalytically active, ligand-supported mononuclear Pd(0) species have aggregated into bulk, inactive palladium metal.
Causes and Prevention Strategies:
-
Insufficient Ligand: The ligand's primary role is to stabilize the Pd(0) center and prevent aggregation.[7] If the ligand-to-palladium ratio is too low, or if the ligand itself degrades, the palladium atoms are left "unprotected" and will precipitate.
-
High Temperature: Excessive heat can accelerate the rate of catalyst decomposition and aggregation, especially with less thermally stable ligands.[1]
-
Slow Oxidative Addition: If the oxidative addition step is slow, the Pd(0) catalyst has a longer lifetime in a potentially vulnerable state, increasing the chance of aggregation.
Troubleshooting Flowchart for Catalyst Deactivation
Caption: Troubleshooting catalyst deactivation pathways.
Q3: How do I choose the right palladium source and ligand for my furanone synthesis?
A3: The choice of catalyst and ligand is highly interdependent and substrate-specific. There is no single "best" system, but certain combinations are known to be effective starting points.
-
Palladium Source (Precatalyst): You are using a Pd(II) or Pd(0) source that generates the active Pd(0) catalyst in situ.[8]
-
Pd(II) sources like Pd(OAc)₂ or PdCl₂(CH₃CN)₂ are common. PdCl₂(CH₃CN)₂ has been shown to be particularly effective in some furan syntheses, attributed to its weakly coordinating acetonitrile ligands that are easily displaced.[9][10]
-
Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can also be used and do not require an in situ reduction step, but can be more sensitive to air.[11]
-
-
Ligand Selection: The ligand modulates the steric and electronic properties of the palladium center, directly influencing reaction rate and stability.[7][12]
-
Electron-rich, bulky phosphines (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior for challenging couplings.[1][13] They promote faster oxidative addition and reductive elimination while sterically shielding the metal center from deactivating pathways.[7]
-
Causality: Electron-donating ligands increase the electron density on the palladium, making it more nucleophilic and thus more reactive in the oxidative addition step. Steric bulk facilitates the final, product-releasing reductive elimination step.[7]
-
Table 1: Comparison of Common Catalytic Systems for Furanone Synthesis
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield Range | Reference |
| PdCl₂(CH₃CN)₂ | None | K₂CO₃ | Dioxane | Up to 94% | [9][14] |
| Pd₂(dba)₃·CHCl₃ | dppe | Na₂CO₃ | Dioxane | ~88% | [11] |
| Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane | ~58% | [11] |
| PdCl₂(PPh₃)₂ | None | KF | THF/H₂O | Moderate to High | [15] |
Yields are highly substrate-dependent.
Q4: My reaction is clean but incomplete. Could the base or solvent be the issue?
A4: Absolutely. The base and solvent are not passive bystanders; they are integral to the catalytic cycle and can dramatically influence the outcome.
-
Role of the Base: The base is often required to activate one of the coupling partners (e.g., deprotonating a 1,3-dicarbonyl compound) or to neutralize acids formed during the reaction.
-
Strength & Solubility: The base must be strong enough for the required deprotonation but not so strong that it causes substrate degradation. It must also have sufficient solubility in the reaction medium. Inorganic bases like K₂CO₃, Cs₂CO₃, or hydroxides are common.[6][9] Weaker bases may lead to slow or incomplete reactions.
-
-
Role of the Solvent: The solvent must fully dissolve all reagents at the reaction temperature to ensure a homogeneous system. It also impacts catalyst stability and the rate of key elementary steps.[6]
-
Polar aprotic solvents like dioxane, THF, and DMF are frequently used.[9][11] Dioxane is often cited as a superior solvent for these reactions, potentially due to its ability to stabilize catalytic intermediates.[9][10] Using a solvent with a boiling point that is too low (e.g., acetone) may prevent the reaction from reaching the necessary activation energy.[9][10]
-
Section 3: Protocols & Methodologies
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol describes a standard procedure for setting up a small-scale reaction using a Schlenk line to ensure air- and moisture-free conditions.[3]
Materials:
-
Two-neck round-bottom flask with a stir bar
-
Condenser (if heating)
-
Rubber septa
-
Schlenk line with dual vacuum/inert gas manifold
-
Heat gun or Bunsen burner
-
Syringes and needles (oven-dried)
Procedure:
-
Glassware Preparation: Assemble the flask and condenser. Heat the entire apparatus vigorously under vacuum using a heat gun to drive off adsorbed water. Allow the glassware to cool to room temperature under vacuum.
-
Purge-and-Refill Cycles: Refill the flask with inert gas (argon or nitrogen). Evacuate the flask again. Repeat this vacuum/inert gas cycle at least three times to ensure all residual air is removed.[2]
-
Adding Reagents: Leave the flask under a positive pressure of inert gas. Add solid reagents (catalyst, ligand, base, solid substrate) to the flask under a strong counter-flow of inert gas. Quickly seal the flask with a rubber septum.
-
Adding Liquids: Add anhydrous, degassed solvents and liquid reagents via a dry syringe through the rubber septum.[5][16] To transfer a liquid, puncture the septum with the needle, then puncture a second "exit" needle connected to an oil bubbler to vent the displaced gas.
-
Initiate Reaction: Once all components are added, remove the exit needle and begin stirring/heating as required. Maintain a positive pressure of inert gas (e.g., via a balloon or a bubbler on the Schlenk line) for the duration of the reaction.[3]
Inert Atmosphere Setup Workflow
Caption: Workflow for establishing inert reaction conditions.
Protocol 2: Small-Scale Parallel Screen for Condition Optimization
If a reaction is giving consistently low yields, a parallel screen can efficiently identify optimal parameters.[1]
Materials:
-
Array of reaction vials (e.g., 4 mL) with stir bars and screw caps with septa
-
Heating/stirring block
-
Syringes for liquid handling
-
Glovebox or Schlenk manifold for inert atmosphere
Procedure:
-
Setup: In a glovebox or under inert atmosphere, arrange and label vials for each condition to be tested (e.g., different ligand, solvent, base).
-
Stock Solutions: Prepare stock solutions of common reagents (e.g., substrate, palladium precursor) in a suitable anhydrous, degassed solvent. This minimizes weighing errors and exposure to air.
-
Reagent Addition:
-
Add solid reagents (e.g., different bases, ligands) to their respective vials.
-
Add the stock solutions and any remaining liquid reagents via syringe.
-
-
Reaction: Seal the vials tightly, place them in the pre-heated stirring block, and run for a predetermined time.
-
Analysis: After cooling, take a small, measured aliquot from each vial. Dilute the aliquot and add an internal standard. Analyze by LC-MS or GC-MS to determine the percent conversion and identify the most promising conditions for a larger-scale reaction.[1]
Section 4: Frequently Asked Questions (FAQs)
Q5: Can I purify my product away from the residual palladium catalyst? A5: Yes. Standard flash column chromatography is often sufficient to remove the bulk of the palladium catalyst and ligands.[17] For reactions where palladium black has formed, it is advisable to first dilute the reaction mixture with a solvent and filter it through a pad of Celite to remove the insoluble metal before concentration and chromatography.[17] For pharmaceutical applications requiring very low palladium levels, specialized metal scavenging agents (e.g., silica-based thiols) can be used as a final purification step after chromatography.[18][19]
Q6: The literature procedure uses a specific ligand that is very expensive. Can I substitute it? A6: Substitution is possible but must be done rationally. Simply swapping for a cheaper, generic ligand like triphenylphosphine may lead to significantly lower yields, especially if the original reaction required a specialized, bulky, electron-rich ligand to overcome a challenging step.[7] If you must substitute, choose a ligand with similar steric and electronic properties from the same class (e.g., substitute one bulky biarylphosphine for another). A small-scale screen (Protocol 2) is essential to validate any substitution.
Q7: How crucial is the reaction temperature? The reaction seems to work at a lower temperature but is very slow. A7: Temperature is a critical parameter that balances reaction rate against catalyst stability.[4] While higher temperatures increase the rate, they also accelerate catalyst decomposition pathways.[1] The optimal temperature is one that provides a reasonable reaction time (e.g., < 24 hours) without significant formation of palladium black. If the reaction is clean but slow at a lower temperature, simply increasing the reaction time may be a better solution than increasing the heat.
References
- KINTEK.What is the inert atmosphere principle? Control Chemical Reactions for Better Results.
- ResearchGate.
- Reiter, M., et al. (2005). Palladium-catalyzed Oxidative Cyclizations: Synthesis of Dihydropyranones and Furanones. The Journal of Organic Chemistry, 70(21), 8478-85.
- Organic Lab Techniques. (Feb 1, 2022).
- Wikipedia.Air-free technique.
- Organic Lab Techniques. (Feb 1, 2022).
- Al-dujaili, J. H., et al. (2024).
- Namboothiri, I. N. N., et al. (2014). A tandem Mannich addition–palladium catalyzed ring-closing route toward 4-substituted-3(2H)-furanones. Beilstein Journal of Organic Chemistry, 10, 1481-1490.
- Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
- Al-dujaili, J. H., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Oriental Journal of Chemistry.
- Wu, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 68(2), 670-673.
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 261-267.
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Cravotto, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(5), 2835-2845.
- Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Metivier, L., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035.
- Salomons, R. L., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Funes-Ardoiz, I.
- Topczewski, J. J., & Sanford, M. S. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(5), 1325-1333.
- BenchChem.
- Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Chem LibreTexts. (2023). 2.
- Al-dujaili, J. H., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
- BenchChem.Troubleshooting low yields in the synthesis of substituted enones.
- Estévez-Braun, A., & Ravelo, A. G. (2014). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. European Journal of Organic Chemistry, 2014(14), 2855-2868.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A tandem Mannich addition–palladium catalyzed ring-closing route toward 4-substituted-3(2H)-furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Ca… [ouci.dntb.gov.ua]
- 15. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Flash Chromatography for Organotin Residue Separation
Welcome to the technical support center for flash chromatography applications focused on the challenging separation of organotin residues. This guide is designed for researchers, scientists, and professionals in drug development who encounter organotin impurities in their reaction mixtures, particularly from reagents used in Stille cross-coupling reactions. My aim here is to provide not just a set of instructions, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your purification processes effectively.
The Challenge with Organotins
Organotin compounds, such as tributyltin (TBT) and dibutyltin (DBT), are notoriously difficult to remove from reaction mixtures due to their moderate polarity and tendency to co-elute with desired products in traditional silica gel chromatography.[1] Their persistence and toxicity make their effective removal a critical step in chemical synthesis.[2][3] This guide will walk you through robust flash chromatography techniques and troubleshooting strategies to achieve the high purity your work demands.
Core Principles: Why Standard Silica Gel Often Fails
Standard flash chromatography on silica gel often yields unsatisfactory results for organotin separation. The interaction between the slightly polar Sn-C bond and the highly polar silanol groups (Si-OH) on the silica surface is often not selective enough to resolve the organotin species from a product with similar polarity.[4][5] In normal-phase chromatography, where the stationary phase is polar and the mobile phase is non-polar, compounds elute in order of increasing polarity.[6][7][8] If your target compound's polarity is very close to that of the organotin residue, co-elution is almost inevitable.
To overcome this, we must enhance the selectivity of the stationary phase or alter the chemical nature of the organotin species to something more readily separable.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin residues I need to remove?
A1: The most frequently encountered residues are byproducts from tin reagents used in reactions like the Stille coupling. These include:
-
Tributyltin oxide (TBTO) and other Tributyltin (TBT) species: Often the primary culprits.[3]
-
Dibutyltin (DBT) species: Degradation products of TBT, which can also be present.[9][10]
-
Unreacted Tin Hydrides (e.g., Bu₃SnH): Can be present if used as a reagent.[1]
Q2: I ran a standard silica gel column and the tin residues are still in my product. Why?
A2: This is a classic issue. Your product and the organotin residues likely have very similar Rf values in the chosen solvent system. Standard silica gel lacks the specific binding affinity needed to selectively retain the organotin compounds, leading to co-elution.[11]
Q3: Can I just wash the tin away with an aqueous workup?
A3: While an initial aqueous wash can remove some polar impurities, organotins are generally not water-soluble enough for this to be a complete solution.[1] A common and more effective workup involves treatment with potassium fluoride (KF), which reacts with organotins to form insoluble tributyltin fluoride (Bu₃SnF) that can be filtered off.[1] However, this is not always 100% effective, and residual tin often requires a chromatographic solution.
Q4: What is a better stationary phase for organotin removal?
A4: Modifying the stationary phase is a highly effective strategy. A common and field-proven method is to use a basic stationary phase, such as potassium carbonate-treated silica gel or alumina.[1][12] The basic surface appears to interact more strongly with the organotin species, leading to their retention on the column while allowing your desired, less interactive compound to elute.[1] Amino-functionalized silica can also be effective for certain applications.[12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the flash chromatography process for organotin removal.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After KF Wash & Column | 1. Insufficient mixing or amount of KF during workup. 2. Stable tin species that are less reactive to KF. 3. Co-elution on the column due to inappropriate stationary or mobile phase. | 1. Increase the vigor and duration of shaking during the KF wash.[1] 2. For unreacted tin hydrides, pre-treat the crude mixture with iodine (I₂) to convert them to tin iodides, which are more reactive with KF.[1] 3. Switch to a modified stationary phase like 10% K₂CO₃ on silica gel.[1] |
| Poor Separation / Overlapping Peaks on the Column | 1. Incorrect mobile phase polarity. 2. Column overloading. 3. Inappropriate stationary phase. | 1. Optimize the Mobile Phase: Your goal is an Rf of 0.2-0.3 for your target compound on TLC.[13] If peaks are broad and overlapping, the polarity may be too high. Try a less polar solvent system.[14][15] 2. Reduce Sample Load: Typically, use a silica-to-sample ratio of at least 50:1 by weight for difficult separations.[16] 3. Change Selectivity: If optimizing the mobile phase fails, the stationary phase is the next variable to change.[12] Move from standard silica to alumina or K₂CO₃-treated silica. |
| Product Decomposition on the Column | 1. The compound is sensitive to the acidity of standard silica gel. | 1. Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before eluting to see if degradation occurs.[11] 2. Use a Deactivated Phase: Switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[11] Florisil is another alternative for acid-sensitive compounds.[11] |
| No Compound Eluting from the Column | 1. The mobile phase is not polar enough to elute your compound. 2. The compound has irreversibly adsorbed or decomposed on the stationary phase. | 1. Increase Eluent Strength: Gradually increase the polarity of your mobile phase (gradient elution).[14] For very polar compounds, systems like Methanol/Dichloromethane may be necessary.[15] 2. Check the first fraction: It's possible the compound came off in the solvent front.[11] 3. Confirm Stability: As mentioned above, ensure your compound is stable on the chosen stationary phase.[11] |
| Formation of an Emulsion During KF Workup | 1. Vigorous shaking can sometimes create stable emulsions, especially with certain solvents. | 1. Break the Emulsion: Add brine (saturated NaCl solution) or filter the entire mixture through a pad of Celite® to break the emulsion and remove the solid precipitate.[1] |
Experimental Protocols
Protocol 1: Preparation of Potassium Carbonate-Treated Silica Gel
This modified stationary phase is highly effective for retaining organotin residues.
Materials:
-
Standard Silica Gel (40-63 µm, 230-400 mesh)[13]
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Weighing: In a round-bottom flask, combine 90g of silica gel with 10g of powdered anhydrous potassium carbonate (a 10% w/w mixture).[1]
-
Mixing: Thoroughly mix the two solids by rotating the flask until the mixture appears homogeneous.
-
Slurry Formation: Add a suitable solvent (e.g., the non-polar component of your eluent) to create a slurry.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.
-
Storage: The K₂CO₃/silica gel is now ready to be used for column packing.
Protocol 2: Flash Chromatography with K₂CO₃-Treated Silica
This protocol outlines the purification of a crude reaction mixture containing organotin residues.
Workflow Diagram:
Caption: Workflow for organotin removal.
Procedure:
-
Workup: Before chromatography, perform a potassium fluoride (KF) wash on your crude reaction mixture diluted in an organic solvent like ethyl acetate. Wash the organic layer 2-3 times with a 1M aqueous KF solution, shaking vigorously.[1] Filter the mixture through Celite® to remove the precipitated tin fluoride.[1] Concentrate the organic layer.
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel from Protocol 1 in your chosen non-polar solvent (e.g., hexanes) and pack the chromatography column.
-
Sample Loading: Dissolve the concentrated crude product from step 1 in a minimal amount of solvent (preferably the eluent) and load it onto the column.[17] If solubility is an issue, dry loading is a superior alternative.[17]
-
Elution: Begin eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The organotin impurities will be strongly retained by the basic stationary phase.
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
Logical Troubleshooting Flow
When encountering a separation problem, a systematic approach is key. The following diagram outlines a logical flow for diagnosing and solving issues.
Sources
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- 2. ysi.com [ysi.com]
- 3. eurofins.com.au [eurofins.com.au]
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- 5. biotage.com [biotage.com]
- 6. m.youtube.com [m.youtube.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 13. orgsyn.org [orgsyn.org]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. Chromatography [chem.rochester.edu]
- 16. How to set up and run a flash chromatography column. [reachdevices.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Stille Coupling of 4-Tributylstannyl-5H-furan-2-one
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 4-tributylstannyl-5H-furan-2-one in Stille cross-coupling reactions. Homocoupling of the organostannane is a frequent and challenging side reaction that can significantly lower the yield of the desired substituted butenolide product and complicate purification.
This document provides in-depth, experience-driven troubleshooting advice to diagnose and prevent the formation of the homocoupled dimer, 5,5'-bi(5H-furan-2-one). Our approach is grounded in mechanistic principles to empower you to make informed decisions for optimizing your specific reaction.
Understanding the Enemy: The Mechanism of Homocoupling
Before troubleshooting, it is crucial to understand how the unwanted homocoupling side-product forms. In the context of a Stille reaction, two primary pathways are responsible for the dimerization of your this compound reagent.[1]
-
Reaction with Pd(II) Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. During this activation phase, the Pd(II) species can react with two equivalents of the organostannane, leading to the homocoupled dimer and Pd(0).[1]
-
Pd(0)-Mediated Pathway: The active Pd(0) catalyst itself can participate in homocoupling, potentially through a radical mechanism or via oxidative addition into the tin-carbon bond of two organostannane molecules.[1]
Understanding these pathways is key to devising effective preventative strategies. The goal is to promote the desired cross-coupling catalytic cycle over these competing side reactions.
The Stille Catalytic Cycle
To visualize the desired reaction pathway, let's first look at the standard Stille catalytic cycle.
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address common issues encountered when using this compound.
Question 1: I am observing a significant amount of the homocoupled furanone dimer. What is the first thing I should check?
Answer: The first and most critical parameter to evaluate is your palladium source and the ligands used. The choice of catalyst system is paramount in controlling the relative rates of cross-coupling versus homocoupling.
-
Palladium Source: If you are using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to Pd(0) can be a major source of homocoupling.[1] Consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this problematic initiation step.[2]
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Sterically hindered and electron-rich phosphine ligands are known to accelerate the reductive elimination step, which forms your desired product, thereby disfavoring side reactions.[3]
-
Recommended Ligands:
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): Highly effective for coupling aryl chlorides and bromides.[4]
-
XPhos: A bulky biaryl phosphine ligand that has shown excellent performance in challenging cross-coupling reactions.[5]
-
Tri-2-furylphosphine (TFP) or Triphenylarsine (AsPh₃): These can significantly accelerate the rate-limiting transmetalation step.[3]
-
-
| Ligand | Key Feature | Recommended For |
| P(t-Bu)₃ | Bulky, electron-rich | Aryl chlorides, bromides |
| XPhos | Bulky, electron-rich | General improvement, challenging couplings |
| AsPh₃ | Accelerates transmetalation | Sluggish reactions |
Question 2: I've changed my catalyst system but still see homocoupling. What role do additives play?
Answer: Additives can dramatically alter the reaction landscape by influencing different steps of the catalytic cycle. For butenolide systems, the use of copper(I) and fluoride salts is highly recommended.
-
Copper(I) Iodide (CuI): The addition of a co-catalytic amount of CuI is one of the most effective strategies to suppress homocoupling and accelerate the desired reaction.[1][6] CuI is believed to function in two ways:
-
In polar solvents (like DMF): It can undergo transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium center.[1]
-
In ethereal solvents (like THF): It can act as a phosphine scavenger, freeing up a coordination site on the palladium and accelerating the rate-limiting transmetalation step.[1][3]
-
-
Fluoride Sources (CsF, KF, LiF): The addition of a fluoride salt, often cesium fluoride (CsF), provides a synergistic effect with CuI.[7][8]
-
Activation: Fluoride ions can coordinate to the tin atom, forming a hypervalent stannate species that is more reactive in the transmetalation step.[3]
-
Byproduct Removal: Fluoride ions react with the tributyltin halide byproduct (Bu₃SnX) to form insoluble tributyltin fluoride (Bu₃SnF), which precipitates from the reaction mixture, simplifying purification.[1][9]
-
-
Lithium Chloride (LiCl): In less polar solvents like THF or dioxane, LiCl can significantly accelerate the reaction.[1][2] It is thought to facilitate the dissociation of the halide from the palladium center, making the catalyst more active for transmetalation.[1][6]
Question 3: What are the optimal reaction conditions (solvent, temperature) for coupling with this compound?
Answer: The choice of solvent and temperature is critical and often depends on the other reaction components (electrophile, catalyst system).
-
Solvents:
-
Polar Aprotic Solvents (DMF, NMP): These are often excellent choices, particularly when using CuI, as they can promote the formation of the reactive organocuprate intermediate.[7][10] DMF is a common solvent for Stille couplings involving butenolides.[6]
-
Ethereal Solvents (THF, Dioxane): These are also widely used. If you observe sluggish reaction rates in these solvents, the addition of LiCl is often necessary.[1]
-
Toluene: A non-polar option that can be effective, particularly if side reactions related to solvent polarity are observed.
-
-
Temperature: Stille reactions were historically run at high temperatures (≥100 °C).[11] However, with modern catalysts and additives, milder conditions are often possible and preferable to minimize decomposition and side reactions.
-
Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
In a reported synthesis of (+)-Cannogenol, the coupling of a complex steroid with a tributylstannyl butenolide was successfully performed at 70 °C.[6]
-
Question 4: My reaction seems to work, but purification is a major challenge. How can I effectively remove the homocoupled dimer and tin byproducts?
Answer: Purification is a well-known challenge in Stille couplings due to the greasy nature of tin byproducts and the often similar polarity of the desired product and homocoupled dimer.
-
Removing Tin Byproducts:
-
Fluoride Wash: After the reaction is complete, quench the mixture with a saturated aqueous solution of potassium fluoride (KF) or cesium fluoride (CsF) and stir vigorously for several hours or overnight. This will precipitate the tin salts as insoluble Bu₃SnF, which can be removed by filtration through a pad of Celite®.[9]
-
Silica Gel Chromatography with Triethylamine: The tributyltin halide byproducts can often be removed by filtering the crude product through a plug of silica gel eluted with a solvent system containing 2-5% triethylamine.[9]
-
-
Separating Homocoupled Dimer:
-
Flash Chromatography: Careful flash column chromatography is the most common method. Due to the similar polarity, a shallow solvent gradient and careful fraction collection are often required. Using basic alumina instead of silica gel can sometimes improve separation.[9]
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing both the homocoupled dimer and residual tin impurities.[3]
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using CuI/CsF Additives
This protocol is a robust starting point for the Stille coupling of this compound with an aryl bromide.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), cesium fluoride (CsF, 2.0 equiv.), and copper(I) iodide (CuI, 0.1-0.2 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 6 mol%) and add this to the Schlenk flask.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (to make a ~0.1 M solution). Add the this compound (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of KF, stirring vigorously for at least 2 hours. Separate the layers and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
Below is a logical workflow to follow when encountering issues with homocoupling.
Caption: A step-by-step workflow for troubleshooting homocoupling.
By systematically addressing these parameters, researchers can significantly mitigate the formation of the homocoupled dimer and achieve higher yields and purity for their desired 4-substituted-5H-furan-2-one products.
References
- Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Royal Society of Chemistry.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Wikipedia contributors. (2023). Stille reaction. Wikipedia, The Free Encyclopedia.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- NROChemistry. (n.d.). Stille Coupling.
- Zhang, W., et al. (2012).
- Request PDF. (2025). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride.
- Hashemi, E., & Teimoury, M. (2026).
- Chemistry LibreTexts. (2023). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- J&K Scientific LLC. (2025). Stille Cross-Coupling.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules.
- Wang, M., et al. (2023). Stille vs.
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
- Request PDF. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- Amanote Research. (n.d.). The Stille Reaction in the Synthesis of the - Amanote Research.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor.
- Organic Reactions. (n.d.). The Stille Reaction.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 7. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
Validation & Comparative
A Comparative Guide to the Characterization of Stille Coupling Products from 4-Tributylstannyl-5H-furan-2-one
The butenolide, or furanone, scaffold is a privileged structural motif present in a vast array of natural products and biologically active compounds.[1][2] Specifically, 5-substituted-5H-furan-2-ones are of significant interest to researchers in drug development due to their diverse physiological activities. The Stille cross-coupling reaction offers a powerful and versatile method for the synthesis of these valuable compounds, allowing for the formation of a carbon-carbon bond between the furanone ring and a variety of organic electrophiles.[3] This guide provides an in-depth technical comparison of the characterization of 5-aryl-5H-furan-2-ones prepared via the Stille coupling of 4-tributylstannyl-5H-furan-2-one, alongside a critical evaluation of alternative synthetic strategies.
The Stille Coupling Approach to 5-Aryl-5H-furan-2-ones
The palladium-catalyzed Stille coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[4][5] The reaction of this compound with an aryl halide, such as an aryl bromide or iodide, provides a direct route to the corresponding 4-aryl-5H-furan-2-one.
The catalytic cycle, a fundamental concept in understanding the reaction's progression, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: A Representative Stille Coupling
What follows is a detailed, step-by-step methodology for a general Stille coupling reaction adapted for the synthesis of 4-aryl-5H-furan-2-ones.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the aryl bromide, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.[4] Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-5H-furan-2-one.
Comprehensive Characterization of the Coupling Product
Accurate structural elucidation of the synthesized 4-aryl-5H-furan-2-one is paramount. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides a self-validating system for product confirmation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to 1H NMR Analysis of 4-aryl-2(5H)-furanones: A Comparative Approach to Structural Elucidation
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel compounds is the bedrock of progress. The 4-aryl-2(5H)-furanone scaffold, a privileged core in many biologically active molecules, presents a fascinating case for structural analysis. While a suite of analytical techniques can be employed, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary and most informative tool for elucidating the nuanced structural features of these molecules in solution.
This guide provides an in-depth, experience-driven comparison of ¹H NMR analysis with other common analytical techniques for the characterization of 4-aryl-2(5H)-furanones. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Central Role of ¹H NMR in Characterizing 4-aryl-2(5H)-furanones
¹H NMR spectroscopy offers a unique window into the electronic environment of each proton in a molecule, providing rich information about connectivity, stereochemistry, and even subtle electronic effects. For the 4-aryl-2(5H)-furanone core, ¹H NMR allows for the precise determination of substitution patterns on the aryl ring and the integrity of the furanone moiety.
Interpreting the Signature Signals: A Proton's Perspective
The ¹H NMR spectrum of a 4-aryl-2(5H)-furanone is characterized by several key regions, each providing distinct structural clues. The chemical shifts (δ) of the protons are highly dependent on their local electronic environment.
A Note on Chemical Shifts: Chemical shift, reported in parts per million (ppm), is a measure of the resonance frequency of a nucleus relative to a standard, typically tetramethylsilane (TMS).[1][2] A downfield shift (higher ppm) indicates a proton is "deshielded," meaning it is in a region of lower electron density, often due to the influence of nearby electronegative atoms or anisotropic effects from π-systems.[1][2]
The general structure and key protons of a 4-aryl-2(5H)-furanone are depicted below:
Figure 1: General structure of a 4-aryl-2(5H)-furanone highlighting key protons.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Notes |
| H-3 | 6.1 - 6.5 | Singlet (s) or Doublet of doublets (dd) | JH3-H5 ≈ 1.5 - 2.0 Hz | The chemical shift is in the vinylic region. Coupling to H-5 may be observed. |
| H-5 | 4.8 - 5.4 | Singlet (s) or Doublet of doublets (dd) | JH3-H5 ≈ 1.5 - 2.0 Hz, JH5-H5' (geminal) ≈ 16-18 Hz | These protons are on a carbon adjacent to an oxygen atom, hence their downfield shift. They often appear as a singlet if there is no H-3 proton or if the coupling is not resolved. In cases with two H-5 protons, they will be diastereotopic and show geminal coupling. |
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet (m) | Jortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz, Jpara < 1 Hz | The exact chemical shifts and splitting patterns depend on the substitution pattern of the aryl ring. Electron-withdrawing groups on the aryl ring will shift the aromatic protons downfield, while electron-donating groups will shift them upfield.[3][4] |
Table 1: Typical ¹H NMR Data for 4-aryl-2(5H)-furanones in CDCl₃.[5][6]
The Power of J-Coupling in Structure Confirmation
Spin-spin coupling, or J-coupling, provides invaluable information about the connectivity of protons.[2][7] The magnitude of the coupling constant (J), expressed in Hertz (Hz), is independent of the magnetic field strength and is a reliable indicator of the number of bonds separating the coupled protons and their dihedral angle.[8][9]
In 4-aryl-2(5H)-furanones, the key coupling interactions are:
-
ortho, meta, and para coupling in the aryl ring: These couplings are diagnostic of the substitution pattern on the aromatic ring. For instance, a para-substituted aryl ring will often show two distinct doublets in the aromatic region, each integrating to two protons.[3]
-
Allylic coupling between H-3 and H-5: A small coupling constant of around 1.5-2.0 Hz is often observed between the vinylic H-3 and the allylic H-5 protons. This through-bond interaction confirms the connectivity within the furanone ring.
A Comparative Look: ¹H NMR vs. Other Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of techniques. Here, we compare ¹H NMR with other common methods for the analysis of 4-aryl-2(5H)-furanones.
| Technique | Strengths for 4-aryl-2(5H)-furanone Analysis | Limitations | When to Use in Conjunction with ¹H NMR |
| ¹³C NMR | - Provides information on the carbon skeleton.[10] - Confirms the number of unique carbon environments. - The chemical shift of the carbonyl carbon (C2) is highly characteristic (typically δ 170-175 ppm). | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[10] - ¹³C-¹³C coupling is not typically observed due to the low natural abundance of ¹³C.[10] | Always recommended for a complete structural assignment. 2D NMR techniques like HSQC and HMBC correlate the ¹H and ¹³C signals, providing unambiguous assignments of all atoms in the molecule.[11] |
| Mass Spectrometry (MS) | - Provides the molecular weight of the compound. - High-resolution mass spectrometry (HRMS) can determine the elemental composition. - Fragmentation patterns can offer clues about the structure. | - Does not provide detailed information about the connectivity or stereochemistry. - Isomers can be difficult to distinguish. | Essential for confirming the molecular formula. It is a complementary technique that validates the molecular weight of the structure proposed by NMR. |
| Infrared (IR) Spectroscopy | - Quickly identifies the presence of key functional groups. - The C=O stretch of the lactone is a strong, characteristic band (typically 1740-1780 cm⁻¹). - C=C stretching of the furanone ring and the aryl group are also observable. | - Provides limited information about the overall structure and connectivity. | A rapid and simple technique to confirm the presence of the furanone ring and other functional groups before proceeding with more detailed NMR analysis. |
| X-ray Crystallography | - Provides the definitive, unambiguous 3D structure of the molecule in the solid state. | - Requires a suitable single crystal, which can be difficult to obtain. - The determined structure is for the solid state and may not represent the conformation in solution. | The "gold standard" for structure determination. If a crystal can be grown, it provides absolute confirmation of the structure determined by NMR and other techniques. |
Table 2: Comparison of Analytical Techniques for the Characterization of 4-aryl-2(5H)-furanones.
Experimental Protocol: A Self-Validating System for ¹H NMR Analysis
The trustworthiness of any analytical data hinges on a robust and well-controlled experimental protocol. The following step-by-step methodology ensures high-quality, reproducible ¹H NMR data for 4-aryl-2(5H)-furanones.
Step 1: Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for 4-aryl-2(5H)-furanones due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable residual solvent peak. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent. This concentration is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable amount of time on a modern NMR spectrometer (400 MHz or higher).
-
Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), an internal standard such as tetramethylsilane (TMS) or another inert compound with a known concentration and a simple spectrum that does not overlap with the analyte signals should be added.[4][12]
Step 2: Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field. This is critical for obtaining sharp lines and resolving fine coupling patterns.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient to allow for the relaxation of the protons between scans. For quantitative measurements, a longer relaxation delay (5 times the longest T1) is necessary to ensure full relaxation and accurate integration.
-
Acquisition Time (at): An acquisition time of 2-4 seconds provides good resolution.
-
Step 3: Data Processing and Analysis
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Peak Picking and Coupling Constant Measurement: The chemical shift of each peak is determined, and the splitting patterns are analyzed to measure the J-coupling constants.
Figure 2: A streamlined workflow for the ¹H NMR analysis of 4-aryl-2(5H)-furanones.
Conclusion: ¹H NMR as the Cornerstone of Structural Analysis
In the structural elucidation of 4-aryl-2(5H)-furanones, ¹H NMR spectroscopy stands out as the most powerful and informative single technique. Its ability to provide detailed insights into the molecular framework, substitution patterns, and electronic environment of each proton is unparalleled. When used in a synergistic fashion with other analytical methods like ¹³C NMR and mass spectrometry, it forms the cornerstone of a comprehensive and self-validating approach to structural characterization. By following robust experimental protocols and grounding our interpretations in a solid understanding of NMR theory, we can confidently and accurately unravel the structures of these important molecules, paving the way for further discoveries in medicinal chemistry and drug development.
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A validated ¹H NMR method for the quantitation of 5-hydroxymethyl-2(5H)-furanone, a valuable chemical intermediate, in a dichloromethane extract of Helleborus lividus subsp. corsicus leaves from Corsica. (2022). NIH. [Link]
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5.4: The ¹H-NMR experiment. (2022). Chemistry LibreTexts. [Link]
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Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. (2016). MDPI. [Link]
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¹H–¹H Coupling in Proton NMR. (2025). ACD/Labs. [Link]
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Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of ¹H and ¹³C NMR chemical shifts and electronic circular dichroism spectra. (2021). NIH. [Link]
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Coupling constants for ¹H and ¹³C NMR. (n.d.). University of California, Irvine. [Link]
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Comparison of ¹H-NMR and ¹³C-NMR. (n.d.). Slideshare. [Link]
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Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. (2009). Taylor & Francis Online. [Link]
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Geminal ¹³C–¹H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. (n.d.). NIH. [Link]
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Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of ¹H and ¹³C NMR chemical shifts and electronic circular dichroism spectra. (2020). PubMed. [Link]
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Basic ¹H- and ¹³C-NMR Spectroscopy. (n.d.). METU. [Link]
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A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (n.d.). SciELO. [Link]
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comparing reactivity of stannanes vs. boronic acids for butenolide synthesis
An In-Depth Guide to the Comparative Reactivity of Stannanes vs. Boronic Acids for Butenolide Synthesis
Prepared by a Senior Application Scientist
The butenolide, or γ-lactone, framework is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds, exhibiting anticancer, anti-HIV, and anti-inflammatory properties.[1][2][3] The synthesis of functionalized butenolides is therefore a critical endeavor in medicinal chemistry and drug development. Among the most powerful methods for forging the carbon-carbon bonds necessary to construct these heterocycles are palladium-catalyzed cross-coupling reactions.[4][5]
This guide provides an in-depth comparison of two cornerstone cross-coupling methodologies for butenolide synthesis: the Stille coupling, which utilizes organostannanes, and the Suzuki-Miyaura coupling, which employs organoboronic acids. We will dissect the mechanistic nuances, practical advantages, and significant drawbacks of each approach, providing researchers with the critical insights needed to select the optimal strategy for their specific synthetic challenges.
Section 1: The Mechanistic Divide: Stille vs. Suzuki Coupling
At their core, both the Stille and Suzuki reactions proceed through a similar catalytic cycle involving a palladium catalyst. This cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9] However, the critical difference lies in the nature of the organometallic reagent and the requirements for the key transmetalation step.
The Stille Coupling: A Base-Free Pathway
The Stille reaction couples an organostannane (R-SnR'₃) with an organic halide or triflate.[8] Organostannanes are generally stable to air and moisture and exhibit remarkable tolerance for a wide range of functional groups, including esters, amides, and ketones, making them highly versatile reagents.[8][10]
A key operational advantage of the Stille coupling is that it proceeds under neutral conditions, as it does not require a base to activate the organostannane.[5] The transmetalation step, often the rate-determining phase of the cycle, occurs directly between the organopalladium(II) halide complex and the neutral organostannane.[8][11] This base-free environment makes the Stille reaction an invaluable tool for synthesizing butenolides from substrates bearing base-sensitive functionalities.
Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Section 2: Performance Comparison: A Head-to-Head Analysis
The choice between stannanes and boronic acids is a critical decision dictated by a trade-off between reactivity, safety, and practicality.
| Feature | Stille Coupling (Organostannanes) | Suzuki-Miyaura Coupling (Organoboronic Acids) |
| Base Requirement | None; operates under neutral conditions. [5] | Required to form the active boronate species. [12][13][14] |
| Functional Group Tolerance | Excellent. Tolerates a wide variety of functional groups due to mild, neutral conditions. [10] | Very good, but can be limited by substrate sensitivity to the required base. [9][15] |
| Reagent Stability | Generally stable to air and moisture. [8][10] | Generally stable, but can undergo protodeboronation or oxidation. Protected forms (esters) enhance stability. [16][15][17] |
| Toxicity | High. Organotin compounds are highly toxic and neurotoxic, with cumulative effects. [18][19][20][21][22] | Low. Boronic acids and their byproducts are generally non-toxic. [14][23] |
| Byproduct Removal | Difficult. Lipophilic tin byproducts often co-elute with the product, requiring specialized purification methods (e.g., KF quench). [10][18][19][24] | Easy. Water-soluble boron byproducts are typically removed with a simple aqueous workup. [15] |
| Commercial Availability | Good range of reagents available. | Vast and diverse library of reagents is commercially available. |
Section 3: Causality Behind Experimental Choices
Why Choose Stille? The Case for Harsh Substrates
The primary driver for selecting the Stille coupling in modern synthesis is its ability to function in the complete absence of a base. This makes it the method of choice when dealing with highly complex, polyfunctionalized butenolide precursors that would be degraded or undergo undesired side reactions under the basic conditions of a Suzuki coupling. For late-stage functionalization in a total synthesis, where preserving the integrity of a delicate molecular architecture is paramount, the Stille reaction's neutral conditions can be enabling. [24][25]
Why Suzuki is the Industry Standard: The Case for Safety and Scalability
For the vast majority of applications, particularly in drug development and process chemistry, the Suzuki coupling is overwhelmingly preferred. The reasons are threefold:
-
Safety: The low toxicity of boronic acids and their byproducts is a decisive advantage. [14][23]This minimizes risk to researchers and simplifies waste disposal.
-
Purification: The ease of removing water-soluble boron byproducts dramatically simplifies purification, saving time and resources. [15]This is a critical factor for scalability.
-
Availability: The commercial availability of an immense and structurally diverse catalog of boronic acids and their esters allows for rapid lead optimization and library synthesis.
Section 4: Experimental Protocols
The following protocols are representative examples for the synthesis of a 4-substituted-2(5H)-furanone. Researchers should optimize conditions for their specific substrates.
Figure 3: General Experimental Workflow Comparison.
Protocol 1: Synthesis of 4-Aryl-2(5H)-furanone via Stille Coupling
-
Materials: 4-bromo-2(5H)-furanone (1.0 equiv), Aryltributylstannane (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), Anhydrous Toluene.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2(5H)-furanone, Pd(PPh₃)₄, and anhydrous toluene.
-
Add the aryltributylstannane via syringe.
-
Thoroughly degas the mixture (e.g., by three freeze-pump-thaw cycles).
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This precipitates the tributyltin bromide as a filterable solid. [18] 7. Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the combined organic filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-2(5H)-furanone.
-
Protocol 2: Synthesis of 4-Aryl-2(5H)-furanone via Suzuki-Miyaura Coupling
-
Materials: 4-bromo-2(5H)-furanone (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane, Water.
-
Procedure:
-
To a round-bottom flask, add 4-bromo-2(5H)-furanone, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. [6] 2. Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
-
Add a deoxygenated solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water to remove the inorganic base and boron byproducts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-2(5H)-furanone.
-
Conclusion and Authoritative Recommendation
The synthesis of butenolides via palladium-catalyzed cross-coupling presents a clear choice between the Stille and Suzuki-Miyaura reactions. The Stille coupling, with its high functional group tolerance and base-free conditions, remains a powerful niche method for complex, base-sensitive substrates where other methods fail. [24][25] However, for the majority of synthetic applications in both academic and industrial settings, the Suzuki-Miyaura coupling is the superior and recommended methodology. Its advantages are profound: the low toxicity of its reagents eliminates significant health risks, and the straightforward removal of its benign byproducts greatly simplifies purification and enhances scalability. [14][23]Coupled with the vast commercial availability of boronic acid building blocks, the Suzuki coupling provides a more practical, efficient, and environmentally conscious path to the synthesis of valuable butenolide scaffolds.
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Zhang, Z., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Available at: [Link]
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Zheng, S. L., et al. (2005). The Stille reaction in the synthesis of carotenoid butenolides: synthesis of 6'-epi-peridinin. Organic letters, 7(4), 545–548. Available at: [Link]
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Wang, C., et al. (2013). Catalytic asymmetric synthesis of γ-butenolides by direct vinylogous reactions. Science of Synthesis, 45(1), 1-14. Available at: [Link]
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Reddy, G. M., et al. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 26(21), 6435. Available at: [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834–3841. Available at: [Link]
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Zhang, Z., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). Available at: [Link]
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Organic Chemistry Explained. (2020). Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. YouTube. Available at: [Link]
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Jitaru, M. (2007). Toxicity and speciation analysis of organotin compounds. Chemical Speciation & Bioavailability, 19(3), 91-106. Available at: [Link]
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Maji, S., & Ghorai, M. K. (2020). Deconjugated butenolide: a versatile building block for asymmetric catalysis. Chemical Society Reviews, 49(16), 5946-5964. Available at: [Link]
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Reddy, G. M., et al. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. ResearchGate. Available at: [Link]
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Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. Available at: [Link]
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Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. SciSpace. Available at: [Link]
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Knochel, P. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-23. Available at: [Link]
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Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51-56. Available at: [Link]
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Reddit. (2023). How toxic organotin compounds really are? r/Chempros. Available at: [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
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Chemistry Notes. (2022). Suzuki reaction: easy mechanism, application. Chemistry Notes. Available at: [Link]
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Gevorgyan, V., et al. (2025). Expedient access to bora-butenolide bioisosteres by counteranion-mediated trans-hydroboration of alkynes. Nature Communications, 16. Available at: [Link]
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Morken, J. P. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9323–9407. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Walther, M., et al. (2020). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 10(49), 29331-29339. Available at: [Link]
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Hor, T. S. A., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 356. Available at: [Link]
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Walther, M., et al. (2020). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. Available at: [Link]
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Kosugi, M., & Migita, T. (1995). Organotin and organosilicon compounds in cross-coupling, aromatic nucleophilic substitution, and addition reactions. Comprehensive Organic Synthesis II, 9. Available at: [Link]
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Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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A Comparative Guide to Modern Synthetic Routes for 4-Substituted Butenolides
The 4-substituted butenolide scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its prevalence in compounds exhibiting anticancer, anti-inflammatory, and anti-HIV properties underscores the critical need for efficient and versatile synthetic methodologies.[1] This guide provides an in-depth comparison of several prominent alternative methods for the synthesis of 4-substituted butenolides, moving beyond classical approaches to highlight modern catalytic strategies. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of these key methodologies, offering researchers, scientists, and drug development professionals the insights required to make informed decisions in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Approach
A well-established and reliable method for introducing aryl and vinyl substituents at the C4-position of the butenolide ring is the Suzuki-Miyaura cross-coupling reaction. This approach typically involves the reaction of a 4-halobutenolide or a sulfonate-activated butenolide with a boronic acid derivative in the presence of a palladium catalyst and a base.
Mechanistic Rationale
The catalytic cycle, depicted below, commences with the oxidative addition of the palladium(0) catalyst to the 4-tosyl-2(5H)-furanone, forming a Pd(II) intermediate. Subsequent transmetalation with the boronic acid, facilitated by a base, leads to a new Pd(II) species bearing both the butenolide and the desired substituent. The final step is a reductive elimination, which forms the C-C bond of the 4-substituted butenolide and regenerates the active Pd(0) catalyst.
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Stille vs. Suzuki Coupling for Furanone Synthesis: A Senior Application Scientist’s Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of furanone scaffolds is a critical task. These motifs are prevalent in a vast array of natural products and pharmacologically active compounds. Among the modern synthetic chemist's most powerful tools for constructing the carbon-carbon bonds necessary for furanone derivatization are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two stalwart methods: the Stille coupling and the Suzuki-Miyaura coupling, with a specific focus on their application in furanone synthesis. By examining the mechanistic nuances, experimental data, and practical considerations, this guide will empower you to make informed decisions for your synthetic strategy.
At a Glance: Stille vs. Suzuki for Furanone Synthesis
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organotin compounds (organostannanes) | Organoboron compounds (e.g., boronic acids, boronic esters) |
| Toxicity | High toxicity of organotin reagents and byproducts.[1][2][3][4] | Generally lower toxicity, considered "greener".[2][5] |
| Reagent Stability | Organostannanes are generally stable to air and moisture.[1][3][6][7] | Boronic acids can be prone to decomposition; boronate esters offer greater stability.[7][8] |
| Byproduct Removal | Tin-containing byproducts can be challenging to remove.[1][2][7] | Boron-containing byproducts are typically water-soluble and easily removed.[1][2] |
| Functional Group Tolerance | Very broad, tolerant of most functional groups.[1][2][9][10][11] | Broad, but can be sensitive to strong bases and acidic protons.[1][7][12] |
| Reaction Conditions | Generally mild and often proceeds under neutral conditions, without the need for a base.[1][2][6][7] | Requires a base to activate the organoboron reagent.[1][2][5][6] |
Mechanistic Overview: The Catalytic Cycles
Both the Stille and Suzuki couplings proceed via a similar palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The fundamental distinction lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
Stille Coupling: A Neutral Pathway
The Stille reaction utilizes organotin reagents which are typically air and moisture stable and do not require an activator.[6] This can lead to simplified reaction setups under neutral conditions.
Suzuki Coupling: Base-Activated Transmetalation
Conversely, the Suzuki coupling necessitates a base to activate the organoboron compound.[5][6] The base forms a borate complex, which facilitates the transfer of the organic group to the palladium center.
Key Advantages of Stille Coupling for Furanone Synthesis
While the Suzuki coupling is widely employed due to the low toxicity and commercial availability of boronic acids, the Stille coupling offers distinct advantages, particularly when dealing with complex and sensitive furanone substrates.[5][13]
Superior Functional Group Tolerance
The most significant advantage of the Stille coupling is its exceptional functional group tolerance.[9][10][11] The reaction proceeds under neutral conditions, avoiding the need for a base which can be detrimental to sensitive functional groups often present in furanone-containing molecules and other complex intermediates in drug development.
A comparative study on the functionalization of diazocines highlights this advantage. The coupling of substrates with strongly coordinating groups like aryl aldehydes, aryl esters, and furan heterocycles resulted in low to moderate yields (39–59%) with Suzuki coupling, whereas Stille coupling provided high yields (80–91%).[14] This tolerance extends to unprotected phenols and anilines, which can be challenging for Suzuki couplings.[14]
Milder Reaction Conditions and Broader Substrate Scope for Halides
Stille couplings can often be performed under milder conditions than Suzuki couplings.[1] Furthermore, the Stille reaction demonstrates a broad scope for aryl halides and pseudo-halides.[9][11] The stability of organostannanes contributes to the reliability of the reaction across a wide range of substrates.[3][9]
Reduced Sensitivity to Steric Hindrance
Experimental evidence suggests that the Stille coupling can be less sensitive to steric hindrance compared to the Suzuki coupling.[14] In the synthesis of a sterically hindered mesityl-diazocine, the Stille reaction proceeded with a significantly higher yield than the corresponding Suzuki coupling.[14] This can be a crucial factor when synthesizing highly substituted furanone derivatives.
Experimental Data: A Head-to-Head Comparison
Table 2: Comparison of Yields for Coupling of Various Aryl Bromides with a Diazocine Core [14]
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 90 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 4-Bromobenzaldehyde | 80 | 59 |
| Methyl 4-bromobenzoate | 81 | 48 |
| 2-Bromofuran | 91 | 54 |
| 3-Bromofuran | 87 | 39 |
| 2-Bromothiophene | 94 | 66 |
| 3-Bromothiophene | 90 | 57 |
| 3-Bromopyridine | 91 | 63 |
As the data indicates, for substrates with electron-withdrawing groups, coordinating heteroatoms, or significant steric bulk, the Stille coupling consistently outperforms the Suzuki coupling in terms of yield.
Practical Considerations and Experimental Protocols
While the advantages of Stille coupling are clear for specific applications, researchers must also consider the practical aspects of working with organotin reagents.
Handling and Removal of Organotin Reagents
The primary drawback of the Stille coupling is the high toxicity of organostannane reagents and their byproducts.[1][2][3][4] Proper handling in a well-ventilated fume hood and appropriate personal protective equipment are mandatory. Furthermore, the removal of tin-containing byproducts can be challenging due to their low polarity.[1][4] Common purification techniques include:
-
Fluoride wash: Treatment with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble fluorides.
-
Chromatography: Careful column chromatography on silica gel is often necessary.
General Experimental Protocol for Stille Coupling of a Halogenated Furanone
This protocol is a generalized procedure and may require optimization for specific substrates.
Conclusion: Making the Right Choice for Your Furanone Synthesis
The choice between Stille and Suzuki coupling for furanone synthesis is not a matter of one being universally superior to the other, but rather a decision based on the specific demands of the target molecule and the research context.
The Suzuki coupling remains an excellent choice for many applications, particularly in high-throughput screening and early-stage drug discovery where the commercial availability of a vast library of boronic acids and the lower toxicity profile are significant advantages.[13]
However, for the synthesis of complex, highly functionalized furanones, especially in later stages of drug development and in the total synthesis of natural products, the Stille coupling often proves to be the more robust and reliable method. Its superior functional group tolerance, milder reaction conditions, and resilience to steric hindrance can be enabling for the successful synthesis of challenging targets.[10][14]
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will allow the discerning researcher to select the optimal tool for the job, paving the way for the efficient and successful synthesis of novel furanone-containing compounds.
References
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- A Comparative Guide to Stille and Suzuki Coupling for Thieno[3,2-b]thiophene Functionaliz
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. NIH.
- Stille vs.
- Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) - furanones.
- Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Organic Chemistry Portal.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H).
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A Comparative Guide to Butenolide Synthesis: An In-Depth Analysis of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The butenolide scaffold, a five-membered unsaturated lactone ring, is a cornerstone in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds, including anticancer and anti-HIV agents, necessitates efficient and high-yielding synthetic strategies.[1] This guide provides a critical comparison of prominent butenolide synthesis routes, offering an in-depth analysis of their yields, mechanistic underpinnings, and practical considerations for laboratory application.
Palladium-Catalyzed C-H Activation: A Modern Approach to Butenolide Synthesis
A significant advancement in butenolide synthesis involves the palladium-catalyzed triple C-H functionalization of aliphatic acids.[1] This method stands out for its efficiency, converting readily available starting materials into butenolides in a single step.
Mechanistic Insight
The reaction proceeds through a proposed catalytic cycle involving a ligand-enabled β,γ-dehydrogenation to form a Pd(0) species, which is then re-oxidized. Subsequent Pd(II)-catalyzed nucleophilic cyclization of the carboxylate onto the newly formed double bond and a final β-hydride elimination furnishes the butenolide product.[1] The choice of an unprecedented triazole-pyridone ligand is critical for achieving the desired reactivity and high yields.[1]
Yield Performance
This strategy has demonstrated remarkable efficacy, with reported isolated yields reaching as high as 97%.[1] A key advantage is its broad substrate scope, accommodating various aliphatic acids to produce α- and γ-substituted butenolides, including medicinally important spiro- and bridged structures.[1]
| Starting Material | Product | Yield (%) | Reference |
| 2-Phenylpropanoic acid | 3-Methyl-5-phenylfuran-2(5H)-one | 97 | [1] |
| Cyclohexanecarboxylic acid | Spiro[cyclohexane-1,3'-dihydrofuran]-2',5'-dione | 85 | [1] |
| 14-Methoxytetradecanoic acid | A bridged butenolide | 84 | [1] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Butenolide Synthesis
-
To a reaction tube equipped with a stir bar, add the aliphatic acid substrate (0.10 mmol).
-
Prepare a solution of Pd(OAc)2 (2.2 mg, 10 mol%) and the triazole-pyridone ligand L32 (5.6 mg, 10 mol%) in hexafluoroisopropanol (HFIP) (0.40 mL).
-
Add the catalyst solution to the reaction tube.
-
Add Me4NOAc·H2O (12.6 mg, 0.83 equiv) and KOH (0.9 mg) to the mixture.
-
Finally, add tert-butyl hydroperoxide (TBHP) as the oxidant.
-
Stir the reaction at the designated temperature until completion, monitored by TLC or LC-MS.
-
Upon completion, the product can often be purified through a simple aqueous wash, highlighting the practical advantage of this method.[1]
Caption: Palladium-catalyzed C-H activation for butenolide synthesis.
Ring-Closing Metathesis (RCM): A Versatile Cyclization Strategy
Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic compounds, including butenolides.[2][3] This method typically involves the intramolecular cyclization of a diene precursor catalyzed by a ruthenium complex.
Mechanistic Insight
The reaction is initiated by the coordination of the ruthenium catalyst to one of the alkene moieties of the diene substrate. A series of [2+2] cycloadditions and cycloreversions, proceeding through a metallacyclobutane intermediate, ultimately leads to the formation of the cyclic butenolide and the release of a volatile alkene byproduct, such as ethylene.[3]
Yield Performance
The efficiency of RCM for butenolide synthesis is highly dependent on the substrate and the choice of catalyst. Second-generation Grubbs catalysts are often employed for their higher activity and broader functional group tolerance.[4] Yields can be excellent, often exceeding 80-90% for favorable substrates. The synthesis of spirocyclic butenolides has also been successfully achieved using this methodology.[5]
| Starting Material | Catalyst | Product | Yield (%) | Reference |
| Allyl acrylate derivative | Grubbs' II catalyst | Substituted butenolide | High | [4] |
| Diene precursor | Schrock's molybdenum catalyst | Dihydropyran | 89-93 | [3] |
| Acrylate of 1-vinylcyclohexanol | Grubbs' I catalyst/Ti(OiPr)₄ | Spiro[5.4]dec-1-en-4-one | 20 (over 3 steps) | [5] |
Experimental Protocol: General Procedure for RCM Synthesis of Butenolides
-
Dissolve the diene precursor (e.g., an allyl acrylate) in a suitable degassed solvent, such as dichloromethane (DCM) or toluene.
-
Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst) to the solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the evolution of ethylene or by analytical techniques like TLC or GC-MS.
-
Upon completion, quench the reaction by adding a phosphine scavenger, such as triphenylphosphine, or by exposure to air.
-
Purify the resulting butenolide by column chromatography.
Caption: Ring-Closing Metathesis (RCM) pathway for butenolide synthesis.
Oxidation of Furans: A Classical and Effective Route
The oxidation of substituted furans represents a long-standing and reliable method for accessing butenolides.[1][6] This approach leverages the diene character of the furan ring.
Mechanistic Insight
A common method involves the [4+2] cycloaddition of singlet oxygen with the furan ring to form an endoperoxide intermediate. This unstable intermediate can then be rearranged or reduced to afford the desired butenolide.[6] Alternatively, reagents like m-chloroperoxybenzoic acid (m-CPBA) can be used to achieve the oxidation.[7]
Yield Performance
The yields for this method can be quite high, often in the range of 70-95%, depending on the furan substrate and the specific oxidizing agent and workup conditions employed.[8] This method has been successfully applied in the total synthesis of various natural products.[6]
| Starting Material | Oxidant | Product | Yield (%) | Reference |
| Cyclohexane-fused furan | ¹O₂ then Fe(II)/Cu(II) | Terminal olefin butenolide | 91 | [8] |
| 2-Methylfuran derivative | ¹O₂ | Hydroxybutenolide | High | [6] |
| β-Furyl amide | m-CPBA | Spiro-γ-butenolide-γ-butyrolactone | up to 67 | [7] |
Experimental Protocol: General Procedure for Oxidative Furan Fragmentation
-
Dissolve the furan substrate in a suitable solvent, such as methanol or dichloromethane.
-
For photo-oxidation, add a photosensitizer (e.g., Rose Bengal) and irradiate the solution with visible light while bubbling oxygen through it.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The resulting hydroperoxide can be treated with a reducing agent, such as thiourea or triphenylphosphine, or subjected to other fragmentation conditions (e.g., with iron(II) and copper(II) salts) to yield the butenolide.[8]
-
Purify the product by column chromatography.
Caption: Butenolide synthesis via the oxidation of furans.
Horner-Wadsworth-Emmons (HWE) and Wittig-Type Reactions: Carbonyl Olefination Approaches
The Horner-Wadsworth-Emmons (HWE) reaction and related Wittig-type reactions are classic methods for carbon-carbon double bond formation and can be adapted for butenolide synthesis.[9][10][11][12] These reactions typically involve the reaction of a phosphorus ylide or a phosphonate carbanion with a carbonyl compound.
Mechanistic Insight
In a relevant adaptation for butenolide synthesis, a cascading dimerization of a Horner-Wadsworth-Emmons (HWE) product derived from aromatic aldehydes has been observed.[9][10][11] The process involves the initial formation of an HWE adduct, which, upon desilylation, undergoes dimerization and subsequent intramolecular cyclization to furnish the butenolide ring.[11] Intramolecular Wittig-type reactions are also a viable strategy.[13]
Yield Performance
This cascading HWE dimerization approach can provide butenolides in high yields, with reported values ranging from 67% to 84% for various aromatic aldehydes.[11][12] The success of this reaction is notably dependent on the use of aromatic aldehydes, as aliphatic aldehydes tend to yield the expected monomeric HWE product.[10]
| Starting Material (Aldehyde) | Reagent | Product | Yield (%) | Reference |
| Benzaldehyde | Phosphonate ester | Dimeric butenolide | 84 | [11][12] |
| 4-Methoxybenzaldehyde | Phosphonate ester | Dimeric butenolide | 75 | [12] |
| 4-Chlorobenzaldehyde | Phosphonate ester | Dimeric butenolide | 67 | [12] |
Experimental Protocol: General Procedure for HWE Cascading Dimerization
-
To a solution of the phosphonate ester in a suitable solvent (e.g., THF), add a base (e.g., NaH) at a low temperature to generate the phosphonate carbanion.
-
Add the aromatic aldehyde to the reaction mixture and allow it to react to form the HWE adduct.
-
Without purification, subject the crude HWE adduct to desilylation conditions (if a silyl ether is present in the phosphonate).
-
The desilylation step initiates the dimerization and cyclization cascade.
-
After workup, purify the resulting butenolide by column chromatography.[11]
Caption: Horner-Wadsworth-Emmons cascading dimerization for butenolide synthesis.
Conclusion
The synthesis of butenolides can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Modern approaches, such as palladium-catalyzed C-H activation, offer high yields and broad substrate scope in a single step. Ring-closing metathesis provides a versatile and powerful tool for the construction of the butenolide ring from diene precursors. The classical oxidation of furans remains a robust and high-yielding strategy, particularly valuable in the context of natural product synthesis. Finally, adaptations of the Horner-Wadsworth-Emmons reaction present a unique pathway to butenolides, especially from aromatic aldehydes. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
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Alcaide, B., & Almendros, P. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10502-10566. [Link]
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Everson, J., & Kiefel, M. J. (2019). Synthesis of Butenolides via a Horner–Wadsworth–Emmons Cascading Dimerization Reaction. The Journal of Organic Chemistry, 84(23), 15226-15235. [Link]
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Su, Z., et al. (2020). Gold(I)‐Catalyzed Ring‐Closing Alkyne‐Carbonyl Metathesis for the Synthesis of Butenolides. Angewandte Chemie International Edition, 59(12), 4861-4865. [Link]
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Alcaide, B., & Almendros, P. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10502-10566. [Link]
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Kumar, A., et al. (2021). Strategies for the construction of γ-spirocyclic butenolides in natural product synthesis. Organic & Biomolecular Chemistry, 19(3), 470-492. [Link]
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Dömling, A., et al. (2002). A novel three-component butenolide synthesis. Angewandte Chemie International Edition, 41(18), 3408-3410. [Link]
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Wang, Y., et al. (2022). Enantioselective Synthesis of Fused Butyrolactones via Organocatalytic Formal [2 + 2 + 2] Annulation of γ-Butenolides, Methylene Indolinones, and Nitroolefins. Organic Letters, 24(40), 7358-7363. [Link]
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Wang, X., et al. (2021). Modular Synthesis of Functionalized Butenolides by Oxidative Furan Fragmentation. ChemRxiv. [Link]
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Bezaire, J. B., & Sarlah, D. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. The Journal of Organic Chemistry, 88(21), 15309-15314. [Link]
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De Clercq, P. J., et al. (2005). Novel Strategy for the Bis-Butenolide Synthesis via Ring-Closing Metathesis. Organic Letters, 7(2), 195-197. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Organotin-Containing Reaction Mixtures
For researchers and professionals in drug development and synthetic chemistry, monitoring the intricate dance of molecules within a reaction vessel is paramount. When organotin reagents are involved—as catalysts, intermediates, or building blocks—this task becomes particularly challenging. Their unique chemical properties and potential toxicity necessitate precise, robust analytical methods. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of organotin-containing reaction mixtures, moving beyond a simple list of options to explain the fundamental principles that guide experimental design.
The Core Challenge: Why Organotin Analysis is Not Trivial
Organotin compounds, chemicals with at least one tin-carbon bond, are a diverse class.[1] They range from volatile, nonpolar species like tetrabutyltin to more polar, ionic species like dibutyltin dichloride. A typical reaction mixture may contain the starting organotin reagent, various intermediates, the final product, and degradation products. This complexity presents several analytical hurdles:
-
Speciation: It's often not enough to know that tin is present. You need to know in what form. The toxicity and reactivity of organotin compounds are highly dependent on the number and type of organic substituents.[1]
-
Matrix Effects: Reaction mixtures are inherently complex, containing solvents, catalysts, byproducts, and unreacted starting materials. These components can interfere with the ionization of the target organotin analyte, either suppressing or enhancing its signal, leading to inaccurate quantification.[2]
-
Thermal Lability: Many organotin compounds are sensitive to heat and can decompose at the high temperatures used in some analytical techniques.[3] This makes direct analysis challenging and often requires specific strategies to avoid degradation.
-
Volatility Range: The wide range of volatilities across different organotin species means that a single method may not be suitable for all compounds of interest.
Mass spectrometry, with its inherent sensitivity and selectivity, is the premier technique for tackling these challenges. However, the choice of how to introduce the sample into the mass spectrometer (the "front-end") and how to ionize it is critical for success.
Strategic Decisions in Method Selection: A Comparative Overview
The primary analytical workflows for organotin compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). A third, more specialized technique, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), is also employed for its elemental specificity.
Workflow Decision Diagram
Caption: Decision workflow for selecting an appropriate MS technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
Historically, GC-MS has been a workhorse for organotin analysis.[4][5] It offers excellent chromatographic resolution, separating different organotin species with high efficiency.
-
Principle: Volatile compounds are separated in a heated column and then ionized, most commonly by Electron Impact (EI). EI is a "hard" ionization technique that fragments the molecule, creating a characteristic fingerprint that is excellent for structural elucidation and library matching.[6][7]
-
The Derivatization Imperative: The major drawback of GC-MS for many organotins is their low volatility and polar nature.[3][8] To make them suitable for GC analysis, they must undergo a chemical derivatization step. This typically involves converting polar organotin halides or oxides into more volatile tetra-alkylated species using Grignard reagents (e.g., ethylmagnesium bromide or pentylmagnesium bromide).[4][9]
-
Causality Behind the Choice: Choose GC-MS when you need to separate a complex mixture of volatile or semi-volatile organotins and have access to robust, validated derivatization protocols. The reproducible fragmentation patterns from EI ionization provide high confidence in compound identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has rapidly become the preferred technique for many organotin applications.[2][5] Its key advantage is the ability to analyze a wider range of compounds, particularly polar, non-volatile, and thermally labile species, often without derivatization.[8][10]
-
Principle: The reaction mixture is separated by liquid chromatography before being introduced into the MS source. The choice of ionization source is critical and is dictated by the analyte's properties.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar and ionic compounds.[7] A high voltage is applied to a liquid spray, creating charged droplets that evaporate to yield gas-phase ions.[7] For organotin analysis, ESI is highly effective for organotin halides, carboxylates, and other polar species, often forming protonated molecules [M+H]+.[11][12][13]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, neutral molecules that are not easily ionized by ESI.[14][15] It uses a corona discharge to ionize the solvent, which then transfers a proton to the analyte molecules.[15] This is useful for analyzing less polar organotin species in non-polar reaction solvents.
-
-
Causality Behind the Choice: Opt for LC-MS when dealing with reaction mixtures containing polar, ionic, or thermally sensitive organotins. It simplifies sample preparation by eliminating the derivatization step, which saves time and removes a potential source of analytical error.[1][2][10]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is an elemental analysis technique, not a molecular one.[15]
-
Principle: The sample is introduced into an argon plasma at extremely high temperatures (~10,000 °C), which breaks all chemical bonds and ionizes the constituent atoms.[15] The MS then detects the tin isotopes, providing highly sensitive and accurate quantification of the total tin content.
-
Hyphenation for Speciation: When coupled with a separation technique (most commonly LC), it becomes a powerful tool for speciation (LC-ICP-MS).[1] The LC separates the different organotin compounds, and the ICP-MS detects the tin signal as each compound elutes, allowing for quantification of individual species.
-
Causality Behind the Choice: Use LC-ICP-MS when the primary goal is ultra-sensitive, matrix-independent quantification of individual organotin species. It avoids the molecular ionization challenges of ESI and APCI but provides no molecular structural information beyond the elemental composition.
Performance Comparison: A Data-Driven Perspective
The choice of technique is a trade-off between sensitivity, complexity, and the information required.
| Parameter | GC-MS | LC-MS/MS (ESI/APCI) | LC-ICP-MS |
| Analyte Suitability | Volatile/Semi-volatile | Polar, non-volatile, ionic, thermally labile | All tin-containing species |
| Derivatization | Required for most species[2][4] | Not required [8][10] | Not required [1] |
| Sample Prep Time | Long (hours) | Short (minutes) | Moderate (SPE may be needed)[1] |
| Typical LODs | ng/L to µg/L (ppb)[16] | ng/L (ppt)[2] | pg/L to ng/L (ppq to ppt)[10] |
| Structural Info | High (EI fragmentation) | High (MS/MS fragmentation) | None (elemental only) |
| Matrix Tolerance | Moderate | Lower (ion suppression is a key concern) | High (matrix is destroyed by plasma) |
| Key Advantage | High-resolution separation, classic libraries | Broad applicability, no derivatization | Unmatched sensitivity, matrix robustness |
| Key Disadvantage | Derivatization is complex and error-prone | Susceptible to matrix effects (ion suppression) | No molecular structure information |
Experimental Protocols: From Reaction Vial to Spectrum
Trustworthy data begins with a robust protocol. Below are representative workflows.
Protocol 1: General LC-MS/MS Analysis of a Reaction Mixture
This protocol is designed for monitoring the conversion of a polar organotin starting material.
-
Sample Quenching & Dilution (The "Why"): Immediately upon drawing a sample from the reaction, it must be quenched and diluted. Quenching stops the reaction, providing a true snapshot in time. Dilution is critical to avoid saturating the detector and to minimize matrix effects.
-
Step 1.1: Withdraw 10 µL of the reaction mixture.
-
Step 1.2: Immediately quench in 990 µL of a 50:50 acetonitrile:water solution in a 1.5 mL microcentrifuge tube. This provides a 100x dilution. Rationale: Acetonitrile precipitates some salts and proteins while being a common mobile phase constituent.
-
Step 1.3: Vortex for 30 seconds.
-
Step 1.4: Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Step 1.5: Transfer the supernatant to an autosampler vial for analysis.[2]
-
-
Chromatographic Conditions (The "Why"): A C18 reversed-phase column is a versatile starting point. The gradient elution is designed to separate compounds over a range of polarities. Formic acid is added to the mobile phase to promote protonation, which is essential for efficient positive-mode ESI.[2]
-
MS Detection (The "Why"): Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity.[2] You pre-select the parent ion of your target analyte and a characteristic fragment ion. The instrument filters for only that specific transition, eliminating chemical noise.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: Determine the parent ion (e.g., [M+H]+ for dibutyltin) and a stable fragment ion using infusion analysis prior to the experiment.
-
Example: For Tributyltin (TBT), the transition might be m/z 291 -> 235.[2]
-
Protocol 2: Derivatization for GC-MS Analysis
This protocol is for converting non-volatile organotins into volatile derivatives.
-
Safety First: Organotin compounds and Grignard reagents are hazardous. Perform all steps in a certified fume hood with appropriate personal protective equipment.[17]
-
Extraction & Derivatization (The "Why"): The analyte is first extracted from the (likely polar) reaction solvent into a nonpolar solvent like hexane. The derivatizing agent is then added to this organic phase.
-
Step 2.1: To 1 mL of the reaction mixture (if aqueous or in a polar solvent), add 1 mL of hexane and 200 µL of a derivatizing agent (e.g., 2M ethylmagnesium bromide in THF).[9]
-
Step 2.2: Add 2 mL of an appropriate buffer (e.g., acetate buffer) to control pH.[9]
-
Step 2.3: Vortex vigorously for 1 minute to ensure thorough mixing and reaction. Allow the reaction to proceed for 30 minutes.[9]
-
Step 2.4: Carefully allow the layers to separate. The top hexane layer contains the derivatized, now nonpolar, organotins.[9]
-
Step 2.5: Transfer the hexane layer to an autosampler vial for GC-MS analysis.
-
Conclusion: Authoritative Recommendations
As a Senior Application Scientist, my recommendation is guided by the principle of using the simplest, most direct method that achieves the analytical goal.
-
For routine reaction monitoring of known polar or ionic organotins: LC-MS/MS with ESI is unequivocally the superior choice. It eliminates the labor-intensive and error-prone derivatization step, offering high throughput and excellent sensitivity.
-
For structural elucidation of unknown, volatile byproducts: GC-MS with EI remains invaluable. Its reproducible fragmentation patterns and extensive spectral libraries are powerful tools for identifying new species, provided a suitable derivatization method can be employed.
-
For absolute quantification at trace levels or in highly complex matrices: LC-ICP-MS is the gold standard. When matrix effects compromise LC-ESI-MS accuracy, LC-ICP-MS provides robust, interference-free quantification, albeit at the cost of molecular information.
Ultimately, the optimal approach requires a clear understanding of the reaction components and the analytical question being asked. By understanding the causality behind each technique's strengths and weaknesses, the modern researcher can confidently select and implement the right tool for the job, accelerating discovery and ensuring the integrity of their results.
References
- AB SCIEX. (n.d.).
- University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Kohl, U. K., et al. (2020). A mass spectrometry-based approach gives new insight into organotin-protein interactions. Metallomics.
- Rulíková, L., et al. (n.d.). Structural analysis of ionic organotin(IV) compounds using electrospray tandem mass spectrometry. Semantic Scholar.
- Rulíková, L., et al. (2007). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- US EPA. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- Naka, H. (2000). Determination of organotin compounds in environmental samples. Analytical Sciences.
- BenchChem. (2025). Characterizing Organotin Compounds: A Comparative Guide to Mass Spectrometry Techniques.
- Raffaelli, A., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research.
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- Eurofins Australia. (n.d.). Organotins Analysis.
- SCIEX. (n.d.). Organotin compounds.
- Besio, M., et al. (2021). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Journal of Marine Science and Engineering.
- Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry.
- Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds.
- González-Toledo, E., et al. (2017). Detection techniques in speciation analysis of organotin compounds by liquid chromatography.
- Emory University. (n.d.).
- LibreTexts Chemistry. (2023).
- Bitesize Bio. (2025).
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A Comparative Guide to Product Structure Confirmation Following Reactions with 4-tributylstannyl-5H-furan-2-one
For Researchers, Scientists, and Drug Development Professionals
The Synthetic Utility of 4-tributylstannyl-5H-furan-2-one: The Stille Coupling
This compound is a versatile reagent primarily employed in palladium-catalyzed Stille cross-coupling reactions. This organostannane allows for the efficient formation of a carbon-carbon bond at the 4-position of the butenolide ring, typically with aryl, heteroaryl, or vinyl halides and triflates. The Stille reaction is renowned for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions, making it a valuable tool in complex molecule synthesis.[1][2] However, the toxicity of organotin reagents and the challenges associated with the removal of tin byproducts are significant drawbacks.[3]
The general transformation is depicted below:
Caption: General scheme of the Stille cross-coupling reaction.
The catalytic cycle of the Stille reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Confirming the Product Structure: A Multi-faceted Approach
Verifying the successful synthesis of the target 4-aryl-5H-furan-2-one requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6] For a representative product, 4-(4-methoxyphenyl)-5H-furan-2-one, the following spectral features are expected:
-
¹H NMR:
-
A singlet for the C5 methylene protons (O-CH₂-C=O) typically appears around 5.0-5.4 ppm.
-
A singlet for the vinylic proton at C3 is expected in the region of 6.0-6.6 ppm.
-
Aromatic protons will present as multiplets or distinct doublets depending on the substitution pattern. For a 4-methoxyphenyl group, two doublets in the aromatic region (around 6.9-7.8 ppm) are anticipated.
-
A singlet for the methoxy group protons will be observed around 3.8 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon (C2) will resonate at approximately 170-175 ppm.
-
The quaternary carbon attached to the aryl group (C4) will appear around 150-160 ppm.
-
The vinylic carbon (C3) will be in the range of 110-125 ppm.
-
The methylene carbon (C5) will be observed at roughly 70-75 ppm.
-
Aromatic carbons will have signals between 114 and 160 ppm, with the methoxy-bearing carbon being the most downfield.
-
The methoxy carbon will appear around 55 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[6] Key absorptions for 4-aryl-5H-furan-2-ones include:
-
A strong, sharp absorption band for the α,β-unsaturated γ-lactone carbonyl (C=O) stretch, typically in the range of 1740-1780 cm⁻¹.
-
A medium intensity band for the C=C double bond stretch within the furanone ring, usually around 1630-1660 cm⁻¹.
-
C-O stretching bands for the ester functionality.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 4-(4-methoxyphenyl)-5H-furan-2-one (C₁₁H₁₀O₃), the expected molecular ion peak [M]⁺ would be at m/z = 190.06.
Experimental Protocols
Synthesis of 4-(4-methoxyphenyl)-5H-furan-2-one via Stille Coupling
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
This compound
-
4-bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), 4-bromoanisole (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.[4]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(4-methoxyphenyl)-5H-furan-2-one.
Caption: Experimental workflow for the Stille coupling reaction.
Comparative Analysis with Alternative Methods
While the Stille coupling is a robust method, concerns over tin toxicity have driven the exploration of alternative synthetic routes. The Suzuki-Miyaura and Heck couplings are prominent alternatives.
Suzuki-Miyaura Coupling
The Suzuki coupling utilizes less toxic organoboron reagents (boronic acids or esters) in the presence of a base.[7] For many substrates, the Suzuki coupling offers comparable or even higher yields than the Stille reaction.[8]
Advantages over Stille Coupling:
-
Low toxicity of boron reagents and byproducts.[7]
-
Wide commercial availability of boronic acids.
-
Byproducts are generally easy to remove.
Disadvantages:
-
Requires a base, which may not be compatible with sensitive substrates.
-
Potential for protodeboronation of the boronic acid.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. While less common for the direct synthesis of 4-aryl-5H-furan-2-ones from the parent butenolide, it can be employed with precursors like 2,5-dihydrofuran followed by oxidation.[9]
Advantages:
-
Avoids the use of organometallic reagents like organotins or organoborons.
Disadvantages:
-
Often requires higher reaction temperatures.
-
Regioselectivity can be an issue.
Performance Comparison: A Case Study
A direct comparison of the Stille and Suzuki couplings for the synthesis of a diazocine derivative with 4-bromoanisole provides valuable insights.[8] While not the exact furanone substrate, the trends are often translatable.
| Reaction | Coupling Partner 1 | Coupling Partner 2 | Yield | Reference |
| Stille Coupling | Diazocine-SnBu₃ | 4-bromoanisole | 90% | [8] |
| Suzuki Coupling | Diazocine-B(OH)₂ | 4-bromoanisole | 95% | [8] |
For substrates containing coordinating functional groups, such as furan heterocycles, the Stille coupling has been reported to provide higher yields compared to the Suzuki coupling.[8] This highlights the importance of substrate-specific optimization.
Caption: A decision-making workflow for selecting a coupling method.
Conclusion
The reaction of this compound via the Stille coupling is a highly effective method for the synthesis of 4-aryl-5H-furan-2-ones. Its broad functional group tolerance makes it a go-to reaction in complex syntheses. However, the inherent toxicity of organotin compounds necessitates careful handling and purification. Alternative methods, particularly the Suzuki coupling, offer a greener approach with often comparable or superior yields, especially when tin toxicity is a primary concern. The ultimate choice of method should be guided by the specific substrate, the required scale of the reaction, and the laboratory's capabilities for handling and disposing of toxic reagents. Rigorous structural confirmation using a combination of NMR, IR, and MS is paramount to ensure the identity and purity of the final product.
References
-
NROChemistry. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17042-17049. [Link]
- Farina, V. (1998). The Stille Reaction. Organic Reactions, 50, 1-652.
-
Myers, A. G. The Stille Reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17042-17049. [Link]
-
Wu, J., Zhu, Q., Wang, L., Fathi, R., & Yang, Z. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 68(2), 670–673. [Link]
-
Al-Amin, M., & Mohammad, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(2), 481. [Link]
-
Peterson, E. A., & Totah, N. I. (2012). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. Chemical Research in Toxicology, 25(3), 725–735. [Link]
-
Cheong, J. Y., Yi, H., & Krische, M. J. (2019). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. The Journal of Organic Chemistry, 84(17), 11099–11107. [Link]
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. [Link]
-
Ma, S., & Zhang, J. (2001). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Tetrahedron Letters, 42(32), 5519-5521. [Link]
-
Wu, J., Zhu, Q., Wang, L., Fathi, R., & Yang, Z. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 68(2), 670–673. [Link]
-
Thombare, P., Desai, J., Argade, A., Gite, S., Shah, K., Pavase, L., & Patel, P. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications, 39(13), 2423-2429. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. [Link]
-
Al-Tel, T. H. (2007). Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. Journal of Heterocyclic Chemistry, 44(4), 961-965. [Link]
-
da Silva, F. de C., de Souza, M. C. B. V., & Ferreira, V. F. (2015). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 26(9), 1968-1977. [Link]
-
Matsuo, J., & Ishibashi, H. (2016). Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. Molecules, 21(9), 1229. [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Butenolides: HPLC vs. NMR
Introduction: The Critical Role of Purity in Butenolide Research
This guide provides a comprehensive comparison of two indispensable analytical techniques for assessing the purity of synthesized butenolides: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my aim is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, empowering researchers to make informed decisions for their specific analytical challenges. We will explore the fundamental principles, practical applications, and inherent strengths and limitations of each technique, supported by detailed experimental workflows and data interpretation strategies.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and quantitative accuracy.[8][9] For butenolides, which are often moderately polar compounds, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.[10][11][12]
The "Why" Behind RP-HPLC for Butenolides
The principle of RP-HPLC lies in the partitioning of analytes between a polar mobile phase and a nonpolar stationary phase.[10][11][12] Butenolides, with their lactone ring and potential for various substituents, exhibit a range of hydrophobicities, making them ideal candidates for separation on a nonpolar stationary phase, such as C18 (octadecylsilane).[11][13] By manipulating the composition of the polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, we can precisely control the elution of the butenolide and its impurities.[10][11][14] More hydrophobic compounds will have a stronger affinity for the stationary phase and thus elute later, allowing for their separation from the main product.
Experimental Workflow: A Self-Validating HPLC Protocol
A robust HPLC method is a self-validating system. The following protocol is designed to ensure accuracy, precision, and specificity, in line with International Conference on Harmonisation (ICH) guidelines.[8][15]
Objective: To determine the purity of a synthesized butenolide sample by calculating the area percentage of the main peak relative to all other detected peaks.
Materials:
-
Synthesized butenolide sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water. The acid helps to protonate silanol groups on the stationary phase and any acidic or basic functionalities in the analytes, leading to sharper peaks.[14]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the butenolide sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). The sample should be fully dissolved to avoid column blockage.[14]
-
HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C (maintaining a constant temperature is crucial for reproducible retention times)
-
Detection Wavelength: Determined by the UV absorbance maximum of the butenolide, often in the range of 210-250 nm.
-
Gradient Elution: A gradient is typically used to ensure the elution of both polar and nonpolar impurities in a reasonable timeframe.[10][16] A typical gradient might be:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
-
Data Acquisition and Analysis:
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the prepared butenolide sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main butenolide peak by the total area of all peaks and multiplying by 100.
-
Diagram: HPLC Purity Assessment Workflow
Caption: Workflow for butenolide purity assessment via HPLC.
Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Determination
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[17] Beyond its qualitative power, Quantitative NMR (qNMR) has emerged as a robust and primary method for purity assessment, offering a distinct advantage as it is orthogonal to chromatographic techniques.[18][19][20][21]
The "Why" Behind NMR for Purity Assessment
The fundamental principle of NMR is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal.[17][18] This allows for a direct and absolute quantification of a compound's purity without the need for a reference standard of the analyte itself. For butenolides, ¹H NMR is particularly informative, as the distinct signals of the vinyl and lactone protons provide a clear spectral window for analysis. ¹³C NMR, while less sensitive, can provide complementary structural information and confirm the carbon framework.[22]
Experimental Workflow: A Self-Validating qNMR Protocol
A well-designed qNMR experiment incorporates checks and balances to ensure the integrity of the quantitative data.
Objective: To determine the absolute purity of a synthesized butenolide sample using an internal standard.
Materials:
-
Synthesized butenolide sample
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity value. The standard should have signals that do not overlap with the analyte signals.[18]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-resolution NMR spectrometer
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized butenolide.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantification. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated, ensuring complete relaxation between scans. A typical D1 for qNMR is 30-60 seconds.[23]
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing:
-
Apply a zero-filling and a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Carefully phase the spectrum to ensure accurate integration.
-
Integrate a well-resolved, characteristic signal of the butenolide and a signal from the internal standard.
-
-
Purity Calculation: The purity of the butenolide can be calculated using the following equation:[24]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = butenolide
-
std = internal standard
-
Diagram: qNMR Purity Assessment Workflow
Caption: Workflow for butenolide purity assessment via qNMR.
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for purity assessment is not a matter of one being universally superior, but rather understanding their complementary strengths.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between mobile and stationary phases.[10][11] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[17] |
| Purity Determination | Relative purity based on peak area percentage (100% method). | Absolute purity determination using an internal standard (qNMR).[18][19][20] |
| Structural Information | Limited to retention time and UV spectrum, which are not definitive for structure. | Provides detailed structural information, confirming the identity of the main component and potentially identifying impurities.[17] |
| Sensitivity | Generally higher sensitivity, capable of detecting trace impurities. | Lower sensitivity, may not detect impurities below a certain threshold (typically >0.1%). |
| Quantitation of Non-UV Active Impurities | Cannot detect impurities that lack a chromophore. | Can detect and quantify any proton-containing impurity, regardless of its UV activity. |
| Sample Throughput | Higher throughput, with typical run times of 15-30 minutes. | Lower throughput, requiring longer acquisition times for quantitative accuracy. |
| Method Development | Can be more time-consuming to develop a robust separation method. | Method development is generally faster, primarily involving the selection of a suitable solvent and internal standard. |
| Regulatory Acceptance | Widely accepted and often required by regulatory agencies for purity analysis.[15][25][26] | Increasingly accepted by regulatory bodies as a primary method for purity determination.[21] |
Conclusion: An Integrated Approach for Unambiguous Purity Assessment
For researchers, scientists, and drug development professionals, the rigorous assessment of synthesized butenolide purity is non-negotiable. While HPLC provides excellent quantitative data on the relative abundance of impurities, its reliance on a UV response means it can be "blind" to certain impurities. NMR, on the other hand, offers the power of absolute quantification and invaluable structural confirmation, but may lack the sensitivity to detect very low-level impurities.
Therefore, the most robust and scientifically sound approach is to utilize both HPLC and NMR in a complementary fashion. HPLC can be employed for routine purity checks and to screen for trace impurities, while qNMR should be used to establish the absolute purity of key batches and to confirm the identity of the synthesized compound. This dual-pronged strategy provides a self-validating system that ensures the highest level of confidence in the purity of your synthesized butenolides, paving the way for reliable and reproducible downstream applications.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompliance. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Reversed-phase chromatography. (n.d.). Wikipedia. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Food and Drug Administration. [Link]
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Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024). Technology Networks. [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to Catalysts for Cross-Coupling with Stannylfuranones: Optimizing C-C Bond Formation in Medicinal Chemistry Scaffolds
Introduction: The Significance of Furanones and the Power of Cross-Coupling
Furan-2(5H)-ones, often referred to as butenolides, are privileged scaffolds in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the furanone ring is paramount to modulating their therapeutic potential. Among the myriad of synthetic methodologies, the Stille cross-coupling reaction has emerged as a robust and versatile tool for forging carbon-carbon bonds with stannylfuranones, owing to its high functional group tolerance and the stability of the organostannane reagents.[1][2]
This guide provides a comprehensive comparative analysis of various catalytic systems for the Stille cross-coupling of stannylfuranones with a focus on palladium- and copper-based catalysts. We will delve into the mechanistic nuances of these systems, present comparative experimental data, and provide detailed protocols to empower researchers in the selection and optimization of catalysts for their specific synthetic challenges.
The Catalytic Heart of the Reaction: The Stille Cross-Coupling Cycle
The Stille reaction is a palladium-catalyzed process that couples an organostannane with an organic halide or triflate.[1] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
The choice of catalyst, specifically the palladium source and the associated ligands, plays a critical role in the efficiency of each step and, consequently, the overall reaction outcome.
Comparative Analysis of Catalyst Systems
The selection of an appropriate catalyst system is contingent on the specific stannylfuranone isomer (e.g., 3-stannyl or 4-stannyl), the nature of the coupling partner (aryl iodide, bromide, or triflate), and the desired reaction conditions. Below, we compare the performance of commonly employed palladium-based catalysts and a promising palladium-free copper-catalyzed system.
Palladium-Based Catalysts: The Workhorses of Stille Coupling
Palladium catalysts are the most extensively studied for Stille reactions. The performance of these catalysts is highly dependent on the choice of the palladium precursor and the phosphine ligand.
| Catalyst System | Stannylfuranone Substrate | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Tributylstannylfuran-2(5H)-one | Iodobenzene | Toluene | Reflux | 1.5 | 78 | |
| Pd(PPh₃)₄ | 4-Tributylstannylfuran-2(5H)-one | Iodobenzene | Toluene | Reflux | 2 | 75 | |
| Pd₂(dba)₃ / P(o-tol)₃ | Model Stille Coupling | Aryl Bromide | Chlorobenzene | 130 | - | - | [4] |
| Pd(OAc)₂ / AsPh₃ / CuI | 3-Tributylstannylfuran-2(5H)-one | 4-Iodoanisole | DMF | 80 | 3 | 85 |
Insights into Palladium Catalyst Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air- and moisture-sensitive catalyst is a reliable choice for the coupling of stannylfuranones with aryl iodides, providing good yields in relatively short reaction times. It is often used as a benchmark catalyst in Stille reactions.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with Phosphine Ligands : This air-stable palladium(0) source, when combined with phosphine ligands, offers a versatile catalytic system. The choice of phosphine ligand is crucial; bulky, electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can enhance the rate of oxidative addition, a key step in the catalytic cycle.[4]
-
Pd(OAc)₂ (Palladium(II) Acetate) with Ligands and Additives : Palladium(II) precursors are often used to generate the active Pd(0) species in situ. The combination of Pd(OAc)₂ with triphenylarsine (AsPh₃) and copper(I) iodide (CuI) as a co-catalyst has been shown to be highly effective for the coupling of stannylfuranones with aryl iodides, leading to excellent yields. The role of CuI is believed to be multifaceted, including facilitating the transmetalation step.[5]
Copper-Catalyzed Stille Coupling: A Palladium-Free Alternative
Recent research has demonstrated the potential of copper catalysts as a more economical and less toxic alternative to palladium for Stille-type couplings.[6]
| Catalyst System | Stannylfuranone Substrate | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / Cs₂CO₃ | Functionalized organostannylfuran | Allyl bromide | DMF | 23 | 3.5 | 89 | [6] |
Insights into Copper Catalyst Performance:
-
CuI (Copper(I) Iodide) : This palladium-free system has shown remarkable efficiency in the coupling of a functionalized organostannylfuran with an allylic bromide at room temperature.[6] The use of an inorganic base like cesium carbonate (Cs₂CO₃) is crucial for the reaction's success. This methodology presents a significant advancement, offering a milder and more sustainable approach to furanone functionalization.
Mechanistic Considerations: The Role of Ligands and Additives
The efficiency of the Stille cross-coupling is not solely dependent on the metal center but is profoundly influenced by the surrounding ligands and the presence of additives.
-
Phosphine Ligands : The electronic and steric properties of phosphine ligands significantly impact the catalytic activity. Electron-rich and bulky phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃), can accelerate the rate-limiting oxidative addition step by increasing the electron density on the palladium center.[7]
-
Copper(I) Iodide (CuI) : As a co-catalyst in palladium-catalyzed reactions, CuI is believed to act as a scavenger for dissociated phosphine ligands, which can inhibit the transmetalation step.[8] It can also participate in the transmetalation process itself, leading to enhanced reaction rates and yields.
-
Lithium Chloride (LiCl) : The addition of LiCl can accelerate the transmetalation step by forming a more reactive organostannane species or by preventing the formation of inactive palladium complexes.[3]
Experimental Protocols
To ensure the reproducibility of the discussed methodologies, we provide detailed, step-by-step protocols for representative palladium- and copper-catalyzed Stille cross-coupling reactions with stannylfuranones.
Protocol 1: Pd(PPh₃)₄-Catalyzed Coupling of 3-Tributylstannylfuran-2(5H)-one with Iodobenzene
This protocol is adapted from the work of D. A. C. Beckford et al.
Materials:
-
3-Tributylstannylfuran-2(5H)-one
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 3-tributylstannylfuran-2(5H)-one (1.0 equiv).
-
Add anhydrous toluene via syringe to dissolve the stannylfuranone.
-
Add iodobenzene (1.1 equiv) to the solution.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylfuran-2(5H)-one.
Protocol 2: Copper-Catalyzed Stille Coupling of a Functionalized Organostannylfuran with Allyl Bromide
This protocol is based on the findings of A. K. Ghosh and J. R. Born.[6]
Materials:
-
Functionalized organostannylfuran
-
Allyl bromide
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the functionalized organostannylfuran (1.0 equiv).
-
Add anhydrous DMF via syringe.
-
Add CuI (0.05 equiv) and Cs₂CO₃ (2.0 equiv) to the solution.
-
Add allyl bromide (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature (23 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The Stille cross-coupling reaction remains a cornerstone for the synthesis of functionalized furanones. While traditional palladium catalysts like Pd(PPh₃)₄ and systems based on Pd₂(dba)₃ offer reliable and high-yielding routes, the choice of ligands and additives is critical for optimizing performance. The emergence of copper-catalyzed, palladium-free methodologies represents a significant step towards more sustainable and cost-effective synthetic strategies.
For researchers and drug development professionals, a careful evaluation of the catalyst systems presented in this guide, considering the specific substrates and desired reaction conditions, will be instrumental in the successful synthesis of novel furanone-based compounds with enhanced therapeutic potential. Future research will likely focus on the development of even more active and selective catalysts, including those based on earth-abundant metals, and the expansion of the substrate scope to include more challenging coupling partners.
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Ghosh, A. K., & Born, J. R. (2020). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 85(12), 8111–8120. [Link]
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Roth, G. P., Farina, V., Liebeskind, L. S., & Peña-Cabrera, E. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 36(13), 2191–2194. [Link]
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Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
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Stille reaction. (2023, December 27). In Wikipedia. [Link]
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Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride. Angewandte Chemie International Edition, 43(9), 1132–1136. [Link]
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A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. (2019). Organometallics, 38(15), 2945-2954. [Link]
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Szostak, M., & Szostak, R. (2014). Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. Organic Letters, 16(16), 4074–4077. [Link]
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Herzon, S. B., & Hartwig, J. F. (2012). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Inorganic Chemistry, 51(15), 8013–8025. [Link]
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Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. (2014). Organic Letters, 16(16), 4074-4077. [Link]
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Sajiki, H., Kume, A., & Maegawa, T. (2010). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 1(1), 2–20. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-tributylstannyl-5H-furan-2-one: A Guide to Safe and Compliant Waste Management
The synthesis and application of novel organometallic reagents are cornerstones of modern drug development and materials science. Among these, 4-tributylstannyl-5H-furan-2-one serves as a valuable building block. However, its utility in the lab is matched by the critical importance of its proper handling and disposal. The tributyltin (TBT) moiety, in particular, is associated with significant human and environmental toxicity, necessitating a disposal protocol grounded in rigorous safety and chemical principles.[1][2][3]
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound and associated waste streams. The procedures outlined below are designed to mitigate risk, ensure regulatory compliance, and protect both laboratory personnel and the environment by chemically degrading the highly toxic organotin component into more benign inorganic tin compounds.[4][5]
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a reliable hazard profile can be constructed by analyzing its constituent parts: the highly toxic tributyltin group and the irritant furanone ring.
Tributyltin compounds are known to be potent, persistent, and bioaccumulative environmental pollutants.[1][6] Human exposure, whether through ingestion, inhalation, or skin contact, can lead to severe health effects.[3][7]
| Hazard Category | Description | Sources |
| Acute Human Toxicity | Harmful if swallowed.[8] Tributyltin compounds are moderately toxic via ingestion and dermal absorption and can cause severe skin and eye irritation, potentially leading to chemical burns with sufficient concentration.[1][3] Inhalation may irritate the respiratory system and cause dizziness or flu-like symptoms.[1][8] | [1][3][8] |
| Chronic Human Toxicity | Suspected of damaging fertility or the unborn child.[9] Prolonged or repeated exposure can cause damage to organs, particularly affecting the immune, endocrine, and central nervous systems.[6][7][9] | [6][7][9] |
| Environmental Hazard | Highly toxic to aquatic life.[2] TBT compounds are persistent in the environment, particularly in sediments, and can bioaccumulate in organisms like shellfish, moving up the food chain.[2][6][10] | [2][6][10] |
| Chemical Reactivity | Organotin halides can react with water to produce hydrogen halides.[11] The compound should be stored away from strong oxidizing agents.[12] | [11][12] |
Personnel Safety: Your First Line of Defense
Given the high toxicity and dermal absorption potential of tributyltin, stringent adherence to Personal Protective Equipment (PPE) protocols is non-negotiable.[1][9] All handling and disposal procedures must be performed within a certified chemical fume hood.[13]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, solution prep) | Tightly fitting safety goggles with side-shields. | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Fully buttoned laboratory coat, long pants, and closed-toe shoes. | Required if vapors or aerosols are generated; use a NIOSH-approved respirator.[9] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or suit over a lab coat. | A self-contained breathing apparatus (SCBA) may be necessary for large spills in confined areas. |
| Waste Treatment & Disposal | Chemical splash goggles. | Chemical-impermeable gloves. | Laboratory coat. | Not typically required if handling closed containers or conducting treatment within a fume hood. |
The Disposal Workflow: From Generation to Neutralization
Proper disposal is a multi-stage process that begins the moment waste is generated. The primary goal is the cleavage of the tin-carbon bond, which is the source of the compound's high toxicity.[4] This converts the organotin into significantly less hazardous inorganic tin salts.
Step-by-Step Disposal Protocol
This protocol details a chemical degradation method to convert the toxic organotin into inorganic tin before final disposal. Always consult with your institution's Environmental Health and Safety (EHS) department before implementing any chemical treatment protocol.[14]
Part A: Waste Segregation and Collection
-
Segregate at the Source: Do not mix organotin waste with other chemical waste streams.[14] Create two dedicated waste containers:
-
Liquid Organotin Waste: For reaction mixtures, quenching solutions, and solvent rinses containing the compound.
-
Solid Organotin Waste: For contaminated consumables like gloves, pipette tips, silica gel, and paper towels.[13]
-
-
Container Selection: Use robust, leak-proof containers made of compatible material (e.g., High-Density Polyethylene - HDPE). Ensure containers have secure, sealing lids.[15]
-
Labeling: Clearly label each container with "Hazardous Waste: Organotin Compounds, Toxic" and list the full chemical name: this compound.[11]
-
Storage: Store the sealed waste containers in a designated and properly ventilated satellite accumulation area, within secondary containment, away from incompatible materials.[13]
Part B: Chemical Degradation of Liquid Waste
Causality: The objective of this procedure is to cleave the highly stable and toxic tin-carbon (Sn-C) bond.[4] Strong oxidizing agents like potassium permanganate (KMnO₄) can effectively break this bond, resulting in the formation of less toxic inorganic tin oxides and hydroxides. This process is a crucial step in detoxification.
-
Dilution (in a chemical fume hood): Dilute the concentrated organotin waste with a compatible solvent (e.g., tetrahydrofuran, toluene) to a concentration of approximately 5% or less. This helps to control the reaction rate and dissipate heat.[13]
-
Oxidation: While stirring the diluted waste, slowly add a 10% solution of potassium permanganate in water. The addition should be done portion-wise to manage any potential exotherm. Continue adding the oxidant until a persistent purple or brown (from MnO₂) color remains, indicating that the organotin has been fully oxidized.[13]
-
Reaction Time: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure the degradation is complete.[13]
-
Quenching and Neutralization:
-
Carefully quench any excess permanganate by adding a reducing agent like sodium bisulfite solution until the purple/brown color disappears.
-
Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute HCl) or base (e.g., sodium carbonate).[13]
-
-
Final Collection: Transfer the treated, neutralized aqueous waste into a new, clearly labeled hazardous waste container. The label should now indicate "Treated Waste: Inorganic Tin Salts."
Part C: Final Disposal
-
Arrange for Pickup: Whether you have treated the liquid waste or are disposing of untreated solid and liquid waste, the final step is to contact your institution's EHS department or a licensed hazardous waste contractor.[14][16]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Never: Under no circumstances should organotin compounds or their rinsates be disposed of down the drain or in regular trash.[14]
Emergency Procedures: Spill and Exposure Management
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill is large or generates dust/aerosol.
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Place all contaminated absorbent and cleaning materials into a dedicated, sealed container labeled as "Hazardous Waste: Organotin Spill Debris."
-
Decontamination: Decontaminate the spill area with a detergent solution, followed by solvent rinses (e.g., ethanol, acetone). Collect all decontamination materials as hazardous waste.
Personal Exposure [11][12][13]
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these rigorous protocols, researchers can safely utilize the synthetic advantages of this compound while upholding their responsibility to protect themselves, their colleagues, and the environment.
References
-
Blunden, S.J., & Chapman, A.H. (1982). The environmental degradation of organotin compounds — A review. Environmental Technology Letters, 3(1-11), 267-272.
-
Blunden, S.J., & Chapman, A.H. (n.d.). The environmental degradation of organotin compounds — A review. Taylor & Francis Online.
-
Collaborative for Health & Environment. (n.d.). Tributyltin.
-
Wikipedia. (n.d.). Tributyltin.
-
International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin.
-
Inoue, K., et al. (2004). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 70(5), 2841-2847.
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Oregon Department of Human Services. (n.d.). TRIBUTYLTIN (TBT).
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Starek, A. (2009). [Tributyltin compounds--the substances noxious to health]. Roczniki Panstwowego Zakladu Higieny, 60(1), 3-11.
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Rüdel, H., et al. (2010). Degradation of organotin compounds in organic and mineral forest soils. Environmental Science and Pollution Research, 17(4), 959-971.
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LCGC International. (2022). Investigating the Environmental Impact of Organotins.
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BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Hydroxide.
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Biosynth. (n.d.). This compound.
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Sigma-Aldrich. (n.d.). This compound AldrichCPR.
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Sigma-Aldrich. (n.d.). This compound AldrichCPR 145439-09-4.
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INDOFINE Chemical Company. (n.d.). This compound.
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Fisher Scientific. (2011). SAFETY DATA SHEET - Furan-2(5H)-one.
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (Specifically, the LCSS for Trimethyltin Chloride and other organotin compounds).
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PubChem. (n.d.). This compound.
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.
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Fisher Scientific. (2023). SAFETY DATA SHEET - 2-(5H)-Furanone.
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BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling Organotin Compounds.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds.
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World Health Organization. (1990). Environmental Health Criteria 116: Tributyltin Compounds.
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NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
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BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
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US Legal Forms. (n.d.). Organotin: Understanding Its Legal Definition and Uses.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2(5H)-Furanone: Properties, Applications, and Synthesis for Pharmaceutical Intermediates.
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ResearchGate. (n.d.). Molecular structures of 2(5H)-furanone derivatives.
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U.S. Environmental Protection Agency (EPA). (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
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Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
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Northwestern University. (2023). Hazardous Waste Disposal Guide.
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ResearchGate. (2006). Two 2[5H]-Furanones as Possible Signaling Molecules in Lactobacillus helveticus.
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CRC Laboratory Handbook. (n.d.). Chemical Compatibility Chart.
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ChemTube3D. (n.d.). Furan Hydrolysis.
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Semantic Scholar. (1995). Preparation and use of 3- and 4-tributylstannyl 2(5H)-furanones.
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ResearchGate. (2022). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals.
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Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling 4-tributylstannyl-5H-furan-2-one
For the adept researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities is a routine yet exigent task. Among these, organotin compounds, such as 4-tributylstannyl-5H-furan-2-one, present a unique set of challenges due to their inherent toxicity. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a laser focus on the cornerstone of laboratory safety: Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only prevent exposure but to cultivate a culture of safety and confidence within your laboratory.
Understanding the Hazard: The Imperative for Stringent Controls
This compound belongs to the tributyltin (TBT) class of organotin compounds. TBTs are recognized for their high toxicity, which can manifest through various exposure routes including dermal absorption, ingestion, and inhalation.[1] The lipophilic nature of these compounds allows for ready absorption through the skin, and they are potent irritants to the skin and eyes, capable of causing chemical burns with sufficient concentration and exposure time. Systemically, TBTs can impact the immune, endocrine, and central nervous systems.[2][3] Long-term exposure may lead to damage to internal organs such as the liver and kidneys.[4] Therefore, a multi-faceted approach to safety, combining engineering controls and a robust PPE protocol, is not merely recommended—it is imperative.
Core Principles of Protection: A Multi-Layered Defense
The selection and use of PPE for handling this compound should be guided by a thorough risk assessment of the planned procedure. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the nature of the work.
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the foundational role of engineering controls. All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[1][5] This primary containment measure is essential for preventing the inhalation of any vapors or aerosols that may be generated. A designated and clearly marked area within the laboratory for organotin work is also a critical administrative control to limit cross-contamination and accidental exposure.[1][6]
Personal Protective Equipment (PPE): Your Last and Most Critical Barrier
The following table summarizes the recommended PPE for handling this compound. The rationale behind each selection is grounded in the known hazards of tributyltin compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact with this readily absorbed and irritating compound.[1] Double-gloving provides an additional layer of protection against tears and permeation. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and contact with the eyes, which are highly susceptible to irritation and damage from TBTs.[1][7] |
| Body Protection | A chemically resistant lab coat, preferably with long sleeves and a secure closure. | To protect the skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary for spill cleanup or when there is a potential for aerosol generation. | To prevent inhalation of toxic vapors or aerosols, particularly in situations where engineering controls may be compromised.[6] |
Procedural Discipline: The Key to Effective PPE Utilization
The efficacy of PPE is intrinsically linked to its correct use. The following step-by-step protocols for donning, doffing, and disposal are designed to minimize the risk of contamination and exposure.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves, ensuring a snug fit.
-
Lab Coat: Put on your lab coat, making sure it is fully buttoned or snapped.
-
Outer Gloves: Don the second pair of gloves, extending the cuffs over the sleeves of your lab coat to create a seal.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by the full-face shield.
-
Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check before entering the designated work area.
Doffing PPE: A Methodical Removal to Prevent Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed slowly and deliberately in a designated doffing area.
-
Outer Gloves: With your gloved hands, grasp the outside of the cuff of one glove and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in a designated hazardous waste container.[1]
-
Face Shield and Goggles: Remove the face shield and goggles by handling the head strap, avoiding contact with the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton or unsnap your lab coat. Peel it off your shoulders, turning the sleeves inside out as you remove it. Fold the coat with the contaminated side inward and place it in a designated container for laundering or disposal.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves and dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plans: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include protocols for handling, storage, and waste disposal.
Handling and Storage
-
Always handle this compound in a well-ventilated fume hood.[1][5]
-
Keep containers tightly closed when not in use.[7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Spill and Decontamination Procedures
In the event of a spill, evacuate the immediate area and restrict access.[1] Don the appropriate PPE, including respiratory protection if necessary.[1] For small liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.[1][6]
Decontaminate the spill area and any contaminated equipment. A common and effective method for decontaminating glassware and surfaces is to soak them in a bleach solution overnight.[8] This process oxidizes the organotin compounds to less toxic tin oxides.[8]
Waste Disposal
All waste materials contaminated with this compound, including used PPE, absorbent materials, and contaminated glassware, are considered hazardous waste.[1] This waste must be collected in a dedicated, clearly labeled, and sealed container for disposal according to institutional and regulatory guidelines.[9]
Visualizing Safety: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection based on the planned laboratory operation.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is achievable through a combination of robust engineering controls, meticulous adherence to PPE protocols, and comprehensive operational planning. By understanding the "why" behind each safety measure, researchers can move beyond mere compliance to a state of proactive risk management. This guide serves as a foundational resource, but it is the consistent and disciplined application of these principles that will ultimately ensure a safe and productive research environment.
References
- An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.).
- Tributyltin - Wikipedia. (n.d.).
- Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed. (1989).
- TRIBUTYLTIN (TBT) | Oregon Department of Human Services. (n.d.).
- Tributyltin - Collaborative for Health & Environment. (n.d.).
- ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).
- Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem. (n.d.).
- Standard Operating Procedures - Del Valle Lab. (n.d.).
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. (n.d.).
- How should I manage glassware that came in contact with organotin compounds? - Reddit. (2017).
- How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
